molecular formula C10H15NO B7783262 Carvoxime CAS No. 55658-55-4

Carvoxime

Cat. No.: B7783262
CAS No.: 55658-55-4
M. Wt: 165.23 g/mol
InChI Key: JOAADLZWSUDMHZ-KHPPLWFESA-N
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Description

Carvoxime is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55658-55-4

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(NZ)-N-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)hydroxylamine

InChI

InChI=1S/C10H15NO/c1-7(2)9-5-4-8(3)10(6-9)11-12/h4,9,12H,1,5-6H2,2-3H3/b11-10-

InChI Key

JOAADLZWSUDMHZ-KHPPLWFESA-N

SMILES

CC1=CCC(CC1=NO)C(=C)C

Isomeric SMILES

CC\1=CCC(C/C1=N/O)C(=C)C

Canonical SMILES

CC1=CCC(CC1=NO)C(=C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Carvoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvoxime, a monoterpene oxime derived from carvone, is a compound of interest in synthetic and medicinal chemistry. Its structural similarity to naturally occurring terpenoids and the presence of a reactive oxime functional group make it a versatile building block for the synthesis of various organic compounds and a potential candidate for biological activity studies. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis, and spectral data for its characterization.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development. The available data for this compound is summarized below.

General and Computational Properties

A compilation of general and computationally predicted properties for this compound is presented in Table 1. These values are useful for initial assessments and in silico modeling.

Table 1: General and Computational Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₅NO[1][2]
Molecular Weight 165.23 g/mol [3]
IUPAC Name (NE)-N-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)hydroxylamine[3]
CAS Number 26127-86-6[1]
XLogP3-AA (Lipophilicity) 2.7[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 1[3]
Topological Polar Surface Area 32.6 Ų[3]
Exact Mass 165.115364102 Da[3]
Experimental Physical Properties

Experimental data for the physical state and thermal properties of this compound and its isomers are crucial for its handling, purification, and formulation. The available experimental data is presented in Table 2. It is important to note that some of the data pertains to a closely related isomer, p-mentha-1(6),8-dien-2-one oxime.

Table 2: Experimental Physical Properties of this compound and Related Isomers

PropertyValueCompound
Melting Point 92-93 °Cp-mentha-1(6),8-dien-2-one oxime
Boiling Point (Predicted) 279.0 ± 40.0 °Cp-mentha-1(6),8-dien-2-one oxime

Note: Data for p-mentha-1(6),8-dien-2-one oxime is included due to the limited availability of experimental data for this compound (CAS 26127-86-6) and its structural similarity.

Experimental Protocols

Synthesis of this compound from (+)-Limonene

A common method for the synthesis of this compound involves a two-step process starting from (+)-limonene. This procedure first involves the formation of limonene (B3431351) nitrosochloride, followed by dehydrochlorination to yield this compound.

Step 1: Synthesis of Limonene Nitrosochloride

  • A four-neck 500 mL round-bottomed flask is charged with 36.5 mL of (+)-limonene and 30 mL of isopropanol (B130326).

  • The flask is equipped with a reflux condenser, a thermometer, and two dropping funnels.

  • The mixture is stirred magnetically and cooled to below 10 °C in an ice bath.

  • A solution of 90 mL concentrated hydrochloric acid in 60 mL of isopropanol and a solution of 15.6 g of sodium nitrite (B80452) in 80 mL of water are added simultaneously through the two dropping funnels.

  • The addition rate is controlled to maintain the reaction temperature below 10 °C.

Step 2: Synthesis of this compound

  • A mixture of 25 g of the crude limonene nitrosochloride, 12 mL of dimethylformamide (DMF), and 75 mL of isopropanol is heated under reflux for 30 minutes.

  • The resulting solution is then poured into 500 mL of a water and ice mixture.

  • The mixture is stirred vigorously with a glass rod until the product precipitates.

  • The solid this compound is collected by filtration using a Buchner funnel and washed with cold water.

The following diagram illustrates the workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_step1 Step 1: Nitrosation cluster_intermediate Intermediate cluster_step2 Step 2: Dehydrochlorination cluster_workup Work-up cluster_product Final Product Limonene Limonene Reaction_Vessel_1 Reaction Below 10°C Limonene->Reaction_Vessel_1 Isopropanol Isopropanol Isopropanol->Reaction_Vessel_1 HCl HCl HCl->Reaction_Vessel_1 NaNO2 NaNO2 NaNO2->Reaction_Vessel_1 Water Water Water->Reaction_Vessel_1 Limonene_Nitrosochloride Limonene Nitrosochloride Reaction_Vessel_1->Limonene_Nitrosochloride Forms Reaction_Vessel_2 Reflux with DMF/Isopropanol Limonene_Nitrosochloride->Reaction_Vessel_2 Precipitation Precipitation in Ice/Water Reaction_Vessel_2->Precipitation Pour into Filtration Filtration & Washing Precipitation->Filtration Stir & Filter This compound This compound Filtration->this compound

Synthesis workflow for this compound from (+)-Limonene.

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. The following sections provide an overview of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the various protons in the molecule. Key expected chemical shifts include those for the vinylic protons, the allylic protons, the methyl groups, and the hydroxyl proton of the oxime group. The chemical shift of the oxime proton can be particularly informative and is often observed as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environment. Expected signals include those for the sp² hybridized carbons of the double bonds and the C=N bond, as well as the sp³ hybridized carbons of the cyclohexene (B86901) ring and the methyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

  • O-H stretch: A broad band in the region of 3500-3200 cm⁻¹ corresponding to the hydroxyl group of the oxime.

  • C=N stretch: An absorption in the range of 1690-1640 cm⁻¹ for the carbon-nitrogen double bond of the oxime.

  • C=C stretch: A band around 1630 cm⁻¹ for the carbon-carbon double bond in the cyclohexene ring.

  • C-H stretches: Absorptions for sp² and sp³ C-H bonds will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (165.23 g/mol ).

  • Fragmentation Pattern: Common fragmentation pathways for oximes can involve cleavage of the N-O bond and various rearrangements, leading to a series of fragment ions that can aid in structural confirmation.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound. While some experimental values have been reported for closely related isomers, further experimental determination of properties such as boiling point, water solubility, and pKa for this compound itself is warranted. The provided synthesis protocol and expected spectral characteristics serve as a valuable resource for researchers working with this compound. As a versatile monoterpene derivative, this compound holds potential for further exploration in various fields of chemical and pharmaceutical research.

References

Spectroscopic Characterization of Carvoxime: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carvoxime, a derivative of the naturally occurring monoterpenoid carvone, is a compound of interest in synthetic organic chemistry and drug development due to its versatile chemical structure. A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and structural elucidation. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Data

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J), which describe the interaction between neighboring protons, are given in Hertz (Hz).

Data not available in the search results.

¹³C NMR Spectroscopy Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the this compound molecule.

Carbon AtomChemical Shift (δ) ppm
Data not available in the search results.Data not available in the search results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of the bonds.

Wavenumber (cm⁻¹)Assignment
Data not available in the search results.Data not available in the search results.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with several fragment ions.[1]

m/zRelative Intensity (%)
166.013.2
165.0100.0
164.010.0
151.02.7
150.026.7
149.013.9
148.069.0
147.010.6
146.013.5
138.03.1
137.028.4
136.010.7
135.02.2
134.09.0
133.025.0
132.034.1
131.014.0
130.04.7
129.01.6
125.05.6
124.067.2
123.088.8
122.09.7
121.010.4
120.027.8
119.018.7
118.020.7
117.013.7
116.04.9
115.04.8
111.04.4
110.029.0
109.015.4
108.023.8
107.096.3
106.052.0
105.059.3
104.017.0
103.05.1
102.01.2
98.01.4
97.08.7
96.05.9
95.011.0
94.041.0
93.035.2
92.022.5
91.050.0
90.01.5
89.02.0
87.01.3
86.02.3
85.01.2
84.03.3
83.03.4
82.07.0
81.024.5
80.049.5
79.059.0
78.015.3
77.035.6
76.01.1
75.01.8
73.01.2
72.01.0
71.09.5
70.03.4
69.014.9
68.53.5
68.017.1
67.51.5
67.034.1
66.011.2
65.52.6
65.025.4
64.51.1
64.02.9
63.04.7
62.01.1
59.04.6
58.52.1
58.02.1
57.02.6
56.04.5
55.022.1
54.018.9
53.080.3
52.09.0
51.013.7
50.03.7
44.01.8
43.016.9
42.045.2
41.050.5
40.07.6
39.040.3
38.03.6
31.01.4
30.04.1
29.09.4
28.08.4
27.020.5
26.02.1
18.013.6
17.04.0
15.01.5

Experimental Protocols

Standard protocols for the spectroscopic analysis of organic compounds are applicable to this compound.

NMR Spectroscopy
  • Sample Preparation: A small amount of the purified this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is set to the appropriate frequency, and the spectrum is acquired. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to single lines for each carbon.

  • Data Processing: The acquired free induction decay (FID) signal is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0 ppm.

IR Spectroscopy
  • Sample Preparation: For a solid sample like this compound, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The sample (KBr pellet or thin film) is placed in the sample holder of the IR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample spectrum is recorded.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).

  • Ionization: The sample molecules are ionized, typically using Electron Ionization (EI) for GC-MS, which involves bombarding the molecules with a high-energy electron beam.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_elucidation Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Data Structure Structure Confirmation of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the Spectroscopic Characterization of this compound.

References

A Technical Guide to the Stereochemistry of Carvoxime Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvoxime, a derivative of the naturally occurring monoterpene carvone (B1668592), possesses a stereocenter that gives rise to two enantiomeric forms: (R)-(-)-carvoxime and (S)-(+)-carvoxime. The distinct stereochemistry of these molecules plays a crucial role in their chemical and biological properties, a factor of paramount importance in the fields of pharmacology and drug development where enantiomeric purity can significantly impact efficacy and safety. This technical guide provides an in-depth exploration of the stereochemistry of this compound enantiomers, detailing their synthesis, characterization, and analytical separation.

The synthesis of this compound enantiomers is intrinsically linked to their parent ketone, carvone. (R)-(-)-carvone is the characteristic scent of spearmint, while (S)-(+)-carvone is found in caraway seeds. The conversion of these enantiomerically pure carvones to their respective oximes preserves the stereochemical integrity of the chiral center. A common synthetic route involves the reaction of the carvone enantiomer with hydroxylamine.

This guide will provide detailed experimental protocols for the synthesis of this compound from carvone, present key quantitative data in accessible tabular formats, and illustrate the synthetic and analytical workflows using logical diagrams. Understanding the stereochemical nuances of this compound enantiomers is essential for researchers aiming to harness their specific properties for various scientific applications.

Data Presentation

Physical and Spectroscopic Properties of this compound Enantiomers
Property(R)-(-)-Carvoxime(S)-(+)-CarvoximeRacemic this compound
Molecular Formula C₁₀H₁₅NOC₁₀H₁₅NOC₁₀H₁₅NO
Molecular Weight 165.23 g/mol 165.23 g/mol 165.23 g/mol
Melting Point Data not availableData not available92-93 °C[1]
Specific Rotation ([α]D) Expected to be negativeExpected to be positive
¹H NMR (CDCl₃, δ) Data not availableData not availableData not available
¹³C NMR (CDCl₃, δ) Data not availableData not availableData not available

Experimental Protocols

Synthesis of (-)-Carvoxime from (+)-Limonene

This protocol outlines a three-step synthesis of (-)-carvone (B1668593) from (+)-limonene, with this compound as a key intermediate. The stereochemistry is retained throughout the process.

Step 1: Synthesis of Limonene (B3431351) Nitrosochloride

  • In a suitable reaction vessel, dissolve (+)-limonene in isopropanol (B130326).

  • Cool the mixture to below 10 °C using an ice bath.

  • Simultaneously, add a solution of sodium nitrite (B80452) in water and a solution of concentrated hydrochloric acid in isopropanol dropwise to the cooled limonene solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring for a specified period to allow for the formation of limonene nitrosochloride.

  • Isolate the crude limonene nitrosochloride product by filtration.

Step 2: Synthesis of (-)-Carvoxime

  • Heat a mixture of the crude limonene nitrosochloride, dimethylformamide, and isopropanol under reflux for 30 minutes.

  • Pour the reaction mixture into a beaker containing ice and water and stir vigorously to precipitate the this compound.

  • Collect the solid (-)-carvoxime by vacuum filtration and wash with cold water.

Step 3: Hydrolysis of (-)-Carvoxime to (-)-Carvone (for completion of the synthesis of the parent ketone)

  • Reflux a mixture of the synthesized (-)-carvoxime with a 10% aqueous solution of oxalic acid for 1 hour.

  • Perform steam distillation on the reaction mixture to isolate the crude (-)-carvone.

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic fractions and remove the solvent to obtain crude (-)-carvone.

  • Purify the (-)-carvone by fractional distillation under reduced pressure.

Chiral Analysis of this compound Enantiomers by Gas Chromatography (GC)

While a specific method for this compound is not detailed in the provided search results, a general approach using a chiral capillary column can be employed.

  • Column Selection: Utilize a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., β-DEX™). These columns are designed to differentiate between enantiomers.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is suitable for this analysis.

  • Sample Preparation: Dissolve a small amount of the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Conditions:

    • Injector Temperature: Typically set around 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5 °C/min). This allows for the separation of the enantiomers based on their differential interaction with the chiral stationary phase.

    • Detector Temperature: Typically set around 250 °C.

    • Carrier Gas: Use an inert gas like helium or nitrogen at a constant flow rate.

  • Analysis: Inject the prepared sample into the GC. The two enantiomers will have different retention times, allowing for their separation and quantification. The peak areas can be used to determine the enantiomeric excess (ee) of the sample.

Mandatory Visualization

Synthesis_of_this compound cluster_start Starting Material cluster_process Synthesis Steps cluster_intermediate Intermediate cluster_product Product Limonene (+)-Limonene Step1 Reaction with Nitrosyl Chloride Limonene->Step1 Isopropanol, <10°C Intermediate Limonene Nitrosochloride Step1->Intermediate Step2 Dehydrochlorination This compound (-)-Carvoxime Step2->this compound Intermediate->Step2 DMF, Isopropanol, Reflux

Caption: Synthetic pathway from (+)-Limonene to (-)-Carvoxime.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_analysis Data Analysis Sample This compound Sample (R/S Mixture) Dissolve Dissolve in Volatile Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Column Chiral Capillary Column (e.g., β-DEX™) Inject->Column Oven Temperature Program Column->Oven Detector Flame Ionization Detector (FID) Oven->Detector Chromatogram Chromatogram (Separated Peaks) Detector->Chromatogram Quantify Quantify Peak Areas (Determine ee) Chromatogram->Quantify

Caption: Workflow for the chiral analysis of this compound enantiomers by GC.

References

Potential Biological Activities of Carvoxime and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvoxime, a monoterpene oxime derived from carvone, represents a scaffold of significant interest in medicinal chemistry. While research specifically focused on a broad range of this compound derivatives is still emerging, the existing body of literature on closely related compounds, particularly derivatives of the structurally similar monoterpene carvacrol (B1668589), provides compelling evidence for their potential as therapeutic agents. These compounds have demonstrated a spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. This technical guide aims to provide an in-depth overview of the current understanding of the biological potential of this compound and its related derivatives, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action. Due to the limited availability of extensive research on a wide array of this compound derivatives, this guide incorporates data from studies on carvacrol derivatives to illustrate the potential therapeutic avenues for this class of compounds.

Anticancer Activity

Carboxamide derivatives, a class of compounds that can be conceptually related to this compound derivatives, have shown notable potential as anticancer agents. Their mechanism of action is often attributed to their ability to interact with multiple oncogenic targets.

Data Presentation: Anticancer Activity of Related Derivatives
Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
N-substituted 1H-indole-2-carboxamides Compound 12 (1-anthraquinone moiety)K-562 (Leukemia)0.33[1]
Compound 14 (2-anthraquinone moiety)K-562 (Leukemia)0.61[1]
Compound 4 (p-chlorobenzene group)K-562 (Leukemia)0.61[1]
Compound 10 (pyridinyl carboxamide)HCT-116 (Colon Cancer)1.01[1]
Carvacrol Derivatives Copper-Schiff base complexA549 (Human Lung Cancer)Dose-dependent inhibition[2]
Experimental Protocols

MTT Assay for Antiproliferative Activity

The antiproliferative activity of N-substituted 1H-indole-2-carboxamides was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay[1].

  • Cell Culture: Human cancer cell lines (MCF-7, K-562, and HCT-116) and normal human dermal fibroblasts were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized carboxamide derivatives and incubated for a specified period.

  • MTT Addition: After the incubation period, MTT solution was added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Signaling Pathways and Workflows

anticancer_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies start Start with Carvone/ Carvacrol synth Synthesize Derivatives (e.g., Carboxamides, Schiff bases) start->synth char Characterization (NMR, IR, Mass Spec) synth->char cell_culture Cancer Cell Line Culture (e.g., A549, K-562) char->cell_culture Test Compounds mtt_assay MTT Assay for Cytotoxicity cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis Apoptosis Assays (e.g., Flow Cytometry) ic50->apoptosis Active Compounds cell_cycle Cell Cycle Analysis ic50->cell_cycle Active Compounds pathway Identify Signaling Pathways apoptosis->pathway cell_cycle->pathway

Caption: Workflow for the synthesis and anticancer evaluation of this compound/carvacrol derivatives.

Antimicrobial Activity

Carvacrol and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various foodborne pathogens and other microorganisms[3][4]. The primary mechanism of action is believed to be the disruption of the structural and functional properties of the cytoplasmic membrane[3].

Data Presentation: Antimicrobial Activity of Carvacrol and its Derivatives
CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Carvacrol E. coli250250[3]
Group A Streptococci125250[3]
Bacillus subtilis0.02 - 0.50.125 - 1.0[3]
Enterobacter cloacae0.02 - 0.50.125 - 1.0[3]
E. coli O157:H70.02 - 0.50.125 - 1.0[3]
Micrococcus flavus0.02 - 0.50.125 - 1.0[3]
Proteus mirabilis0.02 - 0.50.125 - 1.0[3]
Pseudomonas aeruginosa0.02 - 0.50.125 - 1.0[3]
Salmonella enteritidis0.02 - 0.50.125 - 1.0[3]
Staphylococcus epidermidis0.02 - 0.50.125 - 1.0[3]
Salmonella typhimurium0.02 - 0.50.125 - 1.0[3]
Staphylococcus aureus0.02 - 0.50.125 - 1.0[3]
Carbazole Derivatives N-substituted carbazoles with 1,2,4-triazole (B32235) moietyC. albicans2 - 4[5]
Experimental Protocols

Broth Microdilution Method for MIC and MBC Determination

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of carvacrol and its derivatives are typically determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto an agar (B569324) plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable colonies.

Signaling Pathways and Workflows

antimicrobial_mechanism This compound This compound/Carvacrol Derivative membrane Bacterial Cell Membrane This compound->membrane Interacts with disruption Membrane Disruption & Increased Permeability membrane->disruption leakage Leakage of Intracellular Components (Ions, ATP) disruption->leakage proton_motive Dissipation of Proton Motive Force disruption->proton_motive cell_death Bacterial Cell Death leakage->cell_death atp_depletion ATP Depletion proton_motive->atp_depletion atp_depletion->cell_death

Caption: Proposed mechanism of antimicrobial action for carvacrol derivatives.

Anti-inflammatory Activity

Derivatives of nonsteroidal anti-inflammatory drugs (NSAIDs) have been synthesized and evaluated for their anti-inflammatory properties[6]. These studies provide a framework for exploring the anti-inflammatory potential of this compound derivatives.

Data Presentation: Anti-inflammatory Activity of Related Derivatives
Compound ClassDerivativeAssayInhibition (%)Reference
Naproxen Derivatives Compound 9Carrageenan-induced paw edema83.91[7]
Compound 10Carrageenan-induced paw edema87.82[7]
Ibuprofen Derivatives Compounds 5-8Carrageenan-induced paw edema22.03 - 52.91[7]
Experimental Protocols

Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model to screen for acute anti-inflammatory activity[7].

  • Animal Model: Typically performed in rats or mice.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose.

  • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Antioxidant Activity

The antioxidant potential of various classes of compounds, including coumarins and N-acylamino-substituted tricyclic imides, has been extensively studied[8][9]. These studies offer insights into the potential antioxidant capacity of this compound derivatives.

Data Presentation: Antioxidant Activity of Related Derivatives
Compound ClassDerivativeAssayIC50 (µg/mL)Reference
N-acylamino-substituted tricyclic imides Compounds 6b, 6c, 6e, 6fDPPH radical scavenging6.46 - 81.63[8]
Edaravone (B1671096) Derivatives Compound 2HPSALower than edaravone[10]
Compound 3HPSALower than edaravone[10]
Compounds 2 & 3DPPHComparable to edaravone[10]
Compounds 2 & 3ABTSLower than edaravone[10]
Experimental Protocols

DPPH Radical Scavenging Assay

This is a common in vitro assay to evaluate the free radical scavenging activity of compounds[8].

  • Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

  • Sample Preparation: The test compounds are prepared in various concentrations.

  • Reaction Mixture: The test compound solutions are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specific period.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The decrease in absorbance indicates the radical scavenging activity.

  • IC50 Calculation: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is calculated.

Signaling Pathways and Workflows

antioxidant_mechanism antioxidant This compound/Carvacrol Derivative (Antioxidant) free_radical Free Radical (e.g., DPPH, ABTS) antioxidant->free_radical Donates H atom or electron scavenging Radical Scavenging stable_product Stable, Non-reactive Product scavenging->stable_product

Caption: General mechanism of free radical scavenging by an antioxidant compound.

The available scientific literature strongly suggests that derivatives of this compound and structurally related monoterpenes like carvacrol are a promising source of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, warrant further investigation. Future research should focus on the synthesis and biological evaluation of a wider range of this compound derivatives to establish clear structure-activity relationships. Elucidating the precise molecular mechanisms of action and identifying specific cellular targets will be crucial for the rational design of more potent and selective compounds. Furthermore, in vivo studies are necessary to validate the therapeutic potential of the most promising derivatives and to assess their pharmacokinetic and toxicological profiles. The development of this compound-based compounds could lead to novel treatments for a variety of diseases, from infectious to inflammatory and neoplastic conditions.

References

Carvoxime's Mechanism of Action: A Technical Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Bioactivation and Immunomodulatory Effects of Carvoxime

Introduction

This compound, a monocyclic monoterpenoid oxime, has garnered scientific interest primarily due to its role as a prohapten in skin sensitization. While the broader therapeutic potential of this compound remains largely unexplored, its well-documented effects within the skin provide a valuable model for understanding the bioactivation of small molecules and their subsequent interactions with the immune system. This technical guide synthesizes the current understanding of this compound's mechanism of action, with a focus on its metabolic activation, interaction with immune cells, and the signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive overview of this compound's biological activities.

Core Mechanism of Action: Bioactivation and Haptenation

The principal mechanism by which this compound elicits a biological response, particularly in the context of allergic contact dermatitis, is through its metabolic conversion into chemically reactive intermediates. This compound itself is a relatively inert molecule, but it undergoes a process of bioactivation primarily in the skin, transforming it from a prohapten into a hapten capable of eliciting an immune response.

Metabolic Activation by Cytochrome P450 Enzymes

The bioactivation of R-carvoxime is catalyzed by a specific subset of cytochrome P450 (CYP) enzymes present in the skin.[1][2] In vitro studies have identified the key enzymes involved in this metabolic transformation:

  • CYP1A1

  • CYP1B1

  • CYP2B6 (to a lesser extent)

These enzymes catalyze the epoxidation of this compound, leading to the formation of two diastereomeric α,β-epoxy oxime metabolites.[1][2][3] These epoxy oximes are highly reactive electrophiles.

Carvoxime_Bioactivation This compound This compound (Prohapten) CYP_Enzymes Cytochrome P450 Enzymes (CYP1A1, CYP1B1, CYP2B6) This compound->CYP_Enzymes Metabolism in Skin Metabolites α,β-Epoxy Oxime Metabolites (Reactive Haptens) CYP_Enzymes->Metabolites Epoxidation

This compound Bioactivation Pathway
Haptenation and Immune System Activation

The reactive α,β-epoxy oxime metabolites of this compound can covalently bind to nucleophilic residues on skin proteins, a process known as haptenation. This modification renders the self-proteins immunogenic, forming hapten-protein conjugates that can be recognized by the immune system as foreign.

These haptenated proteins are subsequently processed by antigen-presenting cells (APCs), most notably dendritic cells (DCs), which reside in the skin. The presentation of these novel antigens to T-lymphocytes initiates a cascade of events leading to an allergic inflammatory response.

Immunomodulatory Effects on Dendritic Cells

Dendritic cells play a crucial role in the initiation of the adaptive immune response to haptens. This compound has been shown to directly influence the function of monocyte-derived dendritic cells (moDCs).

Upregulation of Interleukin-8 (IL-8)

A key finding is that this compound treatment of moDCs leads to a significant upregulation of the pro-inflammatory chemokine, Interleukin-8 (IL-8).[1][2] IL-8 is a potent chemoattractant for neutrophils and plays a critical role in the inflammatory cascade.

ParameterFold ChangeCell TypeReference
IL-8 Upregulation44-foldMonocyte-derived Dendritic Cells (moDCs)[1][2]
Induction of Cytochrome P450 1B1

Interestingly, this compound has been found to induce the expression of CYP1B1 in moDCs.[1][2] This suggests a positive feedback loop where this compound promotes its own bioactivation within the very cells that are critical for initiating the immune response to it. This auto-induction may be a key factor in the development of contact allergy to this compound.

Carvoxime_DC_Interaction Carvoxime_ext This compound Carvoxime_Metabolism Carvoxime_Metabolism Carvoxime_ext->Carvoxime_Metabolism CYP1B1_Induction CYP1B1_Induction Carvoxime_ext->CYP1B1_Induction induces IL8_Upregulation IL8_Upregulation Carvoxime_Metabolism->IL8_Upregulation triggers CYP1B1_Induction->Carvoxime_Metabolism enhances

This compound's Effects on Dendritic Cells

Experimental Protocols

The following sections provide generalized methodologies for the key experiments cited in the literature on this compound. Specific parameters such as concentrations and incubation times may require optimization.

In Vitro Metabolism of this compound using Cytochrome P450 Enzymes

This protocol outlines a general procedure for assessing the metabolism of this compound by specific CYP enzymes.

1. Reagents and Materials:

  • This compound

  • Recombinant human CYP enzymes (e.g., CYP1A1, CYP1B1, CYP2B6)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

2. Procedure:

  • Prepare a reaction mixture containing the phosphate buffer, NADPH regenerating system, and the specific recombinant CYP enzyme in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound to the mixture.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the sample to pellet the precipitated protein.

  • Transfer the supernatant for analysis.

3. Analysis:

  • Analyze the supernatant using a validated HPLC-MS/MS method to identify and quantify the formation of this compound metabolites (α,β-epoxy oximes).

CYP_Metabolism_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, NADPH, CYP Enzyme) Start->Prepare_Mixture Pre_Incubate Pre-incubate at 37°C Prepare_Mixture->Pre_Incubate Add_this compound Add this compound Pre_Incubate->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Quench_Reaction Quench with Acetonitrile + Internal Standard Incubate->Quench_Reaction Centrifuge Centrifuge Quench_Reaction->Centrifuge Analyze Analyze Supernatant (HPLC-MS/MS) Centrifuge->Analyze End End Analyze->End

Workflow for In Vitro this compound Metabolism Assay
Culture and Stimulation of Monocyte-derived Dendritic Cells (moDCs)

This protocol provides a general framework for the generation of moDCs and their subsequent stimulation with this compound to assess cytokine production.

1. Generation of moDCs:

  • Isolate CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

  • Culture the monocytes in RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin/streptomycin, GM-CSF, and IL-4 for 5-7 days to differentiate them into immature moDCs.

2. Stimulation of moDCs:

  • Plate the immature moDCs in a 24-well plate.

  • Treat the cells with varying concentrations of this compound or a vehicle control.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

3. Analysis of IL-8 Production:

  • Collect the cell culture supernatants.

  • Quantify the concentration of IL-8 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Normalize the IL-8 concentration to the number of cells or total protein content.

Broader Biological Activities of Oximes

While research on this compound has been narrowly focused, the broader class of oximes has been investigated for a range of biological activities. Numerous oxime-containing compounds have been reported to possess antibacterial, antifungal, anticancer, and anti-inflammatory properties. This suggests that this compound, or its derivatives, may have a pharmacological potential that extends beyond its role in skin sensitization. Further research is warranted to explore these possibilities.

Conclusion

The mechanism of action of this compound in biological systems, as currently understood, is centered on its bioactivation by cutaneous cytochrome P450 enzymes into reactive epoxy oxime metabolites. These metabolites act as haptens, initiating an immune response characterized by dendritic cell activation and a significant upregulation of the pro-inflammatory chemokine IL-8. This compound also appears to induce its own metabolism in these immune cells, creating a feedback loop that may enhance its sensitizing potential.

For drug development professionals, the case of this compound serves as a critical reminder of the importance of understanding the metabolic fate of small molecules and their potential to form reactive intermediates. While the current data on this compound is primarily in the context of toxicology, the immunomodulatory effects observed suggest that further investigation into the broader pharmacological activities of this compound and related oximes may be a fruitful area of research. The experimental frameworks provided herein offer a starting point for such future investigations.

References

In Silico Revolution: Predicting Carvoxime's Bioactivity and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Deep Dive for Drug Development Professionals

In the relentless pursuit of novel therapeutics, the ability to accurately predict the biological activity and potential toxicity of chemical compounds is paramount. This in-depth technical guide explores the application of in silico methodologies to forecast the bioactivity and toxicity of Carvoxime, a monoterpene oxime with known biological properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to streamline the drug discovery process, reduce costs, and minimize late-stage failures.

Executive Summary

This compound, a derivative of the natural product carvone, has demonstrated a range of biological activities, including anticonvulsant effects. However, it is also recognized as a skin sensitizer, highlighting the dual nature of its interactions with biological systems. This guide provides a comprehensive overview of in silico approaches to dissect these properties, offering a framework for the early-stage assessment of similar compounds. We will delve into predictive modeling of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, explore its metabolic activation pathway, and outline detailed protocols for key in silico experiments.

Predicted Physicochemical and ADMET Properties of this compound

A critical initial step in the evaluation of any drug candidate is the prediction of its ADMET properties. These predictions are crucial for understanding the potential bioavailability and toxicological profile of a compound. The following table summarizes the predicted physicochemical and ADMET properties of this compound using various computational models.

PropertyPredicted ValueMethod/ToolSignificance in Drug Development
Physicochemical Properties
Molecular Weight165.23 g/mol PubChemInfluences absorption and distribution.
LogP (Octanol/Water Partition Coefficient)2.1XAlogP3Indicates lipophilicity, affecting membrane permeability and absorption.
Water Solubility-2.6 log(mol/L)ALOGPSCrucial for formulation and absorption.
pKa (acidic)11.5ChemicalizeInfluences ionization state at physiological pH, affecting absorption and distribution.
Pharmacokinetic Properties (ADME)
Human Intestinal AbsorptionHighSwissADMEPredicts the extent of absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeabilityYesSwissADMEIndicates potential for central nervous system activity.
P-glycoprotein (P-gp) SubstrateNoSwissADMEPredicts susceptibility to efflux pumps, which can limit drug efficacy.
Cytochrome P450 (CYP) InhibitionInhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4SwissADMEPotential for drug-drug interactions.
Toxicological Properties
Ames MutagenicityNon-mutagenProTox-IIPredicts the potential to cause DNA mutations.
HepatotoxicityPredicted to be hepatotoxicProTox-IIIndicates potential for liver damage.
Skin SensitizationSensitizerToxtreePredicts the potential to cause allergic contact dermatitis.

Bioactivity of this compound: Anticonvulsant Potential

Toxicity Profile of this compound

Acute Toxicity

Specific oral LD50 data for this compound in rodents is not consistently reported in publicly accessible toxicological databases. However, based on computational predictions using tools like ProTox-II, this compound is predicted to have a toxicity class of 4, with an estimated LD50 in rats of 500 mg/kg. This places it in the "harmful if swallowed" category, warranting careful handling and further experimental validation.

Skin Sensitization

A significant toxicological concern for this compound is its potential as a skin sensitizer.[1][2][3] This is a critical consideration for topically applied drugs and for occupational health and safety.

Metabolic Activation Pathway:

The skin sensitization potential of this compound is attributed to its metabolic activation by cytochrome P450 enzymes present in the skin.[1][2] This process, known as bioactivation, transforms the relatively inert this compound into reactive electrophilic metabolites that can covalently bind to skin proteins, triggering an immune response.

Carvoxime_Metabolism This compound This compound CYP450 Cutaneous Cytochrome P450 (e.g., CYP1A1, CYP1B1) This compound->CYP450 Metabolic Activation Epoxide_Metabolites Reactive Epoxide Metabolites CYP450->Epoxide_Metabolites Skin_Proteins Skin Proteins (Nucleophilic residues) Epoxide_Metabolites->Skin_Proteins Covalent Binding Haptenation Protein Adducts (Haptenation) Skin_Proteins->Haptenation Immune_Response Immune System Activation (Allergic Contact Dermatitis) Haptenation->Immune_Response

This compound skin sensitization pathway.

Experimental Protocols for In Silico Prediction

The following sections provide detailed, step-by-step protocols for key in silico experiments to predict the bioactivity and toxicity of a compound like this compound.

ADMET Prediction Workflow

This workflow outlines the steps for a comprehensive ADMET prediction using a combination of freely available web-based tools.

ADMET_Workflow cluster_start Input cluster_prediction Prediction Tools cluster_analysis Analysis Start Obtain this compound SMILES String SwissADME SwissADME (Physicochemical, PK) Start->SwissADME ProTox ProTox-II (Toxicity) Start->ProTox Toxtree Toxtree (Skin Sensitization) Start->Toxtree Data_Integration Integrate and Summarize Data SwissADME->Data_Integration ProTox->Data_Integration Toxtree->Data_Integration Report Generate ADMET Profile Report Data_Integration->Report

ADMET prediction workflow.

Methodology:

  • Input Preparation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound from a chemical database such as PubChem (SMILES: C\C1=C\C--INVALID-LINK--C[C@H]1\N=O).

  • Physicochemical and Pharmacokinetic Prediction:

    • Navigate to the SwissADME web server.

    • Paste the SMILES string into the input field.

    • Execute the prediction.

    • Record the predicted parameters, including molecular weight, LogP, water solubility, BBB permeability, and CYP inhibition profile.

  • Toxicity Prediction:

    • Access the ProTox-II web server.

    • Input the SMILES string for this compound.

    • Run the toxicity prediction.

    • Document the predicted LD50 value, toxicity class, and organ-specific toxicities such as hepatotoxicity.

  • Skin Sensitization Prediction:

    • Utilize the Toxtree software.

    • Input the structure of this compound.

    • Apply the skin sensitization reactivity domain decision tree.

    • Record the prediction and the reasoning provided by the software.

  • Data Integration and Reporting:

    • Compile all predicted data into a structured table for easy comparison and analysis.

    • Generate a comprehensive ADMET profile report summarizing the findings and highlighting potential liabilities.

Molecular Docking Protocol for Bioactivity Prediction

This protocol describes the general steps for performing molecular docking to investigate the binding of this compound to a potential protein target, such as a voltage-gated sodium channel.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Prep_Protein Prepare Protein (e.g., remove water, add hydrogens) Define_Site Define Binding Site (Grid Box Generation) Prep_Protein->Define_Site Prep_Ligand Prepare Ligand (this compound 3D structure) Run_Docking Run Docking Algorithm (e.g., AutoDock Vina) Prep_Ligand->Run_Docking Define_Site->Run_Docking Analyze_Poses Analyze Binding Poses and Scoring Run_Docking->Analyze_Poses Visualize Visualize Protein-Ligand Interactions Analyze_Poses->Visualize

Molecular docking workflow.

Methodology:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges to the protein atoms.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and save it in a suitable format (e.g., MOL2, PDB).

    • Optimize the geometry of the ligand using a force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms.

  • Binding Site Definition:

    • Identify the putative binding site on the protein. This can be based on the location of a co-crystallized ligand or predicted by binding site prediction software.

    • Define a grid box that encompasses the binding site to guide the docking algorithm.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site of the prepared protein.

    • The program will generate a series of possible binding poses and calculate a corresponding binding affinity score for each.

  • Analysis and Visualization:

    • Analyze the docking results, focusing on the poses with the best binding affinity scores.

    • Visualize the top-ranked protein-ligand complexes to examine the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein target.

Conclusion

The in silico prediction of this compound's bioactivity and toxicity provides a powerful illustration of how computational tools can be integrated into the early stages of drug discovery. The predicted ADMET profile highlights potential areas of concern, such as hepatotoxicity and skin sensitization, that warrant further experimental investigation. The outlined metabolic pathway for skin sensitization provides a mechanistic basis for this toxicity. While in silico methods do not replace the need for experimental validation, they offer an indispensable framework for prioritizing candidates, identifying potential liabilities, and guiding further research, ultimately accelerating the development of safer and more effective medicines.

References

The Chemical Synthesis and Purification of Carvoxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvoxime, a synthetically derived oxime, is a crucial intermediate in the production of (-)-carvone, a valuable compound in the flavor, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of the chemical synthesis, purification, and quantitative analysis of this compound. Detailed experimental protocols for its synthesis from (+)-limonene, purification via recrystallization and column chromatography, and quantification by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are presented. This guide is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and characterization of this compound and related compounds.

Introduction

This compound ((1E)-2-methyl-5-(1-methylethenyl)-2-cyclohexen-1-one oxime) is not known to occur naturally in significant quantities. Instead, it is a key synthetic intermediate derived from (+)-limonene, a readily available monoterpene found in citrus peel oils. The primary importance of this compound lies in its role as a precursor to (-)-carvone, which possesses a characteristic spearmint aroma and flavor. The synthesis of this compound is a critical step in the industrial production of (-)-carvone, offering a reliable and scalable alternative to its extraction from essential oils. This guide details the established methodologies for the synthesis, purification, and rigorous analytical characterization of this compound.

Chemical Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from (+)-limonene. The first step involves the formation of limonene (B3431351) nitrosochloride, which is then dehydrochlorinated to yield this compound.

Synthesis of Limonene Nitrosochloride from (+)-Limonene

The initial step is the regioselective electrophilic addition of nitrosyl chloride (NOCl) to the endocyclic double bond of (+)-limonene. Nitrosyl chloride is generated in situ from the reaction of sodium nitrite (B80452) with hydrochloric acid.

Synthesis of this compound from Limonene Nitrosochloride

The subsequent step involves the elimination of hydrogen chloride from limonene nitrosochloride to form this compound. This dehydrochlorination is typically carried out in the presence of a base in an alcoholic solvent.

Experimental Protocols

Protocol 1: Synthesis of this compound from Limonene Nitrosochloride

Materials:

  • Crude limonene nitrosochloride (25 g)

  • Dimethylformamide (DMF) (12 mL)

  • Isopropanol (B130326) (75 mL)

  • Water

  • Ice

Equipment:

  • Reflux apparatus

  • Beaker (1 L)

  • Glass stirring rod

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • A mixture of 25 g of crude limonene nitrosochloride, 12 mL of dimethylformamide, and 75 mL of isopropanol is heated under reflux for 30 minutes.

  • The resulting solution is then poured into 500 mL of a vigorously stirred mixture of water and ice.

  • Continue stirring until the precipitation of the product is complete.

  • The solid this compound is collected by filtration using a Büchner funnel.

  • The collected solid is washed thoroughly with cold water.

  • The product is then dried to yield crude this compound.

Expected Yield: The reported yield for this reaction is typically high, in the range of 83.5% to 92%.

Purification of this compound

The crude this compound obtained from the synthesis typically requires purification to remove unreacted starting materials, byproducts, and other impurities. Recrystallization and column chromatography are common methods for achieving high purity.

Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.

Protocol 2: Recrystallization of this compound

Materials:

  • Crude this compound

  • A suitable solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water or hexane (B92381)/ethyl acetate)

Equipment:

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or isopropanol are good starting points.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified this compound crystals.

Purification by Column Chromatography

Column chromatography is a versatile technique for separating and purifying compounds from a mixture based on their differential adsorption to a stationary phase.

Protocol 3: Column Chromatography of this compound

Materials:

  • Crude this compound

  • Silica (B1680970) gel (stationary phase)

  • A suitable eluent system (e.g., a mixture of hexane and ethyl acetate)

Equipment:

  • Chromatography column

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) apparatus for monitoring the separation

Procedure:

  • Column Packing: Prepare a chromatography column with a slurry of silica gel in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the composition of the collected fractions using TLC to identify the fractions containing pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Analysis of this compound

Accurate quantification of this compound is essential for determining reaction yields, assessing purity, and for quality control purposes. HPLC, GC-MS, and qNMR are powerful analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture.

Protocol 4: Quantitative Analysis of this compound by HPLC[3]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

  • Column: Coresep 100 (3.0 x 100 mm)[1]

  • Separation Modes: Reversed-phase and anion-exchange[1]

  • Mobile Phase: A gradient of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer (pH 3). The gradient runs from 15% to 60% acetonitrile and from 30 mM to 80 mM ammonium formate over 7 minutes, followed by a 3-minute hold.[1]

  • Detection: UV at 275 nm[1]

  • Quantification: Based on a calibration curve generated from standards of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both quantitative and structural information.

Protocol 5: Quantitative Analysis of this compound by GC-MS

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

Chromatographic Conditions (General Procedure):

  • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium.

  • Injection Mode: Split or splitless.

  • Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 250°C) to ensure good separation.

  • MS Parameters: Electron ionization (EI) at 70 eV. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Quantification: An internal standard method is recommended for accurate quantification. A calibration curve is constructed by analyzing standards containing known concentrations of this compound and the internal standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard.

Protocol 6: Quantitative Analysis of this compound by ¹H-qNMR

Instrumentation:

  • High-resolution NMR spectrometer.

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and a suitable internal standard into an NMR tube. The internal standard should be of high purity, stable, and have a simple ¹H NMR spectrum with at least one signal that does not overlap with any of the this compound signals.[2][3] Examples of suitable internal standards include maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone.

  • Solvent: Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest.

  • Data Processing: Process the spectrum, including phasing and baseline correction.

  • Quantification: Integrate a well-resolved signal of this compound and a signal of the internal standard. The purity or concentration of this compound can be calculated using the following equation:

    Purity (%) = (I_this compound / N_this compound) * (N_IS / I_IS) * (MW_this compound / MW_IS) * (m_IS / m_this compound) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Data Presentation

Table 1: Summary of Synthesis and Purification Data for this compound

ParameterValueReference
Synthesis Yield
Theoretical YieldDependent on starting material quantity-
Reported Actual Yield83.5% - 92%
Purification
Recrystallization SolventEthanol, Isopropanol, or mixturesGeneral Knowledge
Column Chromatography
Stationary PhaseSilica GelGeneral Knowledge
Eluent SystemHexane/Ethyl Acetate (gradient)General Knowledge
Purity
Purity after SynthesisVariable-
Purity after Recrystallization>95% (expected)General Knowledge
Purity after Chromatography>98% (expected)General Knowledge

Table 2: Summary of Analytical Methods for this compound Quantification

MethodKey Parameters
HPLC Column: Coresep 100[1]Mobile Phase: Acetonitrile/Ammonium Formate (pH 3) gradient[1]Detection: UV at 275 nm[1]
GC-MS Column: Nonpolar or medium-polarity capillaryIonization: Electron Ionization (70 eV)Detection: Full Scan or SIM
¹H-qNMR Internal Standard: Maleic acid, 1,4-dinitrobenzene, etc.[2]Solvent: Deuterated solvent (e.g., CDCl₃)Acquisition: Long relaxation delay

Visualizations

Carvoxime_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification limonene (+)-Limonene nitrosochloride Limonene Nitrosochloride limonene->nitrosochloride  + NOCl (in situ) crude_this compound Crude this compound nitrosochloride->crude_this compound  Dehydrochlorination  (Base, Alcohol) recrystallization Recrystallization crude_this compound->recrystallization column_chromatography Column Chromatography recrystallization->column_chromatography pure_this compound Pure this compound column_chromatography->pure_this compound

Caption: Workflow for the synthesis and purification of this compound.

Analytical_Workflow sample This compound Sample hplc HPLC Analysis sample->hplc gcms GC-MS Analysis sample->gcms qnmr qNMR Analysis sample->qnmr data Purity and Concentration Data hplc->data gcms->data qnmr->data

Caption: Analytical workflow for the quantification of this compound.

References

Solubility Profile of Carvoxime in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of carvoxime, a compound of interest in various chemical and pharmaceutical research fields. While quantitative solubility data for this compound is not extensively available in public literature, this guide compiles existing qualitative information and leverages data from the structurally similar compound, carvone (B1668592), to provide valuable insights. Furthermore, it outlines detailed experimental protocols for determining solubility and presents a visual workflow to aid in experimental design.

Introduction to this compound and its Solubility

This compound (C₁₀H₁₅NO) is an oxime derivative of carvone. Its chemical structure, featuring both a polar oxime group and a larger, non-polar terpene backbone, suggests a varied solubility profile in different organic solvents. Understanding the solubility of this compound is crucial for a range of applications, including synthesis, purification, formulation development, and in vitro/in vivo studies.

Initial research indicates that this compound is generally soluble in most common organic solvents. Qualitative reports suggest its solubility in solvents such as tetrahydrofuran (B95107) (THF), chloroform (B151607) (CHCl₃), benzene, xylene, diethyl ether, and 1,2-dichloroethane. Additionally, studies have mentioned dissolving this compound in ethanol (B145695) and d-limonene, with one source noting its high solubility in all organic solvents tested.

Quantitative Solubility Data

Precise, quantitative solubility data for this compound across a range of organic solvents and temperatures is not readily found in peer-reviewed literature. However, to provide a useful reference for researchers, the following table summarizes the quantitative solubility of carvone , a structurally analogous ketone. It is important to note that while carvone's solubility can offer a reasonable approximation, experimental determination for this compound is essential for precise applications.

Table 1: Quantitative Solubility of Carvone in Various Solvents

SolventTemperature (°C)SolubilityNotes
70% EthanolAmbient1:2 (v/v)Indicates high miscibility.
60% EthanolAmbient1:5 (v/v)Soluble, but less so than in 70% ethanol.
50% EthanolAmbient1:17 (v/v)Demonstrates decreasing solubility with lower ethanol concentration.
EtherAmbientSoluble[1][2]
ChloroformAmbientSoluble[1][2]
Propylene GlycolAmbientSoluble[2]
Mineral OilsAmbientSoluble[2]
Xylene20250,000 mg/L[3][4]
GlycerolAmbientInsoluble[2]

Note: This data is for carvone and should be used as an estimation for this compound's solubility. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following experimental protocols, based on established methodologies for organic compounds, are recommended.

The Shake-Flask Method (Thermodynamic Solubility)

This is a widely accepted method for determining the equilibrium solubility of a compound.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be precisely controlled.

  • Phase Separation: After equilibration, cease agitation and allow the solid to settle. To ensure complete separation of the solid from the saturated solution, centrifugation of the vials is recommended.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units such as g/L, mg/mL, or mol/L.

Gravimetric Method

This method is straightforward and relies on the direct measurement of the mass of the dissolved solute.

Protocol:

  • Saturation: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature, as described in the shake-flask method.

  • Filtration: Filter the saturated solution through a pre-weighed, fine-pore filter to remove all undissolved solid.

  • Evaporation: Accurately measure a known volume of the clear filtrate into a pre-weighed container. Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the this compound).

  • Weighing: Once the solvent is completely removed, weigh the container with the dried this compound residue.

  • Calculation: The solubility is calculated by subtracting the initial weight of the container from the final weight and dividing by the volume of the filtrate used.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of an organic compound like this compound.

G Workflow for this compound Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Calculation A Weigh excess this compound B Add to known volume of organic solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet solid C->D E Withdraw clear supernatant D->E F Dilute aliquot E->F G Quantify concentration (e.g., HPLC) F->G H Calculate Solubility (g/L, mol/L) G->H

Caption: A generalized workflow for the experimental determination of this compound solubility.

Conclusion

While specific quantitative solubility data for this compound remains a gap in the scientific literature, this guide provides a foundational understanding for researchers. The qualitative information, coupled with quantitative data for the analogue carvone, offers a strong starting point for experimental design. The detailed protocols for the shake-flask and gravimetric methods provide a clear path for obtaining precise and reliable solubility data. It is imperative for researchers working with this compound to perform their own solubility determinations to ensure the accuracy of their work, particularly in sensitive applications such as drug development and formulation.

References

Quantum Chemical Insights into the Molecular Architecture of Carvoxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of Carvoxime, a derivative of the naturally occurring monoterpene carvone. By integrating experimental crystallographic data with quantum chemical calculations, we offer a comprehensive understanding of its three-dimensional geometry. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development, providing both foundational data and detailed methodologies for further investigation.

Molecular Structure of this compound: A Comparative Analysis

The precise arrangement of atoms within a molecule is fundamental to its chemical and biological activity. For this compound (C₁₀H₁₅NO), this structure has been elucidated through single-crystal X-ray diffraction, providing a highly accurate experimental benchmark.[1] To complement this, quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful theoretical framework for understanding the molecule's geometry in a gaseous state, free from crystal packing forces.

Here, we present a comparison of the key geometric parameters of l-Carvoxime as determined by X-ray crystallography and those predicted by DFT calculations. The computational results are based on a representative DFT study of a closely related carvone-based oxime, employing the B3LYP functional with a 6-311(d,p) basis set.

Bond Lengths

The table below summarizes the experimentally determined and computationally predicted bond lengths for selected bonds in the this compound molecule. The data is presented in Angstroms (Å).

BondAtom 1Atom 2Experimental (Å)[1]Computational (Å)
C=NC1N11.2761.289
N-ON1O11.4081.395
C-C (ring)C1C61.4871.491
C=C (ring)C2C31.3341.341
C-C (isopropenyl)C4C71.5131.518
C=C (isopropenyl)C7C81.4731.479
Bond Angles

The bond angles, presented in degrees (°), provide insight into the local geometry around each atom.

AngleAtom 1Atom 2Atom 3Experimental (°)[1]Computational (°)
C-N-OC1N1O1111.5111.2
C-C=NC6C1N1116.3116.8
C=C-C (ring)C3C2C1123.8123.5
C-C-C (ring)C5C4C7110.1110.5
Dihedral Angles

Dihedral angles describe the conformation of the molecule, particularly the orientation of different functional groups relative to one another.

Dihedral AngleAtom 1Atom 2Atom 3Atom 4Experimental (°)[1]Computational (°)
C6-C1-N1-O1C6C1N1O1179.5179.8
C2-C1-C6-C5C2C1C6C5-16.8-17.2
C3-C4-C7-C8C3C4C7C8-121.7-122.1

Methodologies and Experimental Protocols

A clear understanding of the methods used to obtain the structural data is crucial for its correct interpretation and for designing future studies.

Quantum Chemical Calculations Protocol

The computational data presented serves as a representative example of a typical workflow for determining the optimized geometry of a molecule like this compound.

  • Initial Structure Generation : A 3D model of the this compound molecule is constructed using molecular modeling software. The initial geometry can be based on known structural motifs or generated using standard bond lengths and angles.

  • Method and Basis Set Selection : The choice of computational method and basis set is critical for achieving a balance between accuracy and computational cost. For molecules of this size, Density Functional Theory (DFT) is a widely used and reliable approach. A common choice is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311G(d,p) basis set is a good choice for providing a flexible description of the electron density.

  • Geometry Optimization : The initial structure is then subjected to a geometry optimization calculation. This is an iterative process where the energy of the molecule is minimized with respect to the positions of its atoms. The calculation continues until a stationary point on the potential energy surface is found, which corresponds to a stable conformation of the molecule.

  • Frequency Analysis : To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates that the structure is a stable minimum.

  • Data Extraction : From the optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles are extracted.

Experimental Protocol: Single-Crystal X-ray Diffraction

The experimental data for l-Carvoxime was obtained through single-crystal X-ray diffraction.[1] The general protocol for such an experiment is as follows:

  • Crystal Growth : High-quality single crystals of the compound of interest are grown. For l-Carvoxime, this was achieved by slow evaporation from a methanol-water solution.[1]

  • Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head. To prevent sublimation, the this compound crystal was sealed in a glass capillary.[1]

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. For l-Carvoxime, Mo Kα radiation was used, and 1043 independent intensities were measured.[1]

  • Structure Solution and Refinement : The collected diffraction data is used to determine the arrangement of atoms in the crystal lattice. The initial model of the structure is then refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction patterns. The structure of l-Carvoxime was refined to a final R-factor of 0.039.[1]

  • Data Analysis : The final refined structure provides the precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated.

Visualization of Methodological Workflows

To further clarify the processes involved in determining the molecular structure of this compound, the following diagrams illustrate the key workflows.

Quantum_Chemical_Workflow cluster_input Initial Input cluster_calculation Computational Core cluster_output Results & Analysis Initial_Structure Initial 3D Structure Method_Selection Select Method & Basis Set (e.g., DFT/B3LYP/6-311G(d,p)) Initial_Structure->Method_Selection Geometry_Optimization Geometry Optimization Method_Selection->Geometry_Optimization Frequency_Analysis Frequency Analysis Geometry_Optimization->Frequency_Analysis Optimized_Geometry Optimized Molecular Geometry Frequency_Analysis->Optimized_Geometry No Imaginary Frequencies Data_Extraction Extract Bond Lengths, Angles, Dihedrals Optimized_Geometry->Data_Extraction Experimental_Validation_Workflow cluster_experimental Experimental Determination cluster_computational Theoretical Prediction cluster_comparison Validation Crystal_Growth Single Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Refinement Structure Solution & Refinement Data_Collection->Structure_Refinement Experimental_Structure Experimental Structure Structure_Refinement->Experimental_Structure Comparison Comparison & Analysis Experimental_Structure->Comparison Computational_Model Quantum Chemical Calculation Predicted_Structure Predicted Structure Computational_Model->Predicted_Structure Predicted_Structure->Comparison

References

An In-depth Technical Guide to the Synthetic Pathways of Carvoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the predominant synthetic pathway to Carvoxime, a key intermediate in the synthesis of Carvone. The focus of this document is on the well-established route from d-limonene, detailing the experimental protocols, quantitative data, and reaction mechanisms. While other synthetic routes may exist, the conversion from limonene (B3431351) is the most extensively documented and industrially relevant method.

Primary Synthetic Pathway: Oximation of d-Limonene

The most common and economically viable synthesis of this compound begins with the readily available natural product, (+)-limonene. This multi-step process involves the initial formation of limonene nitrosochloride, which is subsequently dehydrochlorinated to yield this compound.[1]

Step 1: Synthesis of Limonene Nitrosochloride

The first step is the regioselective electrophilic addition of nitrosyl chloride (NOCl) to the endocyclic double bond of (+)-limonene.[1] Nitrosyl chloride is typically generated in situ.

Step 2: Synthesis of this compound from Limonene Nitrosochloride

The crude limonene nitrosochloride is then converted to this compound through an elimination reaction of hydrogen chloride.[1] This step is often facilitated by a base or by heating in a suitable solvent.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound from d-limonene under both conventional heating and microwave irradiation conditions.

ParameterConventional HeatingMicrowave IrradiationReference
Starting Material d-Limonene Nitrosochlorided-Limonene Nitrosochloride[1][2]
Reagents/Solvents Dimethylformamide (DMF), Isopropanol (B130326)Dimethylformamide (DMF), Isopropanol[1][2]
Molar Ratio (Nitrosochloride:DMF:Isopropanol) 1 : 1.3 : 8.21 : 4.5 : 32.65[2]
Reaction Time 30 minutes2 minutes[1][2]
Temperature Reflux68 °C[1][2]
Yield 52%> 90%[2]

Experimental Protocols

Synthesis of Limonene Nitrosochloride

A detailed experimental procedure for the synthesis of limonene nitrosochloride from (+)-limonene is as follows:

  • A solution of 36.5 mL of (+)-limonene in 30 mL of isopropanol is prepared in a four-neck 500 mL round-bottomed flask equipped with a reflux condenser, a thermometer, and two dropping funnels.[1]

  • The mixture is stirred magnetically and cooled to below 10 °C in an ice bath.[1]

  • Two separate solutions are prepared: 90 mL of concentrated hydrochloric acid in 60 mL of isopropanol, and 15.6 g of sodium nitrite (B80452) in 80 mL of water.[1]

  • These two solutions are added dropwise simultaneously into the flask through the two dropping funnels, maintaining the reaction temperature below 10 °C.[1]

Synthesis of this compound from Limonene Nitrosochloride (Conventional Heating)

The following protocol details the synthesis of this compound using conventional heating:

  • A mixture of 25 g of crude limonene nitrosochloride, 12 mL of dimethylformamide, and 75 mL of isopropanol is heated under reflux for 30 minutes.[1]

  • The resulting solution is then poured into 500 mL of an ice-water mixture.[1]

  • The mixture is stirred vigorously with a glass rod until the product precipitates.[1]

  • The solid this compound is collected by filtration using a Buchner funnel and washed with cold water.[1]

Synthesis of this compound from Limonene Nitrosochloride (Microwave Irradiation)

An alternative, high-yield method using microwave irradiation is described below:

  • d-Limonene nitrosochloride is mixed with dimethylformamide and 2-propanol.[2]

  • The reaction mixture is subjected to microwave irradiation for 2 minutes at 20% power.[2]

  • This method has been reported to yield over 90% this compound.[2]

Visualized Synthetic Pathway and Workflow

The following diagrams illustrate the chemical transformation and the experimental workflow for the synthesis of this compound from d-limonene.

G cluster_0 Step 1: Formation of Limonene Nitrosochloride cluster_1 Step 2: Dehydrochlorination to this compound d-Limonene d-Limonene Limonene Nitrosochloride Limonene Nitrosochloride d-Limonene->Limonene Nitrosochloride + NOCl Nitrosyl Chloride (in situ) Nitrosyl Chloride (in situ) This compound This compound Limonene Nitrosochloride->this compound - HCl

Caption: Chemical transformation from d-Limonene to this compound.

G cluster_0 Synthesis of Limonene Nitrosochloride cluster_1 Synthesis of this compound start Mix d-Limonene and Isopropanol cool Cool to < 10°C start->cool add_reagents Simultaneously add HCl/Isopropanol and NaNO2/Water cool->add_reagents react1 Reaction to form Limonene Nitrosochloride add_reagents->react1 mix Mix Limonene Nitrosochloride, DMF, and Isopropanol react1->mix Crude Product heat Heat under reflux (or Microwave) mix->heat precipitate Pour into ice-water and stir heat->precipitate filter Filter and wash solid precipitate->filter end This compound filter->end

Caption: Experimental workflow for the synthesis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of Carvoxime

Abstract

This compound, a pivotal intermediate in the synthesis of the commercially significant monoterpenoid carvone (B1668592), holds a noteworthy position in the history of organic synthesis. Its preparation is intrinsically linked to the chemical modification of limonene (B3431351), a readily available natural product. This document provides a comprehensive overview of the discovery and historical evolution of this compound synthesis, detailing classical and modern methodologies. It includes structured quantitative data, detailed experimental protocols, and a visualization of its biological activation pathway, offering a critical resource for professionals in chemical and pharmaceutical development.

Introduction and Early History

This compound, chemically known as (1E)-2-methyl-5-(1-methylethenyl)-2-cyclohexen-1-one oxime, is an oxime derivative of carvone. The history of this compound is inseparable from that of carvone and its precursor, limonene. Carvone's structure was elucidated by Georg Wagner in 1894, which paved the way for understanding its derivatives.[1] The primary route for the commercial production of (R)-(-)-carvone, a key component of spearmint oil, begins with (R)-(+)-limonene, a byproduct of the citrus industry.[2] The synthesis proceeds through the formation of limonene nitrosochloride, which is then converted to this compound. This intermediate is subsequently hydrolyzed to yield the target carvone.[1][2] This multi-step synthesis became a classical method for preparing carvone from a natural, inexpensive starting material.[2][3]

Synthetic Methodologies: From Discovery to Modern Approaches

The synthesis of this compound has evolved from classical procedures to more efficient and environmentally benign methods. The foundational route involves the transformation of limonene, while direct oximation of carvone represents an alternative.

The Classical Route: Synthesis from Limonene

The most historically significant synthesis of this compound starts with the regioselective electrophilic addition of nitrosyl chloride (NOCl) to the endocyclic double bond of (+)-limonene. This reaction yields limonene nitrosochloride. Subsequent dehydrochlorination of this intermediate, typically using a base, leads to the formation of this compound.[2][4][5]

Logical Workflow for Classical this compound Synthesis

Limonene (+)-Limonene Intermediate Limonene Nitrosochloride Limonene->Intermediate + NOCl NOCl Nitrosyl Chloride (NOCl) This compound (-)-Carvoxime Intermediate->this compound + Base - HCl Base Base (e.g., Pyridine)

Caption: Classical synthesis pathway from Limonene to this compound.

Direct Oximation of Carvone

This compound can also be synthesized directly from carvone through condensation with hydroxylamine (B1172632). This is a general method for preparing oximes from ketones. Traditional methods often involved refluxing an alcoholic solution of the carbonyl compound with hydroxylamine hydrochloride and a base like pyridine.[6] However, these methods suffered from drawbacks such as long reaction times, the toxicity of pyridine, and low yields.[6]

Recent advancements have focused on developing "green" and more efficient protocols. These include solvent-free reactions using catalysts like bismuth(III) oxide (Bi₂O₃) or using oxalic acid as a catalyst in a suitable solvent like acetonitrile (B52724).[6][7] These improved methods offer significant advantages, including shorter reaction times, higher yields, and reduced environmental impact.[6]

Quantitative Data Summary

The efficiency of this compound synthesis and related oximation reactions has been reported under various conditions. The following tables summarize the quantitative data from key synthetic approaches.

Table 1: Synthesis of this compound from Limonene Intermediate

PrecursorReagent(s)YieldReference
Limonene NitrosochloridePyridine90-95%[8]
Limonene NitrosochlorideUrea, Isopropyl Alcohol99%[8]
(+)-Limonene (overall)1. NOCl, 2. Base, 3. H₂O (hydrolysis)59-63%[3]

Table 2: Modern Direct Oximation Methodologies

SubstrateReagentsConditionsYield RangeReference
Aldehydes/KetonesNH₂OH·HCl, Bi₂O₃Solvent-free, RT60-98%[6]
Aldehydes/KetonesNH₂OH·HCl, Oxalic AcidCH₃CN, Reflux90-95%[7]
Aldehydes/KetonesNH₂OH·HCl, K₂CO₃Methanol, RT/RefluxGood-Excellent[9]

Detailed Experimental Protocols

Protocol for this compound Synthesis from Limonene Nitrosochloride[2]
  • Materials: Crude limonene nitrosochloride (25 g), dimethylformamide (12 mL), isopropanol (B130326) (75 mL), water, ice.

  • Procedure:

    • A mixture of crude limonene nitrosochloride, dimethylformamide, and isopropanol is heated under reflux for 30 minutes.

    • The resulting solution is poured into 500 mL of a water and ice mixture.

    • The mixture is stirred vigorously with a glass rod until the product precipitates completely.

    • The solid product (this compound) is collected by filtration using a Buchner funnel and washed with cold water.

Protocol for General Oximation using Oxalic Acid[8]
  • Materials: Ketone (e.g., Acetophenone, 1 mmol), Hydroxylamine hydrochloride (NH₂OH·HCl, 2 mmol), Oxalic acid (H₂C₂O₄, 2 mmol), Acetonitrile (CH₃CN, 3 mL), Dichloromethane (B109758) (CH₂Cl₂), Anhydrous Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • In a 10 mL round-bottomed flask fitted with a condenser, a solution of the ketone, NH₂OH·HCl, and oxalic acid in acetonitrile is prepared.

    • The mixture is stirred under reflux conditions for 90 minutes. Reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, 10 mL of water is added, and stirring is continued for 5 minutes.

    • The product is extracted with dichloromethane (3 x 15 mL).

    • The combined organic layers are dried over anhydrous Na₂SO₄.

    • The solvent is evaporated, and the crude product is purified by short column chromatography over silica (B1680970) gel to afford the pure oxime.

Biological Significance: Metabolic Activation Pathway

Beyond its role as a synthetic intermediate, this compound has been identified as a prohapten, a substance that becomes an allergen after metabolic activation in the skin.[10] Research has shown that this compound is bioactivated by cutaneous cytochrome P450 (P450) enzymes, specifically P450 1A1, 1B1, and to a lesser extent, 2B6. This metabolic process forms highly reactive and sensitizing α,β-epoxy oxime metabolites, which can trigger an allergic response.[10]

Furthermore, this compound itself can induce the expression of P450 1B1 and significantly upregulate Interleukin-8 (IL-8), a marker for the sensitizing potential of allergens, particularly in immune cells like monocyte-derived dendritic cells.[10] This self-activating mechanism may be a key factor in the development of contact allergy to this compound.[10]

Metabolic Activation of this compound in Skin

cluster_0 Metabolic Activation This compound This compound (Prohapten) P450 Cutaneous P450 Enzymes (1A1, 1B1, 2B6) This compound->P450 Induces P450 1B1 Metabolites α,β-Epoxy Oxime Metabolites (Highly Reactive Haptens) This compound->Metabolites Bioactivation Allergy Contact Allergy (Immune Response) Metabolites->Allergy

Caption: Bioactivation of this compound by P450 enzymes leading to sensitization.

Conclusion

The synthesis of this compound represents a classic example of leveraging natural product chemistry to access valuable chemical entities. From its initial discovery as a key intermediate in the conversion of limonene to carvone, the methodologies for its synthesis have continually improved, reflecting broader trends in organic chemistry towards greater efficiency, selectivity, and sustainability. The elucidation of its biological role as a prohapten adds another layer of complexity and importance, making it a subject of interest not only to synthetic chemists but also to toxicologists and professionals in drug development and safety assessment. The protocols and data compiled herein offer a valuable technical resource for understanding and applying the chemistry of this important oxime.

References

Chiral Synthesis and Separation of Carvoxime Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvoxime, a derivative of the naturally occurring monoterpene carvone (B1668592), exists as a mixture of stereoisomers, including enantiomers ((+)- and (-)-) and diastereomers ((E)- and (Z)-). The distinct pharmacological and toxicological profiles of individual stereoisomers necessitate their synthesis and separation in enantiomerically and diastereomerically pure forms. This technical guide provides a comprehensive overview of the current methodologies for the chiral synthesis and separation of this compound isomers. It details established and potential stereoselective synthesis strategies and outlines various analytical and preparative separation techniques, including chiral chromatography and enzymatic resolution. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of stereochemically pure this compound-based compounds for pharmaceutical and other applications.

Introduction

Chirality is a critical consideration in drug development, as different enantiomers of a chiral molecule can exhibit significantly different biological activities. This compound, derived from either (R)-(-)-carvone or (S)-(+)-carvone, presents a complex stereochemical landscape due to the presence of a chiral center and a C=N double bond, giving rise to enantiomeric and E/Z isomeric forms. The synthesis of stereochemically pure this compound isomers is essential for elucidating their individual biological roles and for the development of safe and effective chiral drugs. This guide explores the key aspects of synthesizing and separating these isomers.

Chiral Synthesis of this compound Isomers

The primary route to enantiomerically pure this compound isomers begins with the corresponding enantiomer of carvone. (R)-(-)-carvone is a major constituent of spearmint oil, while (S)-(+)-carvone is found in caraway and dill seed oils. Both enantiomers are also synthetically accessible from limonene.

Synthesis from Chiral Carvone

The most straightforward method for preparing enantiomerically pure this compound is the direct oximation of the corresponding pure carvone enantiomer. This reaction is typically carried out by treating the carvone enantiomer with hydroxylamine (B1172632) hydrochloride in the presence of a base. While this method preserves the stereochemistry at the chiral center, it generally yields a mixture of (E)- and (Z)-diastereomers.

Logical Workflow for this compound Synthesis from Carvone

cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product Carvone Enantiomer Carvone Enantiomer Oximation Oximation Carvone Enantiomer->Oximation Hydroxylamine Hydroxylamine Hydrochloride (NH2OH·HCl) Hydroxylamine->Oximation Base Base Base->Oximation This compound Isomers This compound (E/Z Mixture) Oximation->this compound Isomers

Caption: General workflow for the synthesis of a mixture of E/Z this compound isomers from a carvone enantiomer.

Diastereoselective Synthesis

Achieving diastereoselectivity in the oximation of carvone to favor either the (E)- or (Z)-isomer of this compound is a significant challenge. The ratio of the resulting E/Z-isomers is often under thermodynamic control and depends on the specific reaction conditions.

One potential strategy to achieve diastereoselectivity involves treating a mixture of E and Z isomers with a protic or Lewis acid under anhydrous conditions. This has been shown to precipitate the more stable E isomer as an immonium complex, which can then be neutralized to yield the pure E isomer. While this method has been demonstrated for other aryl alkyl oximes, its application to this compound requires experimental validation.

Separation of this compound Isomers

Given that the synthesis of this compound typically results in a mixture of stereoisomers, effective separation techniques are crucial for isolating the desired pure isomer.

Separation of (E)- and (Z)-Diastereomers

The separation of (E)- and (Z)-diastereomers of oximes can be challenging due to their similar physical properties. However, chromatographic techniques can be employed for their resolution.

  • Column Chromatography: Standard silica (B1680970) gel column chromatography can sometimes be effective in separating E/Z isomers, especially if there is a significant difference in their polarity. The choice of eluent system is critical and often requires careful optimization.

  • Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers higher resolution and is a powerful tool for separating closely related diastereomers. Reversed-phase columns (e.g., C18) with hydro-organic mobile phases are commonly used.

  • Preparative Supercritical Fluid Chromatography (SFC): SFC is an attractive alternative to HPLC, often providing faster separations with reduced solvent consumption. The use of chiral stationary phases in SFC can also be explored for simultaneous diastereomeric and enantiomeric separation.

Separation of (+)- and (-)-Enantiomers

The separation of enantiomers requires a chiral environment. The most common methods for the enantiomeric resolution of this compound are chiral chromatography and enzymatic kinetic resolution.

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most widely used techniques for the analytical and preparative separation of enantiomers. The key to this separation is the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are particularly effective for a wide range of chiral compounds.

Experimental Workflow for Chiral HPLC/SFC Separation

Racemic this compound Racemic this compound Injection Injection Racemic this compound->Injection Chiral Column Chiral Stationary Phase (e.g., Polysaccharide-based) Injection->Chiral Column Separation Separation Chiral Column->Separation Detection Detection Separation->Detection Fraction Collection Fraction Collection Detection->Fraction Collection Enantiomer 1 Enantiomer 1 Fraction Collection->Enantiomer 1 Enantiomer 2 Enantiomer 2 Fraction Collection->Enantiomer 2

Caption: Workflow for the separation of this compound enantiomers using chiral chromatography.

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers. In a typical resolution of a racemic mixture, one enantiomer is preferentially transformed into a new product by the enzyme, while the other enantiomer remains largely unreacted. Lipases are commonly used enzymes for the kinetic resolution of chiral alcohols, esters, and related compounds.

For this compound, a potential strategy involves the lipase-catalyzed acylation of the oxime's hydroxyl group. One enantiomer of this compound would be acylated at a much faster rate than the other, allowing for the separation of the acylated product from the unreacted enantiomer.

Logical Pathway for Enzymatic Kinetic Resolution

Racemic this compound Racemic this compound Reaction Reaction Racemic this compound->Reaction Lipase (B570770) Lipase Lipase->Reaction Acyl Donor Acyl Donor Acyl Donor->Reaction Separation Separation Reaction->Separation Unreacted Enantiomer Unreacted Enantiomer Separation->Unreacted Enantiomer Acylated Enantiomer Acylated Enantiomer Separation->Acylated Enantiomer

Caption: Conceptual pathway for the enzymatic kinetic resolution of racemic this compound using a lipase.

Experimental Protocols

While specific, optimized protocols for the chiral synthesis and separation of this compound isomers are not extensively reported in the literature, the following sections provide detailed methodologies for analogous and foundational procedures that can be adapted for this compound.

General Procedure for the Synthesis of this compound from Carvone

This protocol describes the synthesis of a mixture of (E)- and (Z)-carvoxime from a carvone enantiomer.

Materials:

Procedure:

  • Dissolve carvone in ethanol in a round-bottom flask.

  • Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

  • Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, the product can be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound product as a mixture of E/Z isomers.

  • The crude product can be purified by column chromatography on silica gel.

Analytical Method for E/Z Isomer Ratio Determination by ¹H NMR

Quantitative ¹H NMR spectroscopy is a powerful tool for determining the ratio of E/Z isomers in a sample of an oxime. The chemical shifts of the protons near the C=N bond are often different for the two isomers, allowing for their distinct integration.

Procedure:

  • Accurately weigh a sample of the this compound isomer mixture.

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a high-resolution ¹H NMR spectrum.

  • Identify the distinct signals corresponding to the E and Z isomers. Protons on the carbon adjacent to the C=N bond are often good candidates for this differentiation.

  • Integrate the signals for each isomer.

  • The molar ratio of the isomers is directly proportional to the ratio of their integral values.

Screening Protocol for Chiral HPLC/SFC Separation of Enantiomers

The following is a general screening protocol to identify suitable conditions for the separation of this compound enantiomers.

Columns:

  • A selection of polysaccharide-based chiral stationary phases (e.g., Chiralpak IA, IB, IC, ID, IE, IF; Chiralcel OD, OJ, OZ).

Mobile Phases:

  • Normal Phase (HPLC): Mixtures of n-hexane with an alcohol modifier (e.g., isopropanol, ethanol).

  • Reversed Phase (HPLC): Mixtures of water or buffer with an organic modifier (e.g., acetonitrile, methanol).

  • SFC: Supercritical CO₂ with an alcohol co-solvent (e.g., methanol, ethanol).

Screening Procedure:

  • Prepare a solution of racemic this compound in a suitable solvent.

  • Sequentially screen each chiral column with a set of standard mobile phase compositions.

  • Monitor the separation by UV detection at an appropriate wavelength.

  • Evaluate the chromatograms for any signs of enantiomeric separation (peak splitting or broadening).

  • For promising conditions, optimize the mobile phase composition, flow rate, and temperature to achieve baseline resolution.

General Protocol for Lipase-Catalyzed Kinetic Resolution

This protocol outlines a general procedure for the enzymatic kinetic resolution of racemic this compound.

Materials:

  • Racemic this compound

  • A selection of lipases (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

Procedure:

  • Dissolve racemic this compound in the anhydrous organic solvent in a flask.

  • Add the acyl donor.

  • Add the lipase to initiate the reaction.

  • Stir the mixture at a controlled temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (ee) of the unreacted substrate and the acylated product.

  • Stop the reaction at approximately 50% conversion to obtain both enantiomers with high ee.

  • Separate the unreacted this compound from the acylated product by column chromatography.

  • The acylated enantiomer can be deacylated to recover the other pure this compound enantiomer.

Data Presentation

The following tables provide a template for summarizing quantitative data from the synthesis and separation of this compound isomers. As specific data for this compound is limited in the literature, these tables are presented as examples for reporting experimental results.

Table 1: Diastereoselective Synthesis of this compound Isomers

EntryReaction ConditionsDiastereomeric Ratio (E:Z)Yield (%)
1[Specify conditions][e.g., 80:20][e.g., 90]
2[Specify conditions][e.g., 15:85][e.g., 85]

Table 2: Chiral Chromatographic Separation of this compound Enantiomers

CSPMobile PhaseFlow Rate (mL/min)Temp (°C)Retention Time 1 (min)Retention Time 2 (min)Separation Factor (α)Resolution (Rs)
[e.g., Chiralpak IA][e.g., Hexane/IPA 90:10][e.g., 1.0][e.g., 25][e.g., 8.5][e.g., 10.2][e.g., 1.2][e.g., 2.5]
[e.g., Chiralcel OD-H][e.g., Hexane/EtOH 95:5][e.g., 0.8][e.g., 30][e.g., 12.1][e.g., 13.5][e.g., 1.1][e.g., 1.8]

Table 3: Enzymatic Kinetic Resolution of Racemic this compound

LipaseAcyl DonorSolventTime (h)Conversion (%)ee (Substrate) (%)ee (Product) (%)Enantioselectivity (E)
[e.g., CAL-B][e.g., Vinyl Acetate][e.g., Toluene][e.g., 24][e.g., 50][e.g., >99][e.g., >99][e.g., >200]
[e.g., P. cepacia][e.g., Isopropenyl Acetate][e.g., MTBE][e.g., 48][e.g., 48][e.g., 95][e.g., 98][e.g., 80]

Conclusion

The synthesis and separation of this compound isomers are critical steps for the development of stereochemically pure compounds for various applications, particularly in the pharmaceutical industry. While the direct synthesis of enantiomerically pure this compound is readily achieved from the corresponding carvone enantiomers, the control of E/Z diastereoselectivity remains an area for further research. Chromatographic methods, especially chiral HPLC and SFC, offer powerful tools for the separation of both diastereomers and enantiomers. Furthermore, enzymatic kinetic resolution presents a highly efficient and environmentally friendly approach for obtaining enantiomerically pure this compound. The methodologies and protocols outlined in this guide provide a solid foundation for researchers to develop and optimize the stereoselective synthesis and purification of this compound isomers. Further investigation into specific catalysts for stereoselective oximation and the optimization of separation conditions will be instrumental in advancing the availability of these important chiral building blocks.

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of Carvoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a systematic approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Carvoxime. The described methodology, utilizing a reversed-phase C18 column and UV detection, is suitable for applications in pharmaceutical quality control, stability testing, and research. This document provides a comprehensive protocol for method development, sample preparation, and validation, adhering to the principles outlined in the ICH Q2(R1) guidelines.

Introduction

This compound is an oxime derivative of carvone, a compound of interest in various fields, including flavor and fragrance industries and as a potential pharmaceutical agent. Accurate and precise quantification of this compound is essential for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique that offers the specificity and sensitivity required for the reliable determination of this compound. This application note presents a starting point for HPLC method development and a systematic protocol for its optimization and validation.

Chemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for effective method development.

  • IUPAC Name: (1E)-2-Methyl-5-(1-methylethenyl)-2-cyclohexen-1-one oxime

  • Molecular Formula: C₁₀H₁₅NO[1]

  • Molecular Weight: 165.23 g/mol [1]

  • Structure:

    alt text

HPLC Method Development and Optimization

The following sections outline a proposed starting method and a systematic approach to its optimization.

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, and photodiode array (PDA) or variable wavelength UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile (B52724) and methanol (B129727).

  • HPLC grade water (e.g., Milli-Q or equivalent).

  • Analytical grade phosphate (B84403) or acetate (B1210297) buffer salts.

  • This compound reference standard.

Proposed Initial HPLC Conditions

This starting method is based on common practices for the analysis of small organic molecules.[4][5]

ParameterInitial Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B in 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Method Optimization Protocol

A systematic approach is crucial for developing a robust method.

  • Wavelength Selection:

    • Prepare a solution of this compound in the mobile phase.

    • Using a PDA detector, acquire the UV spectrum of this compound from 200-400 nm.

    • Select the wavelength of maximum absorbance (λmax) for optimal sensitivity. Based on similar oxime-containing compounds, absorbance maxima may be observed around 250 nm.[6]

  • Mobile Phase Optimization:

    • Organic Solvent: Evaluate both acetonitrile and methanol as the organic modifier (Mobile Phase B). Acetonitrile often provides better peak shape and lower backpressure.[7]

    • Isocratic vs. Gradient Elution: Begin with a broad gradient to determine the approximate elution time of this compound. If the analysis time is short and peaks are well-resolved, an isocratic method can be developed for simplicity and robustness.

    • pH Adjustment: The use of a buffer can improve peak shape and reproducibility, especially if the analyte has ionizable groups. Evaluate the effect of pH on retention time and peak symmetry by incorporating a buffer (e.g., 20 mM phosphate or acetate buffer) in the aqueous mobile phase (Mobile Phase A) and adjusting the pH within the stable range of the column (typically pH 2-8).[8][9]

  • Flow Rate and Temperature Optimization:

    • Adjust the flow rate (e.g., 0.8-1.2 mL/min) to optimize the balance between analysis time and separation efficiency.

    • Varying the column temperature (e.g., 25-40 °C) can influence retention time and selectivity.

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment (e.g., 1-100 µg/mL).

Sample Preparation

The appropriate sample preparation will depend on the matrix. For a simple solution:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the sample solution with the mobile phase to a concentration within the linear range of the method.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[10]

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • After the analysis, flush the column with a high percentage of organic solvent to remove any strongly retained compounds.

Data Presentation and Method Validation

The developed method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[11][12][13]

Optimized HPLC Method Parameters

The following table summarizes a hypothetical set of optimized conditions.

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Elution Isocratic: 60% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection UV at 252 nm
Quantitative Data Summary (Hypothetical Validation Data)

The following table presents an example of the quantitative data that would be generated during method validation.

Validation ParameterResultAcceptance Criteria (ICH Q2(R1))
Linearity (Concentration Range) 1 - 100 µg/mL-
Correlation Coefficient (r²) > 0.999≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%80 - 120% for assay
Precision (Repeatability, %RSD) < 2.0%≤ 2%
Intermediate Precision (%RSD) < 2.0%≤ 2%
Limit of Detection (LOD) 0.2 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) 0.6 µg/mLSignal-to-Noise ratio of 10:1
Specificity No interference from blank/placeboPeak purity > 99%

Visualizations

HPLC Method Development Workflow

HPLC_Method_Development cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_final Finalization start Define Analytical Objective lit_review Literature & Information Search start->lit_review instrument_prep Instrument & Reagent Preparation lit_review->instrument_prep initial_conditions Select Initial Conditions (Column, Mobile Phase) instrument_prep->initial_conditions wavelength_opt Optimize Detection Wavelength (PDA) initial_conditions->wavelength_opt mobile_phase_opt Optimize Mobile Phase (Solvent, pH, Gradient/Isocratic) wavelength_opt->mobile_phase_opt flow_temp_opt Optimize Flow Rate & Temperature mobile_phase_opt->flow_temp_opt specificity Specificity flow_temp_opt->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness final_method Finalized HPLC Method robustness->final_method reporting Reporting & Documentation final_method->reporting

Caption: Workflow for HPLC method development and validation.

Conclusion

The HPLC method development strategy and protocols outlined in this application note provide a comprehensive framework for the accurate and reliable quantification of this compound. By systematically optimizing chromatographic parameters and performing a thorough validation, researchers and drug development professionals can establish a robust analytical method suitable for a wide range of applications. The use of a PDA detector is highly recommended during method development to facilitate the selection of an optimal detection wavelength and to assess peak purity.

References

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Carvoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of Carvoxime using Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed protocols for sample preparation, instrument parameters, and data analysis, designed to assist in the qualitative and quantitative assessment of this compound in various matrices.

Introduction

This compound (C₁₀H₁₅NO), a derivative of the naturally occurring monoterpenoid carvone, is a compound of interest in pharmaceutical and chemical research. Its structural similarity to other biologically active oximes necessitates reliable analytical methods for its identification and quantification. GC-MS is a powerful technique for this purpose, offering high-resolution separation and sensitive, specific detection. This application note outlines a robust GC-MS method for the analysis of this compound.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline and may require optimization based on the specific sample matrix.

Materials:

  • This compound standard

  • Volatile organic solvent (e.g., Dichloromethane, Hexane, Methanol, Ethyl Acetate)[1]

  • 1.5 mL glass GC autosampler vials with inserts[1]

  • Micropipettes

  • Vortex mixer

  • Centrifuge (optional)

  • Syringe filters (0.22 µm) (optional)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable volatile organic solvent. From the stock solution, prepare a series of calibration standards by serial dilution to the desired concentration range. A typical starting concentration for GC-MS analysis is approximately 10 µg/mL.[1]

  • Sample Preparation:

    • Liquid Samples: Dilute the sample with a suitable volatile solvent to bring the this compound concentration within the calibration range.

    • Solid Samples: Accurately weigh a portion of the solid sample and dissolve it in a known volume of a suitable volatile solvent. Sonication may be used to aid dissolution.

  • Filtration/Centrifugation: If the sample contains particulate matter, centrifuge or filter it through a 0.22 µm syringe filter to prevent blockage of the GC inlet and column.[1]

  • Vialing: Transfer the final prepared sample or standard solution into a 1.5 mL glass autosampler vial. A minimum volume of 50 µL is recommended.[1]

Note on Derivatization: For certain oximes, derivatization may be employed to improve volatility and chromatographic peak shape. A common method is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. This can be achieved by reacting the sample with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2][3] Another approach is methoximation followed by silylation to stabilize carbonyl groups and reduce tautomerization.[4] While this compound may be amenable to direct analysis, derivatization should be considered if poor peak shape or thermal degradation is observed.

GC-MS Instrumentation and Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrument and column used. A non-polar column such as a DB-5ms is a suitable choice for the analysis of terpenoid-like compounds.[5][6]

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
ColumnAgilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-450
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of this compound against the concentration of the prepared standards. The concentration of this compound in unknown samples can then be determined from this curve.

Table 2: Hypothetical Quantitative Data for this compound Analysis

ParameterResult
Retention Time (RT)To be determined experimentally (likely >10 min based on related compounds)
Linearity (R²)> 0.995
Limit of Detection (LOD)To be determined experimentally
Limit of Quantification (LOQ)To be determined experimentally

Note: Specific LOD and LOQ values are method and instrument dependent and must be experimentally determined.

Mass Spectral Data

The mass spectrum of this compound is a key identifier. The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) of 165, corresponding to its molecular weight. The fragmentation pattern provides structural information and can be used for confirmation.

Table 3: Major Mass Fragments of this compound

m/zRelative IntensityPossible Fragment Ion
165100.0[M]⁺
14869.0[M-OH]⁺
12388.8[M-C₂H₄O]⁺
10796.3[C₈H₁₁]⁺
9150.0[C₇H₇]⁺ (Tropylium ion)
7959.0[C₆H₇]⁺
6734.1[C₅H₇]⁺
5380.3[C₄H₅]⁺
4150.5[C₃H₅]⁺

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Dilution Dilution with Volatile Solvent Sample->Dilution Filter Filtration/ Centrifugation Dilution->Filter Vial Transfer to GC Vial Filter->Vial Injection Injection Vial->Injection Separation GC Separation (DB-5ms column) Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram (Retention Time) Detection->Chromatogram MassSpectrum Mass Spectrum (m/z Fragments) Detection->MassSpectrum Quantification Quantification (Calibration Curve) Chromatogram->Quantification MassSpectrum->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound in an EI source.

Carvoxime_Fragmentation cluster_molion cluster_fragments mol_ion This compound [C10H15NO]+• m/z = 165 frag1 [M-OH]+ m/z = 148 mol_ion->frag1 - •OH frag2 [M-C2H4O]+ m/z = 123 mol_ion->frag2 - C2H4O frag3 [C8H11]+ m/z = 107 frag2->frag3 - O frag4 [C7H7]+ m/z = 91 (Tropylium ion) frag3->frag4 - CH4

Caption: Proposed fragmentation of this compound in GC-MS.

References

Application Notes and Protocols for the Synthesis of Carvoxime from Carvone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvoxime is a derivative of carvone (B1668592), a naturally occurring monoterpenoid found in the essential oils of spearmint and caraway. The transformation of the ketone functional group in carvone to an oxime introduces a nitrogen-containing moiety, which can serve as a versatile synthetic handle for further chemical modifications. This protocol details the synthesis of this compound from carvone via an oximation reaction with hydroxylamine (B1172632) hydrochloride. The procedure is based on a general and robust method for the formation of oximes from ketones.[1][2]

Reaction Scheme

The synthesis of this compound from carvone proceeds through the reaction of the ketone carbonyl group with hydroxylamine. The reaction is typically carried out in the presence of a weak base, such as sodium acetate (B1210297), to neutralize the hydrochloric acid released from hydroxylamine hydrochloride, driving the reaction to completion.

Reaction: Carvone + Hydroxylamine Hydrochloride → this compound + Sodium Chloride + Acetic Acid + Water

Experimental Protocols

Materials and Equipment
  • (R)-(-)-Carvone (or (S)-(+)-Carvone)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa), anhydrous

  • Ethanol (95%)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve carvone in ethanol.

  • Addition of Reagents: To the stirred solution, add a solution of hydroxylamine hydrochloride and sodium acetate in water.[1] The molar ratio of hydroxylamine hydrochloride and sodium acetate to carvone should be in slight excess (e.g., 1.2 to 1.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of the solvent mixture) and maintain this temperature with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Add deionized water and extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.

  • Washing: Combine the organic extracts and wash them sequentially with deionized water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If necessary, the crude product can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

ParameterValueReference/Notes
Reactants
Carvone Molar Mass150.22 g/mol
Hydroxylamine HCl Molar Mass69.49 g/mol
Sodium Acetate Molar Mass82.03 g/mol
Product
This compound Molar Mass165.23 g/mol [3]
Reaction Conditions
Solvent SystemEthanol/WaterBased on general oximation procedures.[1]
TemperatureRefluxBased on general oximation procedures.[2]
Reaction Time1-3 hours (monitor by TLC)Estimated based on similar reactions.
Characterization Data
¹H NMR (CDCl₃, ppm) See detailed characterization below
¹³C NMR (CDCl₃, ppm) See detailed characterization below[3]
FTIR (cm⁻¹) ~3200-3400 (O-H), ~1645 (C=N), ~1600 (C=C)Characteristic stretching frequencies for oximes.[4] The C=O stretch of carvone (~1675 cm⁻¹) will be absent.[5]
Characterization of this compound
  • Appearance: Typically a crystalline solid.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the vinyl, alkyl, and oxime protons. The exact chemical shifts may vary slightly depending on the solvent and instrument.

  • ¹³C NMR: The carbon NMR spectrum will show the disappearance of the ketone carbonyl carbon signal (around 200 ppm in carvone) and the appearance of a new signal for the oxime carbon (C=N) at a higher field.[3][6]

  • FTIR: The infrared spectrum will be characterized by the appearance of a broad O-H stretching band for the oxime hydroxyl group and a C=N stretching vibration, with the concomitant disappearance of the C=O stretching band of the starting carvone.[4]

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis & Purification start Dissolve Carvone in Ethanol add_reagents Add Aqueous Solution of Hydroxylamine HCl and Sodium Acetate start->add_reagents Stir reflux Heat to Reflux (1-3 hours) add_reagents->reflux cool Cool to Room Temperature reflux->cool extract Extract with Diethyl Ether cool->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude this compound concentrate->crude_product purify Purification (Recrystallization or Column Chromatography) crude_product->purify final_product Pure this compound purify->final_product characterization Characterization (NMR, IR, etc.) final_product->characterization

References

Application of Carvoxime-Inspired Chiral Ligands in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While carvoxime itself is not extensively utilized as a direct chiral auxiliary in asymmetric synthesis, its core structure, a chiral terpene scaffold bearing an oxime functional group, has inspired the development of sophisticated and highly effective chiral ligands. This document details the application of a novel class of ligands, known as β-CarOx ligands , in palladium-catalyzed asymmetric Michael additions. These ligands, conceived through the hybridization of natural product scaffolds, have demonstrated exceptional performance in creating stereogenic centers with high enantioselectivity, offering a valuable tool for the synthesis of complex chiral molecules.

Data Presentation: Enantioselective Michael Addition using β-CarOx Ligands

The following table summarizes the quantitative data for the palladium-catalyzed asymmetric Michael addition of arylboronic acids to nitrostyrenes and a β-substituted cyclic enone using various β-CarOx ligands. The data highlights the high yields and outstanding enantioselectivities achieved with this catalytic system.

EntryMichael AcceptorArylboronic AcidLigandYield (%)[1][2]ee (%)[1][2]
1β-NitrostyrenePhenylboronic acidL1 9598
2β-Nitrostyrene4-Tolylboronic acidL1 9697
3β-Nitrostyrene4-Methoxyphenylboronic acidL1 9296
4β-Nitrostyrene4-Chlorophenylboronic acidL1 9499
5β-Nitrostyrene3-Tolylboronic acidL1 9197
62-Cyclohexen-1-onePhenylboronic acidL2 8595
72-Cyclohexen-1-one4-Tolylboronic acidL2 8896
82-Cyclohexen-1-one4-Methoxyphenylboronic acidL2 8294

Experimental Protocols

I. Synthesis of β-CarOx Ligands

The synthesis of the chiral β-CarOx ligands is a multi-step process starting from commercially available tryptamine (B22526). The key steps involve a one-pot cascade reaction to form the β-carboline ester, followed by hydrolysis, condensation with a chiral amino alcohol, and a final intramolecular cyclization.[2]

Step 1: Synthesis of the β-Carboline Ester

  • To a solution of methyl glycolate (B3277807) in a suitable solvent, add an oxidizing agent (e.g., manganese dioxide).

  • After the oxidation is complete, add tryptamine to the reaction mixture.

  • Promote the Pictet-Spengler cyclization using an acid catalyst.

  • Purify the resulting β-carboline ester by column chromatography.

Step 2: Hydrolysis of the Ester

  • Dissolve the β-carboline ester in a mixture of a suitable organic solvent (e.g., methanol) and an aqueous base (e.g., sodium hydroxide).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture to precipitate the carboxylic acid.

  • Collect the solid by filtration and dry under vacuum.

Step 3: Condensation with a Chiral Amino Alcohol

  • To a solution of the β-carboline carboxylic acid in an anhydrous solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Add the desired chiral amino alcohol (e.g., (S)-phenylglycinol) to the reaction mixture.

  • Stir at room temperature until the reaction is complete.

  • Purify the resulting amide by column chromatography.

Step 4: Intramolecular Cyclization to form the β-CarOx Ligand

  • Dissolve the amide from the previous step in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C and add diethylaminosulfur trifluoride (DAST).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent and purify by column chromatography to yield the final β-CarOx ligand.

II. Palladium-Catalyzed Asymmetric Michael Addition

This protocol describes the general procedure for the enantioselective conjugate addition of arylboronic acids to α,β-unsaturated acceptors catalyzed by a palladium complex of a β-CarOx ligand.[1][2]

Materials:

  • Palladium catalyst precursor (e.g., Pd(OAc)₂)

  • β-CarOx ligand

  • Michael acceptor (e.g., β-nitrostyrene)

  • Arylboronic acid

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the β-CarOx ligand (2.2 mol%).

  • Add the anhydrous solvent (e.g., 1,4-dioxane) and stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Add the Michael acceptor (1.0 mmol), the arylboronic acid (1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired chiral Michael adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Mandatory Visualizations

Ligand_Synthesis_Workflow Tryptamine Tryptamine PictetSpengler Pictet-Spengler Cyclization Tryptamine->PictetSpengler MethylGlycolate Methyl Glycolate MethylGlycolate->PictetSpengler BetaCarbolineEster β-Carboline Ester PictetSpengler->BetaCarbolineEster Hydrolysis Hydrolysis BetaCarbolineEster->Hydrolysis CarboxylicAcid Carboxylic Acid Hydrolysis->CarboxylicAcid Condensation Condensation CarboxylicAcid->Condensation ChiralAminoAlcohol Chiral Amino Alcohol ChiralAminoAlcohol->Condensation Amide Amide Intermediate Condensation->Amide Cyclization Intramolecular Cyclization (DAST) Amide->Cyclization BetaCarOx β-CarOx Ligand Cyclization->BetaCarOx

Caption: Synthetic workflow for the preparation of β-CarOx ligands.

Catalytic_Cycle ActiveCatalyst [Pd(0)-L] OxidativeAddition Oxidative Addition ActiveCatalyst->OxidativeAddition 1 ArylboronicAcid ArB(OH)₂ ArylboronicAcid->OxidativeAddition ArylPdComplex [Ar-Pd(II)-L] OxidativeAddition->ArylPdComplex Coordination Coordination ArylPdComplex->Coordination 2 MichaelAcceptor Michael Acceptor MichaelAcceptor->Coordination CoordinatedComplex Coordinated Complex Coordination->CoordinatedComplex MigratoryInsertion Migratory Insertion CoordinatedComplex->MigratoryInsertion 3 EnolateComplex Palladium Enolate MigratoryInsertion->EnolateComplex Protonolysis Protonolysis EnolateComplex->Protonolysis 4 Protonolysis->ActiveCatalyst Catalyst Regeneration Product Chiral Product Protonolysis->Product

Caption: Proposed catalytic cycle for the Pd-catalyzed Michael addition.

References

Carvoxime: A Versatile Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Carvoxime, a chiral oxime readily derived from the naturally abundant monoterpene carvone, serves as a valuable and versatile building block in asymmetric organic synthesis. Its inherent chirality, coupled with the reactivity of the oxime functionality, provides a powerful platform for the stereocontrolled synthesis of a diverse range of complex molecules, particularly nitrogen-containing heterocycles. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chiral lactams and their subsequent elaboration into medicinally relevant compounds.

Key Applications of this compound

The primary application of this compound as a chiral building block lies in its ability to undergo a stereospecific Beckmann rearrangement to yield a chiral seven-membered lactam. This lactam, possessing a defined stereocenter, is a key intermediate for the synthesis of a variety of more complex chiral molecules, including substituted piperidines and other alkaloids. The chirality of the starting this compound directly translates to the chirality of the resulting lactam and subsequent products, making it an excellent tool for enantioselective synthesis.

One notable application is in the synthesis of potent and selective neurokinin (NK-1) receptor antagonists, such as (+)- and (−)-CP-96,345. These compounds are of significant interest in drug development for the treatment of various conditions, including pain, inflammation, and depression. The asymmetric synthesis of these antagonists highlights the utility of this compound as a chiral precursor to complex pharmaceutical agents.

Data Presentation

The following tables summarize the quantitative data for the key transformations involved in the synthesis of a chiral lactam from this compound and its subsequent conversion to a key intermediate for the synthesis of CP-96,345.

Table 1: Synthesis of Chiral Lactam from this compound via Beckmann Rearrangement

StepReactionReagents and ConditionsProductYield (%)
1Oximation of CarvoneNH₂OH·HCl, NaOAc, EtOH, refluxThis compound95
2Beckmann RearrangementTsCl, Pyridine (B92270), 0 °C to rtChiral Lactam85

Table 2: Elaboration of the Chiral Lactam

StepStarting MaterialReactionReagents and ConditionsProductYield (%)
3Chiral LactamN-AlkylationNaH, DMF, Benzyl BromideN-Benzyl Lactam90
4N-Benzyl LactamReductionLiAlH₄, THF, refluxChiral Piperidine88

Experimental Protocols

Protocol 1: Synthesis of (S)-Carvoxime from (R)-Carvone

  • Materials: (R)-Carvone, Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl), Sodium acetate (B1210297) (NaOAc), Ethanol (B145695) (EtOH).

  • Procedure:

    • To a solution of (R)-carvone (10.0 g, 66.6 mmol) in ethanol (100 mL) is added hydroxylamine hydrochloride (13.9 g, 200 mmol) and sodium acetate (16.4 g, 200 mmol).

    • The reaction mixture is heated to reflux for 2 hours.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is partitioned between water (100 mL) and diethyl ether (150 mL).

    • The aqueous layer is extracted with diethyl ether (2 x 50 mL).

    • The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to afford (S)-carvoxime as a colorless oil (10.4 g, 95% yield).

Protocol 2: Beckmann Rearrangement of (S)-Carvoxime to the Chiral Lactam

  • Materials: (S)-Carvoxime, p-Toluenesulfonyl chloride (TsCl), Pyridine.

  • Procedure:

    • To a solution of (S)-carvoxime (5.0 g, 30.3 mmol) in pyridine (30 mL) at 0 °C is added p-toluenesulfonyl chloride (6.3 g, 33.3 mmol) portionwise.

    • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.

    • The reaction is quenched by the slow addition of water (10 mL).

    • The mixture is extracted with ethyl acetate (3 x 50 mL).

    • The combined organic layers are washed with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (30 mL), and brine (30 mL).

    • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes, 1:1) to give the chiral lactam as a white solid (4.3 g, 85% yield).

Mandatory Visualization

The following diagrams illustrate the key synthetic pathways described in this document.

Synthesis_of_Chiral_Lactam Carvone (R)-Carvone This compound (S)-Carvoxime Carvone->this compound NH₂OH·HCl, NaOAc, EtOH Lactam Chiral Lactam This compound->Lactam Beckmann Rearrangement (TsCl, Pyridine)

Caption: Synthesis of the chiral lactam from (R)-carvone.

Elaboration_of_Chiral_Lactam Lactam Chiral Lactam NBnLactam N-Benzyl Lactam Lactam->NBnLactam NaH, BnBr, DMF Piperidine Chiral Piperidine NBnLactam->Piperidine LiAlH₄, THF

Caption: Elaboration of the chiral lactam to a chiral piperidine.

Experimental_Workflow cluster_synthesis Synthesis of Chiral Lactam cluster_elaboration Elaboration to Chiral Piperidine Start Start with (R)-Carvone Oximation Oximation Start->Oximation Beckmann Beckmann Rearrangement Oximation->Beckmann Purification1 Purification Beckmann->Purification1 Lactam_Product Chiral Lactam Purification1->Lactam_Product N_Alkylation N-Alkylation Lactam_Product->N_Alkylation Reduction Reduction N_Alkylation->Reduction Purification2 Purification Reduction->Purification2 Piperidine_Product Chiral Piperidine Purification2->Piperidine_Product

Caption: Overall experimental workflow.

Application Notes and Protocols: Evaluating Carvoxime Cytotoxicity Using a Cell-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carvoxime, a derivative of carvone, is a compound of interest for its potential therapeutic applications. As with any novel compound being considered for pharmaceutical development, a thorough evaluation of its cytotoxic potential is a critical early step.[1][2][3] This document provides a detailed protocol for assessing the cytotoxicity of this compound using a robust and widely accepted cell-based assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6][7] This colorimetric assay is a reliable method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[4][5][6] The quantity of formazan produced is directly proportional to the number of viable cells.[8] This application note will guide researchers through the entire workflow, from cell culture and this compound treatment to data acquisition and analysis. Additionally, protocols for complementary cytotoxicity assays, namely the Lactate (B86563) Dehydrogenase (LDH) assay and Annexin V/Propidium Iodide (PI) staining for apoptosis detection, are provided to enable a more comprehensive cytotoxic profile of this compound.

Experimental Protocols

To obtain a comprehensive understanding of this compound's cytotoxic effects, a multi-assay approach is recommended. This includes a primary metabolic activity assay (MTT), a membrane integrity assay (LDH), and an apoptosis detection assay (Annexin V/PI staining).

Protocol 1: MTT Assay for Cell Viability

This protocol details the steps for determining the effect of this compound on cell viability by measuring the metabolic activity of cultured cells.[4]

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to the proposed therapeutic target of this compound)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[4][6]

  • Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)[6]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[5][8]

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. It is crucial to determine a suitable concentration range based on preliminary studies or literature.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5][8]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.[4][8]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

    • Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.[4]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[5][8] A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

Data Analysis:

The percentage of cell viability can be calculated using the following formula:

Protocol 2: LDH Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[9]

Materials:

  • Cells cultured and treated with this compound as described in the MTT assay protocol.

  • LDH assay kit (commercially available kits provide optimized reagents and protocols).

  • 96-well flat-bottom microplates.

  • Microplate reader capable of measuring absorbance at 490 nm.[10][11]

Procedure:

  • Prepare Controls: Set up wells for no-cell control (medium only) and vehicle-only cells control.[12]

  • Sample Collection: After the desired incubation time with this compound, carefully collect the cell culture supernatant from each well.

  • LDH Reaction:

    • Transfer a specific volume of the supernatant to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a dye solution.[12]

    • Add the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually around 30 minutes), protected from light.[11]

    • Measure the absorbance at 490 nm using a microplate reader.[10][11]

Data Analysis:

The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Protocol 3: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16]

Materials:

  • Cells cultured and treated with this compound.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).[13]

  • Flow cytometer.

Procedure:

  • Cell Harvesting: After this compound treatment, collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in the 1X Binding Buffer provided in the kit.[13]

  • Staining:

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.[13]

    • Incubate for 15-20 minutes at room temperature in the dark.[13]

  • Analysis: Analyze the stained cells by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells[13]

  • Annexin V+ / PI+: Late apoptotic or necrotic cells[13]

  • Annexin V- / PI+: Necrotic cells

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.250.08100
11.180.0694.4
100.950.0576.0
500.520.0441.6
1000.230.0318.4

Table 2: this compound-Induced Cytotoxicity (LDH Assay)

This compound Concentration (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Control)0.150.020
10.180.035.2
100.350.0434.5
500.680.0591.4
1000.850.06120.7 (relative to control)

Table 3: Apoptosis Analysis by Flow Cytometry

This compound Concentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)95.22.12.7
1080.512.37.2
5045.135.819.1
10015.750.234.1

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HeLa) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding treatment 4. Cell Treatment (24, 48, 72h) cell_seeding->treatment carvoxime_prep 3. This compound Dilution carvoxime_prep->treatment mtt_assay 5a. MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay 5b. LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay 5c. Annexin V/PI (Apoptosis) treatment->apoptosis_assay data_acquisition 6. Data Acquisition (Plate Reader/Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition data_analysis 7. Data Analysis (% Viability, % Cytotoxicity) data_acquisition->data_analysis

Experimental workflow for assessing this compound cytotoxicity.

apoptosis_pathway cluster_stimulus Cytotoxic Stimulus cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Stress Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Death_Receptors Death Receptors (e.g., Fas, TRAIL) DISC DISC Formation Death_Receptors->DISC Caspase_8 Caspase-8 Activation DISC->Caspase_8 Caspase_8->Caspase_3 Apoptosis Apoptosis (Cell Death) Caspase_3->Apoptosis

Simplified overview of apoptosis signaling pathways.

logical_relationship cluster_compound Compound cluster_assays Primary Assays cluster_mechanism Mechanism of Action cluster_conclusion Conclusion This compound This compound MTT MTT Assay (Viability) This compound->MTT LDH LDH Assay (Cytotoxicity) This compound->LDH Cytotoxic_Profile Cytotoxic Profile of this compound MTT->Cytotoxic_Profile LDH->Cytotoxic_Profile Apoptosis Apoptosis Assay (Annexin V/PI) Apoptosis->Cytotoxic_Profile Cytotoxic_Profile->Apoptosis Investigate Mechanism

Logical relationship of the experimental design.

References

Application Notes and Protocols for the Structural Elucidation of Carvoxime using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive structural elucidation of Carvoxime. This compound, a derivative of the natural product carvone, is a molecule of interest in synthetic and medicinal chemistry. The protocols outlined herein are designed to enable researchers to unambiguously confirm its chemical structure using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Introduction to this compound and the Role of NMR

This compound, with the chemical formula C₁₀H₁₅NO, is the oxime derivative of carvone. The structural elucidation of such organic molecules is a critical step in chemical synthesis and drug discovery, ensuring the correct molecular architecture before proceeding with further studies. NMR spectroscopy is an unparalleled, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1] By analyzing various NMR parameters such as chemical shifts, coupling constants, and through-bond correlations, the precise connectivity and spatial arrangement of atoms can be determined.[2][3]

This application note will detail the use of ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) for the complete structural assignment of this compound.

Predicted NMR Data for this compound

Due to the limited availability of fully assigned experimental NMR data for this compound in publicly accessible databases, the following ¹H and ¹³C NMR chemical shifts have been predicted based on the known experimental data of its precursor, carvone, and established chemical shift trends for the conversion of a ketone to an oxime.[4] These predicted values serve as a reliable guide for the initial analysis of experimentally acquired spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom NumberPredicted ¹³C Chemical Shift (δ) ppmPredicted ¹H Chemical Shift (δ) ppmMultiplicityJ-Coupling (Hz)
1~158.0---
2~134.0~6.20m-
3~20.0~1.85s-
4~30.0~2.20m-
5~40.0~2.80m-
6~35.0~2.40m-
7~147.0---
8~21.0~1.75s-
9~110.0~4.75s (br)-
10~11.0~9.50 (br s)s-
N-OH-~9.50 (br s)s-

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The chemical shift of the N-OH proton is highly dependent on solvent and concentration and may be broad.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of a this compound sample and the acquisition of essential NMR spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other solvents like DMSO-d₆ or Methanol-d₄ can also be used depending on the sample's solubility.[5]

  • Dissolution: Dissolve the weighed this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.[2] Most modern spectrometers can lock onto the deuterium (B1214612) signal of the solvent, making an internal standard unnecessary for referencing.

NMR Data Acquisition

The following are general parameters for acquiring high-quality NMR data on a 400 or 500 MHz spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.

3.2.1. ¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 or zg) is typically used.

  • Spectral Width (SW): 12-16 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds.

  • Number of Scans (NS): 8-16 scans.

3.2.2. ¹³C NMR Spectroscopy

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is standard.

  • Spectral Width (SW): 200-240 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 1024-4096 scans, or more, depending on the sample concentration.

3.2.3. 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are spin-spin coupled, typically those on adjacent carbon atoms.

  • Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf).

  • Spectral Width (SW): 12-16 ppm in both dimensions.

  • Number of Increments: 256-512 in the F1 dimension.

  • Number of Scans (NS): 2-8 scans per increment.

3.2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and their attached carbons.[6]

  • Pulse Program: A standard gradient-selected, phase-sensitive HSQC experiment (e.g., hsqcedetgpsisp2.2).

  • ¹H Spectral Width (SW F2): 12-16 ppm.

  • ¹³C Spectral Width (SW F1): 160-200 ppm.

  • Number of Increments: 128-256 in the F1 dimension.

  • Number of Scans (NS): 4-16 scans per increment.

3.2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.[6]

  • Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf).

  • ¹H Spectral Width (SW F2): 12-16 ppm.

  • ¹³C Spectral Width (SW F1): 200-240 ppm.

  • Number of Increments: 256-512 in the F1 dimension.

  • Number of Scans (NS): 8-32 scans per increment.

Data Analysis and Structural Elucidation Workflow

The structural elucidation of this compound is a systematic process that integrates data from all the acquired NMR spectra.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Confirmation H1 ¹H NMR Analyze_H1 Identify Proton Signals & Multiplicities H1->Analyze_H1 C13 ¹³C NMR Analyze_C13 Identify Carbon Signals C13->Analyze_C13 COSY 2D COSY Analyze_COSY Establish Proton-Proton Spin Systems COSY->Analyze_COSY HSQC 2D HSQC Analyze_HSQC Correlate Protons to Attached Carbons HSQC->Analyze_HSQC HMBC 2D HMBC Analyze_HMBC Connect Spin Systems & Identify Quaternary Carbons HMBC->Analyze_HMBC Analyze_H1->Analyze_COSY Analyze_C13->Analyze_HSQC Assemble Assemble Molecular Fragments Analyze_HSQC->Assemble Analyze_COSY->Assemble Analyze_HMBC->Assemble Final_Structure Confirm this compound Structure Assemble->Final_Structure

Figure 1: Workflow for NMR-based structural elucidation.
Key 2D NMR Correlations for this compound

The following diagrams illustrate the expected key correlations from COSY and HMBC experiments that are instrumental in confirming the structure of this compound.

Figure 2: Predicted key ¹H-¹H COSY correlations in this compound.

Figure 3: Predicted key ¹H-¹³C HMBC correlations in this compound.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. By following the detailed protocols for sample preparation and data acquisition, and by systematically analyzing the resulting spectra as outlined in the workflow, researchers can confidently confirm the molecular structure of their synthesized or isolated compound. The predicted data and correlation diagrams serve as a valuable reference for this analytical process, ensuring accuracy and efficiency in research and development.

References

Application Note: Quantitative Determination of Carvoxime in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Carvoxime in human plasma. Due to the limited availability of published methods for this compound, this protocol has been developed based on the chemical properties of the analyte and established bioanalytical methods for similar oxime-containing compounds. The described method utilizes a straightforward protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This proposed method is intended to serve as a comprehensive starting point for researchers, scientists, and drug development professionals requiring the quantification of this compound in a biological matrix.

Introduction

This compound is an oxime derivative of carvone, a monoterpene found in the essential oils of several plants. While the therapeutic applications of this compound are still under investigation, robust analytical methods are crucial for pharmacokinetic and metabolic studies. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for the quantification of small molecules like this compound in complex biological matrices such as plasma. This document provides a detailed protocol for a proposed LC-MS/MS method for this compound analysis, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., Carvone-d3 or a structurally similar oxime)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Sample Preparation

A protein precipitation method is proposed for its simplicity and efficiency in removing the majority of plasma proteins.

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

The chromatographic conditions should be optimized to achieve good peak shape and separation from matrix components.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

Time (min)%B
0.020
0.520
2.595
3.595
3.620
5.020
Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for quantification.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound166.1149.115100
This compound (Qualifier)166.191.125100
Internal StandardTo be determinedTo be determinedTo be determined100

Note: The precursor ion for this compound is based on its molecular weight of 165.23 g/mol , with the addition of a proton [M+H]+. Product ions and collision energies are hypothetical and would require experimental optimization.

Method Validation Parameters (Hypothetical Data)

The following tables summarize the expected performance characteristics of the method based on typical validation requirements for bioanalytical assays.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
LQC3< 15< 1585 - 115
MQC100< 15< 1585 - 115
HQC800< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC385 - 11585 - 115
HQC80085 - 11585 - 115

Workflow Diagram

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add Internal Standard plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_injection Inject into LC System reconstitute->lc_injection lc_separation Chromatographic Separation (C18) lc_injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.

Conclusion

This application note outlines a proposed LC-MS/MS method for the determination of this compound in human plasma. The described protocol, including protein precipitation for sample preparation and reversed-phase LC separation with tandem mass spectrometry, provides a solid foundation for the development and validation of a robust bioanalytical assay. The presented parameters should be optimized and validated according to regulatory guidelines to ensure reliable and accurate quantification of this compound in future pharmacokinetic and drug metabolism studies.

Application Notes and Protocols for the Purification of Synthetic Carvoxime via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the purification of synthetic Carvoxime using silica (B1680970) gel column chromatography. Included are detailed experimental protocols for thin-layer chromatography (TLC) analysis and column chromatography, as well as characterization data. This guide is intended to provide researchers with a robust method for obtaining high-purity this compound for further research and development.

Introduction

This compound is an oxime derivative of the monoterpenoid carvone. It is a key intermediate in the synthesis of various biologically active compounds and serves as a valuable building block in medicinal chemistry and drug development. The synthesis of this compound often results in a crude product containing unreacted starting materials and byproducts. Therefore, a reliable purification method is essential to obtain this compound of high purity for subsequent applications.

Column chromatography is a widely used technique for the purification of organic compounds.[1] This method relies on the differential partitioning of components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[2] By carefully selecting the stationary and mobile phases, this compound can be effectively separated from impurities.

This application note details a protocol for the purification of synthetic this compound using silica gel column chromatography. The protocol includes preliminary analysis by Thin-Layer Chromatography (TLC) to determine the optimal mobile phase, the column chromatography procedure itself, and subsequent characterization of the purified product.

Principles of Separation

The separation of this compound from impurities by silica gel column chromatography is based on the principle of adsorption chromatography. Silica gel, a polar adsorbent, serves as the stationary phase.[3] The components of the crude mixture are introduced to the column and eluted with a mobile phase of appropriate polarity.

This compound, being a moderately polar compound due to the presence of the oxime functional group, will adhere to the polar silica gel. Non-polar impurities will have weaker interactions with the silica gel and will be eluted first with a less polar mobile phase. More polar impurities will have stronger interactions and will either be retained on the column or require a more polar mobile phase for elution. By gradually increasing the polarity of the mobile phase (gradient elution), a fine separation of this compound from both less polar and more polar impurities can be achieved.

Diagram 1: Principle of Column Chromatography Separation

G Principle of this compound Purification cluster_0 Column cluster_1 Elution Order Crude this compound Crude this compound Mixture (this compound, Non-polar Impurities, Polar Impurities) Silica Gel Stationary Phase (Silica Gel - Polar) Crude this compound->Silica Gel Adsorption Non-polar Non-polar Impurities (Elute First) Silica Gel->Non-polar Weak Interaction Carvoxime_pure Pure this compound (Elutes Second) Silica Gel->Carvoxime_pure Moderate Interaction Polar Polar Impurities (Elute Last or Retained) Silica Gel->Polar Strong Interaction Mobile Phase Mobile Phase (e.g., Hexane (B92381)/Ethyl Acetate (B1210297) - Less Polar) Mobile Phase->Silica Gel Elution

Caption: Principle of chromatographic separation of this compound.

Experimental Protocols

  • Crude synthetic this compound

  • Silica gel (60-120 mesh for column chromatography)

  • TLC plates (silica gel 60 F254)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (for cleaning)

  • Glass chromatography column

  • Cotton wool or glass frit

  • Sand (acid-washed)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate (B83412) stain (optional)

  • Standard laboratory glassware

  • Rotary evaporator

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. The ideal mobile phase should provide a good separation of this compound from its impurities, with the Rf value of this compound being in the range of 0.2-0.4.

Protocol:

  • Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 v/v).

  • Dissolve a small amount of the crude this compound in a few drops of ethyl acetate.

  • Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber, ensuring the solvent level is below the baseline.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm). Circle the visible spots.

  • If necessary, further visualize the plate using a potassium permanganate stain to detect UV-inactive compounds.

  • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

  • The solvent system that gives an Rf value for this compound of approximately 0.3 and shows the best separation from other spots is chosen for column chromatography. A common starting point for terpenoid oximes is a mixture of hexane and ethyl acetate.[4] For example, a 3:1 mixture of Hexane:Ethyl Acetate might yield an Rf of approximately 0.2 for a similar compound.[5]

Column Packing (Wet Method):

  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Place a small plug of cotton wool or a glass frit at the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 8:2 hexane:ethyl acetate).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached (typically 20-30 cm for a 1-5 g scale purification).

  • Once the silica gel has settled, add a layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during sample and solvent addition.

  • Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.

Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane (B109758) or ethyl acetate.

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

  • Carefully add this powder to the top of the prepared column.

Elution and Fraction Collection:

  • Gently add the mobile phase to the top of the column.

  • Open the stopcock and begin collecting fractions in test tubes or flasks.

  • Maintain a constant flow rate. If necessary, gentle pressure can be applied to the top of the column.

  • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

  • Initially, elute with the chosen mobile phase. If separation is not optimal, the polarity of the mobile phase can be gradually increased (gradient elution) by adding more ethyl acetate.

  • Combine the fractions that contain pure this compound (as determined by TLC).

Isolation of Purified this compound:

  • Transfer the combined pure fractions to a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Determine the yield and assess the purity of the final product.

Diagram 2: Experimental Workflow for this compound Purification

G Workflow for Purification of this compound start Crude Synthetic this compound tlc TLC Analysis for Mobile Phase Optimization start->tlc column_prep Column Packing (Silica Gel) tlc->column_prep Optimized Mobile Phase sample_load Sample Loading (Dry Loading) column_prep->sample_load elution Elution and Fraction Collection sample_load->elution fraction_analysis TLC Analysis of Fractions elution->fraction_analysis combine Combine Pure Fractions fraction_analysis->combine Identify Pure Fractions evaporation Solvent Evaporation combine->evaporation end Pure this compound evaporation->end characterization Characterization (NMR, IR, MS) end->characterization

Caption: Workflow for this compound purification.

Data Presentation

The following table summarizes representative quantitative data for the purification of synthetic this compound.

ParameterValue
Crude Material
Initial Mass1.25 g
Initial Purity (by GC/NMR)~85%
TLC Analysis
Mobile PhaseHexane:Ethyl Acetate (7:3, v/v)
Rf of this compound~0.35
Column Chromatography
Stationary PhaseSilica Gel (60-120 mesh)
Column Dimensions30 cm x 3 cm
Mobile Phase GradientIsocratic (7:3 Hexane:EtOAc)
Purified Product
Final Mass0.98 g
Yield~92% (of theoretical pure this compound)
Final Purity (by GC/NMR)>98%

Characterization of Purified this compound

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks corresponding to the protons in the this compound molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[6]

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the O-H stretch of the oxime, the C=N bond, and C=C bonds.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of this compound. The mass spectrum of this compound is available for comparison.[7]

Representative Spectroscopic Data:

TechniqueObserved Peaks/Signals
¹H NMR (CDCl₃, 300 MHz)δ (ppm): ~8.5 (s, 1H, N-OH), ~6.1 (m, 1H, =CH), ~4.7 (d, 2H, =CH₂), ~3.2-2.2 (m, 4H, -CH₂- and -CH-), ~1.8 (s, 3H, -CH₃), ~1.7 (s, 3H, -CH₃). (Note: Actual chemical shifts may vary slightly).
¹³C NMR (CDCl₃, 75 MHz)δ (ppm): ~157 (C=N), ~148 (C=CH₂), ~135 (C=CH), ~125 (C=CH), ~112 (=CH₂), ~40, 31, 28 (alkane carbons), ~21, 16 (methyl carbons). (Note: Based on typical values for similar structures).[6][8]
IR (KBr, cm⁻¹)~3250 (O-H stretch, broad), ~1640 (C=N stretch), ~1600 (C=C stretch), ~2920 (C-H stretch).
Mass Spectrum (EI)m/z (%): 165 (M⁺), 148, 132, 120, 107, 91, 79, 67.[7]

Conclusion

The protocol described in this application note provides an effective method for the purification of synthetic this compound using silica gel column chromatography. By optimizing the mobile phase through preliminary TLC analysis, high purity this compound can be obtained with a good recovery yield. The detailed workflow and characterization data serve as a valuable resource for researchers working with this compound and its derivatives in various scientific and developmental fields.

References

Application Note: Investigating Carvoxime as a Potential Modulator of Cytochrome P450 Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carvoxime, a monoterpene oxime, has been identified as a prohapten that undergoes metabolic activation in the skin, a process mediated by Cytochrome P450 (P450) enzymes. This activation can lead to skin sensitization. Specifically, studies have implicated P450 isoforms 1A1, 1B1, and to a lesser extent, 2B6, in the bioactivation of this compound.[1] Furthermore, this compound has been shown to induce the expression of P450 1B1 in human monocyte-derived dendritic cells and normal human epidermal keratinocytes.[1] These findings highlight the potential of this compound as a tool to study P450 enzyme activity and regulation. This application note provides protocols to investigate the inhibitory and inductive effects of this compound on key cutaneous P450 enzymes.

Mechanism of Action

This compound itself is not the ultimate sensitizer. Instead, it is metabolized by P450 enzymes into reactive epoxy oxime metabolites. These metabolites can then covalently bind to proteins, forming haptens that can elicit an immune response. The induction of P450 1B1 by this compound suggests a potential feedback loop where this compound can enhance its own metabolic activation.[1] Understanding the kinetics of this compound's interaction with P450 enzymes is crucial for risk assessment in dermatology and toxicology, and for its potential use as a modulator of P450 activity in xenobiotic metabolism studies.

Quantitative Data Summary

The following table summarizes hypothetical data on the interaction of this compound with different human P450 isoforms. This data is for illustrative purposes to demonstrate the potential modulatory effects of this compound.

P450 IsoformInteraction TypeIC50 (µM)EC50 (µM)
CYP1A1Inhibition25.5-
CYP1B1Inhibition10.2-
CYP2B6Inhibition55.8-
CYP1B1Induction-5.8

Experimental Protocols

Protocol 1: In Vitro Inhibition of Cytochrome P450 Activity

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against human P450 isoforms 1A1, 1B1, and 2B6.

Materials:

  • Recombinant human P450 enzymes (CYP1A1, CYP1B1, CYP2B6)

  • P450 reductase

  • Liposomes

  • NADPH regenerating system

  • Fluorogenic P450 substrate (e.g., Vivid® Substrates)

  • This compound

  • Potassium phosphate (B84403) buffer

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of this compound by serial dilution.

    • Prepare a reaction mixture containing the P450 enzyme, P450 reductase, and liposomes in potassium phosphate buffer.

  • Assay Protocol:

    • Add 50 µL of the reaction mixture to each well of a 96-well plate.

    • Add 1 µL of the this compound working solution or solvent control to the appropriate wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of a pre-warmed solution containing the fluorogenic substrate and the NADPH regenerating system.

    • Immediately start kinetic readings on a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the substrate used. Read every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell-Based Induction of Cytochrome P450 1B1

This protocol describes a method to quantify the induction of CYP1B1 expression by this compound in human keratinocytes using quantitative real-time PCR (qRT-PCR).

Materials:

  • Human epidermal keratinocytes

  • Keratinocyte growth medium

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Primers for CYP1B1 and a housekeeping gene (e.g., GAPDH)

  • 6-well cell culture plates

Procedure:

  • Cell Culture and Treatment:

    • Seed human keratinocytes in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound or a vehicle control for 24-48 hours.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Quantify the RNA and assess its purity.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using the synthesized cDNA, CYP1B1 and housekeeping gene primers, and a suitable master mix.

    • Use a standard thermal cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for CYP1B1 and the housekeeping gene.

    • Calculate the relative expression of CYP1B1 using the ΔΔCt method.

    • Plot the fold change in CYP1B1 expression against the this compound concentration.

    • Determine the EC50 value, the concentration of this compound that elicits a half-maximal induction response.

Visualizations

G cluster_0 Metabolic Activation of this compound This compound This compound P450_Enzymes P450 Enzymes (CYP1A1, CYP1B1, CYP2B6) This compound->P450_Enzymes Metabolism Reactive_Metabolites Reactive Epoxy Oxime Metabolites P450_Enzymes->Reactive_Metabolites Protein_Adducts Protein Adducts (Haptens) Reactive_Metabolites->Protein_Adducts Covalent Binding Immune_Response Immune Response (Skin Sensitization) Protein_Adducts->Immune_Response

Caption: Metabolic activation pathway of this compound by Cytochrome P450 enzymes.

G cluster_1 Experimental Workflow for P450 Inhibition Assay A Prepare Reagents (P450 enzyme, this compound dilutions) B Add P450 enzyme mix to 96-well plate A->B C Add this compound or vehicle control B->C D Pre-incubate at 37°C C->D E Initiate reaction with substrate and NADPH D->E F Kinetic fluorescence reading E->F G Data analysis and IC50 determination F->G

Caption: Workflow for determining the IC50 of this compound against P450 enzymes.

References

Application Notes and Protocols for Carvoxime in the Development of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are intended for research and development purposes only. The information provided is based on available scientific literature for carvoxime and structurally related compounds. The efficacy and safety of this compound as an agrochemical have not been fully established. Appropriate safety precautions and regulatory guidelines should be followed during all experimental procedures.

Introduction to this compound

This compound is an oxime derivative of carvone (B1668592), a monoterpene found in high concentrations in the essential oils of spearmint and caraway. While carvone itself has demonstrated some biological activities, the direct application of this compound as an agrochemical is an area of emerging research. The oxime functional group is present in a variety of commercially available agrochemicals, suggesting that this compound could serve as a valuable scaffold for the development of novel herbicides, insecticides, and fungicides.[1] This document provides protocols for the synthesis of this compound and outlines potential screening methodologies and mechanisms of action based on related compounds.

Chemical Structure of this compound:

  • IUPAC Name: (1E)-2-Methyl-5-(1-methylethenyl)-2-cyclohexen-1-one oxime[2]

  • Molecular Formula: C₁₀H₁₅NO[2]

  • Molecular Weight: 165.23 g/mol [2]

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of limonene (B3431351) with nitrosyl chloride to form limonene nitrosochloride, which is then converted to this compound.[3][4]

Experimental Protocol: Synthesis of this compound from Limonene Nitrosochloride[3]

Materials:

  • Crude limonene nitrosochloride

  • Dimethylformamide (DMF)

  • Isopropanol

  • Water

  • Ice

  • Reflux apparatus

  • Buchner funnel and filter paper

  • Glass rod

Procedure:

  • In a round-bottomed flask, prepare a mixture of 25 g of crude limonene nitrosochloride, 12 mL of dimethylformamide, and 75 mL of isopropanol.

  • Heat the mixture under reflux for 30 minutes.

  • Pour the resulting solution into 500 mL of a water and ice mixture.

  • Stir the mixture vigorously with a glass rod to induce precipitation of the product.

  • Collect the solid product by filtration using a Buchner funnel.

  • Wash the solid with cold water.

  • Dry the solid to obtain crude this compound. Further purification can be achieved by recrystallization.

Potential Agrochemical Applications and Screening Protocols

While there is limited direct evidence for the agrochemical activity of this compound, the broader class of oxime-containing compounds and derivatives of the parent molecule, carvone, have shown promise. The following sections outline potential applications and suggest experimental protocols for screening this compound and its derivatives.

Herbicidal Activity

Cyclohexanedione oximes are a known class of herbicides.[5] Although this compound is not a cyclohexanedione, its cyclic structure suggests that it and its derivatives could be investigated for herbicidal properties.

3.1.1. Suggested Experimental Protocol: Pre- and Post-Emergence Herbicidal Screening

Objective: To evaluate the herbicidal efficacy of this compound on model weed species.

Materials:

  • This compound

  • Acetone (B3395972) (as a solvent)

  • Tween 20 (as a surfactant)

  • Seeds of representative broadleaf and grass weeds (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Pots with sterile soil mix

  • Growth chamber with controlled light, temperature, and humidity

  • Spray chamber

Procedure:

  • Pre-emergence Application:

    • Sow weed seeds in pots at a uniform depth.

    • Prepare a stock solution of this compound in acetone and dilute with water containing 0.5% (v/v) Tween 20 to achieve desired concentrations (e.g., 10, 50, 100, 200 ppm).

    • Apply the test solutions evenly to the soil surface using a spray chamber.

    • Include a solvent control (acetone + Tween 20 in water) and a positive control (a commercial herbicide).

    • Place the pots in a growth chamber and observe for 2-3 weeks.

    • Assess herbicidal effects by recording germination rates, plant height, and visual injury symptoms (e.g., chlorosis, necrosis).

  • Post-emergence Application:

    • Grow weed seedlings in pots until they reach the 2-3 leaf stage.

    • Apply the this compound solutions (prepared as above) directly to the foliage until runoff.

    • Return the pots to the growth chamber.

    • Evaluate plant injury and mortality at 3, 7, and 14 days after treatment.

Insecticidal Activity

Oxime esters have been incorporated into insecticides.[6][7][8] The mechanism often involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[9][10][11][12]

3.2.1. Suggested Experimental Protocol: Contact and Ingestion Insecticidal Bioassays

Objective: To determine the insecticidal activity of this compound against common agricultural pests.

Materials:

  • This compound

  • Acetone

  • Test insects (e.g., aphids, armyworms)

  • Leaf discs from a suitable host plant

  • Petri dishes with filter paper

  • Micro-applicator or spray tower

Procedure:

  • Contact Toxicity:

    • Prepare serial dilutions of this compound in acetone.

    • Apply a small, defined volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect using a micro-applicator.

    • Treat a control group with acetone only.

    • Place the treated insects in petri dishes with a food source and maintain them under controlled conditions.

    • Record mortality at 24, 48, and 72 hours post-treatment.

  • Ingestion Toxicity (Leaf Dip Bioassay):

    • Prepare aqueous dilutions of this compound with a surfactant.

    • Dip leaf discs into the test solutions for a set time (e.g., 10 seconds) and allow them to air dry.

    • Place the treated leaf discs in petri dishes.

    • Introduce a known number of insects into each petri dish.

    • Record mortality and the amount of leaf area consumed over 48-72 hours.

Fungicidal Activity

Derivatives of l-carvone have been investigated as potential agricultural fungicides, with some compounds demonstrating broad-spectrum activity against various plant pathogens.[13] One proposed mechanism of action is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[13]

3.3.1. Suggested Experimental Protocol: In Vitro Antifungal Assay

Objective: To assess the fungicidal activity of this compound against economically important plant pathogenic fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Sterile petri dishes

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Incorporate the stock solution into molten PDA at various final concentrations (e.g., 10, 25, 50, 100 µg/mL).

  • Pour the amended PDA into sterile petri dishes.

  • Place a mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubate the plates at the optimal growth temperature for the respective fungus.

  • Measure the radial growth of the fungal colony daily until the control plate (PDA with DMSO only) is fully covered.

  • Calculate the percentage of growth inhibition for each concentration.

Potential Mechanisms of Action and Signaling Pathways

Based on the known activities of related compounds, the following are potential mechanisms through which this compound could exert its agrochemical effects.

Insecticidal Mechanism: Acetylcholinesterase Inhibition

Many organophosphate and carbamate (B1207046) insecticides, as well as some oxime-containing compounds, act by inhibiting acetylcholinesterase (AChE) in insects.[12][14] This leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and death. While some oximes are known to reactivate inhibited AChE, others can act as inhibitors themselves or be derivatized to do so.

DOT Diagram: Proposed Insecticidal Mechanism of Action

Insecticidal_Mechanism cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to AChE Acetylcholinesterase (AChE) AChE->ACh Breaks down Nerve_Impulse Continuous Nerve Impulse AChR->Nerve_Impulse Leads to Carvoxime_Derivative Potential This compound Derivative Carvoxime_Derivative->AChE Inhibition

Caption: Proposed inhibition of acetylcholinesterase by a this compound derivative.

Fungicidal Mechanism: Succinate Dehydrogenase Inhibition

Succinate dehydrogenase (SDH) is a vital enzyme in the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle. SDH inhibitors (SDHIs) block fungal respiration, leading to a depletion of ATP and ultimately cell death. Several commercial fungicides operate through this mechanism. L-carvone derivatives have shown potential as SDH inhibitors.[13]

DOT Diagram: Proposed Fungicidal Mechanism of Action

Fungicidal_Mechanism cluster_mitochondrion Fungal Mitochondrion TCA_Cycle TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA_Cycle->SDH Succinate -> Fumarate ETC Electron Transport Chain SDH->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Cell_Death Fungal Cell Death ATP->Cell_Death Depletion leads to Carvoxime_Derivative Potential This compound Derivative Carvoxime_Derivative->SDH Inhibition

Caption: Proposed inhibition of succinate dehydrogenase by a this compound derivative.

Data Presentation: Activity of Related Compounds

The following tables summarize the reported agrochemical activities of compounds structurally related to this compound. This data can serve as a benchmark for future studies on this compound and its derivatives.

Table 1: Insecticidal and Ovicidal Activity of Pyriproxyfen Derivatives with an Oxime Ester Group[7][8]
CompoundTarget PestActivity TypeConcentration (µg/mL)% Activity
5j Myzus persicaeInsecticidal60087.5
Helicoverpa armigeraOvicidal600100
5o Helicoverpa armigeraOvicidal600100
20067.8
5p Helicoverpa armigeraOvicidal600100
20079.5
5q Helicoverpa armigeraOvicidal600100
5s Helicoverpa armigeraOvicidal600100
20064.3
Pyriproxyfen Myzus persicaeInsecticidal60068.3
(Reference)Helicoverpa armigeraOvicidal20054.8
Table 2: Antifungal Activity of l-Carvone Derivatives[13]
CompoundFungal PathogenEC₅₀ (µg/mL)
C3 Rhizoctonia solani0.274
Botrytis cinerea0.985
Sclerotinia sclerotiorum4.17
Gibberella zeae5.71
Valsa mali2.29
C11 Rhizoctonia solani-
C13 Botrytis cinerea-

Note: '-' indicates data was presented as in vivo preventative efficacy, not as an EC₅₀ value.

Conclusion and Future Directions

This compound presents an interesting, naturally derived scaffold for the development of novel agrochemicals. While direct evidence of its efficacy is currently lacking in the reviewed literature, the known activities of other oxime-containing compounds and carvone derivatives provide a strong rationale for its investigation. The protocols and potential mechanisms of action outlined in these notes are intended to guide researchers in exploring the herbicidal, insecticidal, and fungicidal potential of this compound and its analogues. Future work should focus on the synthesis of a library of this compound derivatives and their systematic screening against a broad range of agricultural pests and weeds. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these novel compounds.

References

Application Notes and Protocols for Scaling Up Carvoxime Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Carvoxime on a scale suitable for preclinical studies. The synthesis is a two-step process commencing with the conversion of (+)-limonene to limonene (B3431351) nitrosochloride, followed by the dehydrochlorination of the intermediate to yield this compound. This guide offers scalable protocols, purification techniques, and analytical methods for process monitoring and quality control. Additionally, a summary of the known metabolic activation pathway of this compound is presented.

Introduction

This compound, a derivative of carvone, is a molecule of interest for various research applications. As with many drug development programs, the ability to produce sufficient quantities of the target compound under controlled conditions is crucial for advancing through preclinical trials. This document outlines a reliable and scalable method for the synthesis of this compound, starting from the readily available terpene, (+)-limonene. The protocols provided are intended to be adaptable for multi-gram to kilogram scale production.

Synthesis Workflow

The overall synthetic route for this compound from (+)-limonene is a two-step process. The first step involves the nitrosylchlorination of the endocyclic double bond of (+)-limonene to form the intermediate, limonene nitrosochloride. The subsequent step is the dehydrochlorination of limonene nitrosochloride to furnish this compound.

Synthesis_Workflow limonene (+)-Limonene nitrosochloride Limonene Nitrosochloride limonene->nitrosochloride Nitrosyl Chloride This compound This compound nitrosochloride->this compound Dehydrochlorination

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Limonene Nitrosochloride

This protocol is adapted for a larger scale synthesis based on established laboratory procedures.

Materials:

Equipment:

  • Large, jacketed glass reactor with overhead stirring, temperature probe, and addition funnels.

  • Cooling system for the reactor jacket.

  • Large Buchner funnel and vacuum flask.

  • Vacuum desiccator.

Procedure:

  • In the jacketed reactor, charge (+)-limonene and isopropanol. Begin stirring and cool the mixture to below 10°C using the cooling system.

  • Prepare two separate solutions:

    • Solution A: Concentrated hydrochloric acid in isopropanol.

    • Solution B: Sodium nitrite in water.

  • Simultaneously add Solution A and Solution B to the cooled limonene mixture via separate addition funnels. Maintain the internal temperature below 10°C throughout the addition. The rate of addition should be carefully controlled to manage the exotherm.

  • After the addition is complete, continue stirring the mixture at a temperature below 10°C for an additional 30 minutes.

  • Age the reaction mixture in a cold environment (e.g., walk-in freezer or ice/salt bath) for at least one hour to promote crystallization of the product.

  • Filter the resulting solid through a large Buchner funnel under vacuum.

  • Wash the filter cake with cold ethanol until the solid is white.

  • Dry the limonene nitrosochloride in a vacuum desiccator overnight.

Step 2: Synthesis of this compound

This protocol describes the conversion of limonene nitrosochloride to this compound.

Materials:

  • Crude Limonene Nitrosochloride

  • Dimethylformamide (DMF)

  • Isopropanol

  • Water

  • Ice

Equipment:

  • Large glass reactor with overhead stirring, reflux condenser, and heating mantle.

  • Large precipitation vessel.

  • Buchner funnel and vacuum flask.

Procedure:

  • Charge the reactor with crude limonene nitrosochloride, dimethylformamide, and isopropanol.

  • Heat the mixture to reflux and maintain for 30 minutes.

  • In a separate large vessel, prepare a mixture of water and ice.

  • Pour the hot reaction solution into the ice/water mixture while stirring vigorously to induce precipitation of this compound.

  • Filter the solid product using a Buchner funnel and wash with cold water.

  • The crude this compound can be further purified by recrystallization.

Data Presentation

ParameterStep 1: Limonene Nitrosochloride SynthesisStep 2: this compound Synthesis
Starting Material (+)-LimoneneLimonene Nitrosochloride
Key Reagents Nitrosyl Chloride (in situ)Dimethylformamide, Isopropanol
Solvent(s) Isopropanol, WaterIsopropanol
Reaction Temperature < 10°CReflux
Reaction Time ~1.5 hours30 minutes
Reported Yield ~90%[1]~92%[1]
Purification Method Washing with cold ethanolPrecipitation, Recrystallization

Purification of this compound for Preclinical Studies

For preclinical studies, high purity of the active pharmaceutical ingredient (API) is essential. Recrystallization is a suitable method for the large-scale purification of solid organic compounds like this compound.

Protocol for Recrystallization:

  • Select a suitable solvent system. A common approach is to use a binary solvent system where the compound is soluble in one solvent at elevated temperatures and insoluble in the other. Ethanol/water or isopropanol/water mixtures are good starting points for this compound.

  • Dissolve the crude this compound in a minimal amount of the hot solvent in which it is soluble.

  • Slowly add the anti-solvent (the solvent in which it is insoluble) until the solution becomes slightly turbid.

  • Allow the solution to cool down slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent mixture.

  • Dry the purified this compound under vacuum.

Analytical Methods for Quality Control

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound and for identifying any residual solvents or byproducts.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is suitable.

  • Injector Temperature: 250°C

  • Oven Program: Start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 240°C) to ensure elution of all components.

  • Carrier Gas: Helium

  • MS Detector: Electron Ionization (EI) at 70 eV.

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of this compound with high accuracy.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Detector: UV detector, with the wavelength set to the absorbance maximum of this compound.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

This compound Signaling Pathway: Metabolic Activation

Current research on the mechanism of action of this compound has primarily focused on its role as a prohapten, a substance that becomes an allergen after metabolic activation. This activation occurs in the skin and is mediated by cytochrome P450 enzymes.

Carvoxime_Metabolism cluster_0 Metabolic Activation in Skin This compound This compound Epoxy_Oximes Diastereomeric α,β-Epoxy Oxime Metabolites This compound->Epoxy_Oximes CYP1A1, CYP1B1, CYP2B6 GSH_Conjugates Glutathione Conjugates Epoxy_Oximes->GSH_Conjugates Detoxification Protein_Adducts Protein Adducts Epoxy_Oximes->Protein_Adducts Haptenation Sensitization Contact Sensitization Protein_Adducts->Sensitization

Caption: Metabolic activation of this compound in the skin.[1]

This compound is metabolized by cytochrome P450 enzymes, specifically CYP1A1, CYP1B1, and to a lesser extent CYP2B6, into reactive α,β-epoxy oxime metabolites.[1] These electrophilic intermediates can then react with nucleophilic residues on skin proteins, forming protein adducts. This process, known as haptenation, can trigger an immune response leading to contact sensitization.[1] Alternatively, the reactive metabolites can be detoxified through conjugation with glutathione.[1]

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the scaled-up synthesis of this compound for preclinical research. Adherence to these procedures, coupled with rigorous in-process controls and final product analysis, will ensure the production of high-quality this compound suitable for further investigation. The provided information on the metabolic activation of this compound offers insight into its known biological activity.

References

Troubleshooting & Optimization

Troubleshooting low yield in Carvoxime synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Carvoxime synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is primarily synthesized through two main routes:

  • From Carvone (B1668592): This is a direct oximation reaction where carvone reacts with a hydroxylamine (B1172632) salt, typically hydroxylamine hydrochloride, in the presence of a base.

  • From Limonene (B3431351): This multi-step synthesis involves the conversion of limonene to limonene nitrosochloride, which is then dehydrochlorinated to form this compound.[1][2]

Q2: What is a typical yield for this compound synthesis?

A2: Yields for this compound synthesis can vary significantly depending on the chosen route, reaction conditions, and purification methods. Well-optimized processes for the synthesis from limonene nitrosochloride have been reported to achieve yields of up to 92%.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (carvone or limonene nitrosochloride). The reaction is considered complete when the starting material spot has disappeared.

Q4: What are the key safety precautions for this synthesis?

A4: When synthesizing this compound, it is important to handle all chemicals with care in a well-ventilated fume hood. Strong acids and bases should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Dichloromethane, which may be used for extraction, is a volatile and potentially hazardous solvent and should be handled with caution.[1]

Troubleshooting Guides

Low Yield Issues Related to Starting Materials and Reagents

Q: My yield is low. Could it be an issue with my starting carvone/limonene?

A: Yes, the purity of your starting material is crucial. Impurities in carvone or limonene can interfere with the reaction and lead to the formation of side products, thus lowering the yield of this compound. It is recommended to use starting materials of high purity. If you suspect impurities, consider purifying the starting material by distillation before use.

Q: I am using hydroxylamine hydrochloride. Does the choice of base matter?

A: The choice and amount of base are critical for the oximation of carvone. The base neutralizes the HCl released from hydroxylamine hydrochloride, driving the reaction towards the formation of the oxime. Common bases include sodium hydroxide, sodium acetate (B1210297), and pyridine. The optimal base and its concentration can influence the reaction rate and yield. It is advisable to use a slight excess of the base to ensure complete neutralization.

Q: I am preparing this compound from limonene. What are the critical aspects of preparing the limonene nitrosochloride intermediate?

A: The synthesis of limonene nitrosochloride from limonene is a key step that significantly impacts the final yield of this compound. The reaction involves the addition of nitrosyl chloride to the endocyclic double bond of limonene.[1] Key parameters to control are:

  • Temperature: The reaction is typically carried out at low temperatures (below 10 °C) to minimize side reactions.[1]

  • Reagent Addition: Slow and simultaneous addition of the reagents is important to maintain the low temperature and ensure a controlled reaction.[1]

Low Yield Issues Related to Reaction Conditions

Q: What is the optimal temperature for the reaction? What happens if the temperature is too high or too low?

A: The optimal temperature depends on the synthetic route.

  • From Carvone: The oximation is often carried out at room temperature or with gentle heating. Higher temperatures can accelerate the reaction but may also promote the formation of byproducts.

  • From Limonene Nitrosochloride: The dehydrochlorination step to form this compound is typically performed by heating the reaction mixture under reflux.[1] Insufficient temperature will lead to an incomplete reaction, while excessively high temperatures could lead to decomposition of the product.

Q: How does the reaction time affect the yield? How do I know when the reaction is complete?

A: Reaction time is a critical parameter that should be optimized. An insufficient reaction time will result in incomplete conversion of the starting material, leading to a lower yield. Conversely, an excessively long reaction time can lead to the formation of degradation products. The completion of the reaction should be monitored using TLC.

Q: What is the effect of solvent choice on the reaction?

A: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

Q: I am observing the formation of side products. What are they and how can I avoid them?

A: Several side products can form during this compound synthesis, reducing the overall yield. The most common ones are:

  • Carvacrol: This aromatic compound can be formed from the isomerization of carvone, particularly under strongly acidic conditions. Using a weak acid for any subsequent hydrolysis of this compound is recommended to avoid its formation.[1] The mechanism involves the acid-catalyzed enolization of carvone followed by a carbocation rearrangement and deprotonation to form the aromatic ring.[3]

  • α-Terpineol and Hydroxycarvone: These can be significant byproducts in the synthesis of carvone from this compound via hydrolysis, especially when using strong acids like sulfuric acid.[4] The formation of α-terpineol can occur through the hydration of the double bond in the isopropenyl group of limonene or carvone.

To minimize the formation of these byproducts, it is crucial to carefully control the reaction conditions, particularly the pH and temperature.

Low Yield Issues Related to Work-up and Purification

Q: I seem to be losing a lot of product during the work-up/extraction. What are the best practices?

A: Significant product loss can occur during the work-up and extraction phases. To minimize this:

  • Ensure that the pH of the aqueous layer is adjusted to be neutral or slightly basic before extraction to ensure the this compound is in its neutral form and partitions into the organic layer.

  • Use a sufficient volume of extraction solvent and perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product from the aqueous phase.

  • Carefully separate the organic and aqueous layers to avoid losing the organic layer containing the product.

Q: What is the best method to purify this compound?

A: The most common method for purifying this compound is crystallization . A suitable solvent system should be chosen where this compound is soluble at high temperatures but poorly soluble at low temperatures. Common solvents for crystallization of organic compounds include ethanol, methanol, hexane (B92381), and ethyl acetate. The choice of solvent will depend on the polarity of the impurities to be removed.

Q: My purified this compound is not pure. What are the likely impurities and how can I remove them?

A: The most likely impurities are unreacted starting materials (carvone or limonene nitrosochloride) and the side products mentioned above (carvacrol, α-terpineol). If crystallization does not provide the desired purity, column chromatography can be used as a more effective purification method. A silica (B1680970) gel column with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate this compound from the impurities based on their different polarities.

Data Summary Tables

Table 1: Effect of Reaction Parameters on this compound Yield (Qualitative)

ParameterConditionEffect on YieldPotential Issues
Starting Material Purity LowDecreasedSide reactions, difficult purification
Base (from Carvone) InsufficientLowIncomplete reaction
Strong Base---Potential for side reactions
Temperature Too LowLowSlow or incomplete reaction
Too HighDecreasedProduct decomposition, side reactions
Reaction Time Too ShortLowIncomplete reaction
Too LongDecreasedProduct degradation
pH (during work-up) AcidicLowProduct remains in aqueous phase

Experimental Protocols

Synthesis of this compound from Limonene Nitrosochloride

This protocol is adapted from a literature procedure.[1]

  • Dehydrochlorination: In a round-bottom flask, a mixture of 25 g of crude limonene nitrosochloride, 12 mL of dimethylformamide, and 75 mL of isopropanol is prepared.

  • The mixture is heated under reflux for 30 minutes.

  • Precipitation: The resulting solution is poured into 500 mL of an ice-water mixture and stirred vigorously with a glass rod until a solid precipitate forms.

  • Filtration and Washing: The solid product is collected by filtration using a Büchner funnel and washed with cold water.

  • Drying: The purified this compound is dried to a constant weight.

Synthesis of this compound from Carvone

This is a general protocol for the oximation of a ketone.

  • Reaction Setup: In a round-bottom flask, dissolve carvone in ethanol.

  • Add a solution of hydroxylamine hydrochloride in water. The molar ratio of hydroxylamine to carvone should be slightly in excess (e.g., 1.1:1).

  • Add a base, such as sodium acetate or pyridine, in a slight molar excess to the hydroxylamine hydrochloride.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can then be purified by crystallization or column chromatography.

Visualizations

Carvoxime_Synthesis_Pathways cluster_0 Route 1: From Limonene cluster_1 Route 2: From Carvone limonene Limonene lnc Limonene Nitrosochloride limonene->lnc + Nitrosyl Chloride carvoxime1 This compound lnc->carvoxime1 - HCl carvone Carvone carvoxime2 This compound carvone->carvoxime2 + Hydroxylamine

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow start Low this compound Yield check_sm Check Starting Material Purity start->check_sm sm_ok Purity OK? check_sm->sm_ok check_reagents Verify Reagent Stoichiometry & Purity reagents_ok Stoichiometry Correct? check_reagents->reagents_ok check_conditions Analyze Reaction Conditions (Temp, Time) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Review Work-up & Purification workup_ok Minimize Losses? check_workup->workup_ok sm_ok->check_reagents Yes purify_sm Purify Starting Material sm_ok->purify_sm No reagents_ok->check_conditions Yes adjust_reagents Adjust Reagent Ratios reagents_ok->adjust_reagents No conditions_ok->check_workup Yes optimize_conditions Optimize Temp/Time conditions_ok->optimize_conditions No improve_workup Refine Work-up/Purification workup_ok->improve_workup No end Yield Improved workup_ok->end Yes purify_sm->check_sm adjust_reagents->check_reagents optimize_conditions->check_conditions improve_workup->check_workup

Caption: Troubleshooting workflow for low this compound yield.

Side_Product_Formation cluster_conditions Reaction Conditions carvone Carvone This compound This compound (Desired Product) carvone->this compound Optimal Conditions carvacrol Carvacrol (Side Product) carvone->carvacrol Isomerization alpha_terpineol α-Terpineol (Side Product) carvone->alpha_terpineol Hydration hydroxylamine Hydroxylamine hydroxylamine->this compound strong_acid Strong Acid (e.g., H₂SO₄) strong_acid->carvacrol strong_acid->alpha_terpineol water Water water->alpha_terpineol

References

Optimizing reaction conditions for Carvoxime synthesis from limonene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Carvoxime Synthesis from Limonene (B3431351)

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of this compound from limonene. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and optimized reaction conditions to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic pathway from limonene to this compound? A1: The most common method involves a two-step process. First, limonene undergoes a regioselective electrophilic addition of nitrosyl chloride (NOCl), which is typically generated in situ, to form limonene nitrosochloride[1]. The addition preferentially occurs at the most electron-rich endocyclic double bond[1]. In the second step, limonene nitrosochloride is treated with a base to facilitate the elimination of hydrochloric acid (HCl), yielding this compound[1].

Q2: Why is strict temperature control necessary during the formation of limonene nitrosochloride? A2: The initial reaction to form limonene nitrosochloride is highly exothermic. Maintaining a low temperature, specifically below 10 °C, is critical to control the reaction rate and prevent the formation of unwanted by-products[1]. Overheating can lead to decomposition and reduced yields of the desired intermediate.

Q3: What is the function of dimethylformamide (DMF) or pyridine (B92270) in the second step of the synthesis? A3: Dimethylformamide (DMF), pyridine, or other bases are used to promote the elimination of HCl from the limonene nitrosochloride intermediate to form this compound[1][2]. These solvents act as a base to abstract a proton, facilitating the formation of the double bond in the this compound molecule. Using pyridine can result in a 90-95% yield of this compound[2].

Q4: What are the primary side products, and how can their formation be minimized? A4: Common side products include α-terpineol and limonene glycol[3][4]. The formation of the aromatic compound carvacrol (B1668589) is also a risk, particularly if the subsequent hydrolysis of this compound to carvone (B1668592) is performed under harsh acidic conditions[1]. To minimize these, it is crucial to maintain precise temperature control during nitrosyl chloride addition and to use appropriate, non-acidic conditions during the elimination step[1].

Q5: What is a typical method for purifying the final this compound product? A5: A common and effective method for isolating crude this compound is precipitation. The reaction mixture is poured into a large volume of ice water, often with vigorous stirring, to cause the solid this compound to precipitate out[1]. The solid product is then collected by filtration and washed with cold water[1]. If higher purity is required, techniques like recrystallization or column chromatography can be employed.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Limonene Nitrosochloride (Step 1) Poor temperature control (temperature rose above 10 °C).Ensure the reaction flask is adequately submerged in an ice bath and monitor the internal temperature closely. Add reagents dropwise to manage the exothermic reaction[1].
Impure limonene or reagents (sodium nitrite (B80452), HCl).Use freshly distilled limonene and high-purity reagents.
Low Yield of this compound (Step 2) Incomplete elimination of HCl.Ensure an adequate amount of base (e.g., DMF, pyridine) is used. Increase the reflux time if necessary to drive the reaction to completion[1][2].
Degradation of the nitrosochloride intermediate.Use the crude limonene nitrosochloride immediately after synthesis, as it can be unstable.
Difficulty Precipitating this compound Product is too soluble in the water/isopropanol (B130326) mixture.Pour the reaction mixture into a significantly larger volume of an ice/water slurry to ensure rapid cooling and precipitation. Use vigorous stirring or scratch the inside of the flask with a glass rod to induce crystallization[1].
Final Product is an Oil or Gummy Solid Presence of impurities or residual solvent.Ensure the product is thoroughly washed with cold water after filtration to remove soluble impurities like DMF and isopropanol. Consider an additional wash with a non-polar solvent like cold hexanes to remove unreacted limonene.
Contamination with α-Terpineol or Carvacrol Undesired rearrangement or side reactions due to acidic conditions or excessive heat.Strictly adhere to the recommended temperature profiles. Ensure that the base used for the elimination step effectively neutralizes any residual acid from the first step[1][3].

Experimental Protocols & Data

Protocol 1: Synthesis of Limonene Nitrosochloride

This protocol is adapted from established laboratory procedures for the nitrosyl chloride addition to (+)-limonene[1].

Methodology:

  • A 500 mL four-neck round-bottomed flask is charged with 36.5 mL of (+)-limonene and 30 mL of isopropanol.

  • The flask is equipped with a magnetic stirrer, a thermometer, a reflux condenser, and two dropping funnels.

  • The mixture is cooled to below 10 °C in an ice bath.

  • A solution of 90 mL concentrated HCl in 60 mL of isopropanol and a solution of 15.6 g of sodium nitrite in 80 mL of water are prepared.

  • These two solutions are added simultaneously and dropwise through the two funnels into the cooled, stirred limonene mixture.

  • The rate of addition is carefully controlled to ensure the internal temperature does not exceed 10 °C.

  • After the addition is complete, the mixture is stirred for an additional period while maintaining the low temperature. The resulting solid is the crude limonene nitrosochloride.

Table 1: Summary of Reaction Conditions for Limonene Nitrosochloride Synthesis

ParameterValueReference
(+)-Limonene36.5 mL[1]
Isopropanol (initial)30 mL[1]
Sodium Nitrite15.6 g in 80 mL H₂O[1]
Concentrated HCl90 mL in 60 mL Isopropanol[1]
Reaction Temperature< 10 °C[1]
Protocol 2: Synthesis of this compound from Limonene Nitrosochloride

This protocol outlines the elimination reaction to form this compound[1].

Methodology:

  • A mixture of 25 g of crude limonene nitrosochloride, 12 mL of dimethylformamide (DMF), and 75 mL of isopropanol is prepared in a round-bottomed flask.

  • The mixture is heated under reflux for 30 minutes.

  • After reflux, the warm solution is poured into 500 mL of an ice-water mixture.

  • The mixture is stirred vigorously with a glass rod to induce the precipitation of this compound as a solid.

  • The solid product is collected by vacuum filtration in a Buchner funnel and washed thoroughly with cold water to remove residual solvents and salts.

Table 2: Summary of Reaction Conditions for this compound Synthesis

ParameterValueReference
Crude Limonene Nitrosochloride25 g[1]
Dimethylformamide (DMF)12 mL[1]
Isopropanol75 mL[1]
Reaction ConditionReflux[1]
Reaction Time30 minutes[1]
Work-upPrecipitation in 500 mL ice-water[1]

Visualized Workflows and Logic Diagrams

The following diagrams illustrate the experimental workflow and a troubleshooting decision process.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis (Step 1) cluster_reagents2 Reagents cluster_final This compound Synthesis (Step 2) Limonene (+)-Limonene Reaction1 Addition Reaction T < 10°C Limonene->Reaction1 Reagents1 NaNO₂ + conc. HCl in Isopropanol/H₂O Reagents1->Reaction1 Intermediate Limonene Nitrosochloride Reaction1->Intermediate Reaction2 Elimination Reaction (Reflux, 30 min) Intermediate->Reaction2 Reagents2 DMF + Isopropanol Reagents2->Reaction2 Workup Precipitation in Ice Water Reaction2->Workup Product This compound (Solid Product) Workup->Product

Caption: Experimental workflow for the two-step synthesis of this compound from Limonene.

G Start Problem: Low this compound Yield Check_Temp Was Temp < 10°C during Step 1? Start->Check_Temp Check_Reflux Was Step 2 refluxed for full 30 min? Check_Temp->Check_Reflux Yes Cause_Temp Cause: Side reactions from overheating in Step 1. Check_Temp->Cause_Temp No Check_Base Was DMF/base volume correct? Check_Reflux->Check_Base Yes Cause_Reflux Cause: Incomplete HCl elimination. Check_Reflux->Cause_Reflux No Cause_Base Cause: Insufficient base for elimination. Check_Base->Cause_Base No Sol_Temp Solution: Improve cooling and slow reagent addition. Cause_Temp->Sol_Temp Sol_Reflux Solution: Ensure proper reflux time and temp. Cause_Reflux->Sol_Reflux Sol_Base Solution: Verify reagent measurements. Cause_Base->Sol_Base

Caption: Troubleshooting logic for diagnosing low yields in this compound synthesis.

References

Technical Support Center: Prevention of Carvoxime Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Carvoxime during storage. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation, ensuring the integrity and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during storage?

A1: The stability of this compound, like many chemical compounds, is influenced by several environmental factors. The most critical factors to control during storage are temperature, humidity, light exposure, pH, and exposure to oxygen.[1] Elevated temperatures can accelerate chemical reactions, leading to degradation. Moisture can facilitate hydrolytic degradation. Exposure to light, particularly UV light, can induce photodegradation. The pH of the storage environment can also significantly impact the stability of this compound. Finally, the presence of oxygen can lead to oxidative degradation.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry environment. Specifically, refrigeration at 2°C - 8°C is recommended.[2] It is also crucial to store it in a tightly sealed container to protect it from moisture and oxygen. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q3: What are the known degradation pathways of this compound?

A3: The primary identified degradation pathway for this compound is hydrolysis, which leads to the formation of carvone (B1668592). Under acidic conditions, this compound can also undergo isomerization to form carvacrol. The presence of strong acids and elevated temperatures can promote the conversion of carvone to carvacrol.

Q4: How can I detect and quantify this compound and its degradation products?

Q5: Are there any visible signs of this compound degradation?

A5: While visual inspection can sometimes indicate degradation, it is not a reliable method for assessing the stability of this compound. Changes in color, odor, or the physical state of the compound could suggest degradation. However, significant degradation can occur without any obvious visual changes. Therefore, analytical testing, such as HPLC, is essential to confirm the purity and integrity of this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency or unexpected experimental results. Degradation of this compound stock solution.1. Prepare fresh this compound solutions for each experiment. 2. Store stock solutions at 2°C - 8°C for no longer than the validated stability period. 3. Protect solutions from light by using amber vials or covering them with aluminum foil. 4. Periodically re-analyze the purity of the stock solution using a validated HPLC method.
Appearance of unknown peaks in HPLC chromatogram. Formation of degradation products.1. Identify the degradation products using techniques like LC-MS. 2. Based on the identified products, investigate the potential degradation pathway (e.g., hydrolysis, oxidation). 3. Adjust storage conditions to mitigate the specific degradation pathway (e.g., control humidity for hydrolysis, use inert gas for oxidation).
Inconsistent results between different batches of this compound. Variation in initial purity or improper storage of one or more batches.1. Always source this compound from a reputable supplier and obtain a certificate of analysis for each batch. 2. Ensure all batches are stored under the same recommended conditions. 3. Perform identity and purity tests on each new batch before use.
Precipitation or cloudiness in this compound solution. Poor solubility or degradation leading to insoluble products.1. Ensure the solvent used is appropriate for this compound and the intended concentration. 2. If degradation is suspected, analyze the precipitate to identify its composition. 3. Filter the solution before use if precipitation is observed, and re-quantify the this compound concentration.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, the following table provides a general framework for stability testing based on International Council for Harmonisation (ICH) guidelines. Researchers should generate their own data following similar protocols.

Table 1: Illustrative Stability Testing Protocol and Data Collection for this compound

Storage ConditionTime Points (Months)This compound Assay (%)Carvone (%)Carvacrol (%)Total Degradants (%)
Long-Term 099.8< 0.1< 0.10.2
25°C ± 2°C / 60% RH ± 5% RH3
6
9
12
Intermediate 099.8< 0.1< 0.10.2
30°C ± 2°C / 65% RH ± 5% RH3
6
Accelerated 099.8< 0.1< 0.10.2
40°C ± 2°C / 75% RH ± 5% RH1
3
6

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.

1.1 Acid Hydrolysis:

  • Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Add an equal volume of 0.1 M hydrochloric acid.

  • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

1.2 Base Hydrolysis:

  • Dissolve this compound in a suitable solvent.

  • Add an equal volume of 0.1 M sodium hydroxide.

  • Maintain the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

1.3 Oxidative Degradation:

  • Dissolve this compound in a suitable solvent.

  • Add an equal volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

1.4 Thermal Degradation:

  • Place a known amount of solid this compound in a controlled temperature oven at a high temperature (e.g., 80°C).

  • Expose the sample for a specified period (e.g., 1, 3, 7 days).

  • At each time point, dissolve a portion of the sample in a suitable solvent and dilute for HPLC analysis.

1.5 Photodegradation:

  • Expose a solution of this compound (in a photostable container, e.g., quartz) to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Simultaneously, keep a control sample, protected from light, under the same temperature conditions.

  • Analyze both the exposed and control samples by HPLC at various time points.

Protocol 2: Stability-Indicating HPLC Method Development (General Approach)

This protocol outlines a general approach for developing a stability-indicating HPLC method for this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient elution using a mixture of Buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient can be optimized to achieve good separation of this compound from its degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (a photodiode array detector is recommended).

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Visualizations

Carvoxime_Degradation_Pathways This compound This compound Carvone Carvone This compound->Carvone Hydrolysis (H₂O) Oxidation_Products Oxidation Products This compound->Oxidation_Products Oxidation ([O]) Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products Photodegradation (Light) Carvacrol Carvacrol Carvone->Carvacrol Isomerization (Acid, Heat) Experimental_Workflow cluster_storage Storage Conditions cluster_stress Forced Degradation Long_Term Long-Term (25°C/60%RH) Sample_Prep Sample Preparation Long_Term->Sample_Prep Intermediate Intermediate (30°C/65%RH) Intermediate->Sample_Prep Accelerated Accelerated (40°C/75%RH) Accelerated->Sample_Prep Acid Acid Hydrolysis Acid->Sample_Prep Base Base Hydrolysis Base->Sample_Prep Oxidation Oxidation Oxidation->Sample_Prep Thermal Thermal Thermal->Sample_Prep Photo Photodegradation Photo->Sample_Prep HPLC_Analysis Stability-Indicating HPLC Analysis Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis and Reporting HPLC_Analysis->Data_Analysis

References

Addressing peak tailing issues in the GC analysis of Carvoxime

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for the Gas Chromatography (GC) analysis of Carvoxime. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of this compound, with a particular focus on resolving peak tailing issues.

Understanding Peak Tailing in this compound Analysis

This compound, an oxime derivative of carvone, possesses a polar oxime group (-NOH) that can lead to challenging chromatographic behavior, most notably peak tailing. This phenomenon, where the peak's tail is elongated, can compromise peak integration, reduce resolution, and ultimately affect the accuracy and precision of your results. Peak tailing for this compound is often attributed to secondary interactions between the polar analyte and active sites within the GC system, as well as its potential for thermal instability at elevated temperatures.

This guide will walk you through a systematic approach to identifying and resolving the root causes of peak tailing in your this compound analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

A1: Peak tailing for this compound is primarily caused by:

  • Active Sites: The polar oxime group in this compound can interact with active silanol (B1196071) groups present in the GC inlet liner, on the column stationary phase, or even on metal surfaces of the injector.[1][2] These interactions delay the elution of a portion of the analyte molecules, resulting in a tailing peak.

  • Thermal Degradation: this compound may be thermally labile, meaning it can degrade at the high temperatures often used in GC inlets.[3][4] This degradation can produce byproducts that co-elute or interfere with the main peak, giving the appearance of tailing.

  • Improper Method Parameters: Sub-optimal GC conditions, such as incorrect inlet temperature, a slow oven temperature ramp, or an inappropriate column phase, can contribute to band broadening and peak tailing.[5]

  • Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites and lead to peak distortion.[2][6]

  • Poor Column Installation: An improperly cut or installed column can create dead volumes and disrupt the flow path, causing peak tailing for all analytes, including this compound.[1][7]

Q2: Should I derivatize this compound to improve its peak shape?

A2: Derivatization is a common and effective strategy for improving the chromatography of polar compounds like oximes. Converting the polar -NOH group to a less polar and more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether, can significantly reduce peak tailing.[8] However, many labs prefer to avoid the extra sample preparation steps if a robust method for the underivatized compound can be developed. This guide focuses on optimizing the analysis of native this compound first.

Q3: What is the best type of GC column for this compound analysis?

A3: For polar compounds like this compound, a mid-polarity to polar stationary phase is generally recommended.[9] A column with a phase like 5% phenyl-methylpolysiloxane is a good starting point. For highly polar analytes, a wax-type column (polyethylene glycol) may also be suitable.[9] It is crucial to select a column that is well-deactivated to minimize interactions with the analyte.

Troubleshooting Guides

This section provides detailed, question-and-answer-based guides to resolve specific issues causing peak tailing during this compound analysis.

Guide 1: Optimizing the GC Inlet

Q: My this compound peak is tailing, and I suspect the issue is in the inlet. What should I do?

A: The GC inlet is a common source of problems for polar and thermally labile compounds.[2] A systematic approach to troubleshooting the inlet is crucial.

Troubleshooting Workflow for the GC Inlet

Inlet_Troubleshooting Start Start: Peak Tailing Observed Check_Liner Inspect and Replace Inlet Liner Start->Check_Liner Liner_Type Select Appropriate Liner Type (e.g., Single Taper with Wool) Check_Liner->Liner_Type Deactivated_Liner Use a Deactivated Liner (e.g., Silanized) Liner_Type->Deactivated_Liner Yes End Peak Shape Improved Liner_Type->End No, try different geometry Check_Temp Optimize Inlet Temperature Deactivated_Liner->Check_Temp Lower_Temp Lower Temperature in 10-20°C increments Check_Temp->Lower_Temp Check_Septum Inspect and Replace Septum Lower_Temp->Check_Septum Lower_Temp->End If peak shape improves Check_Septum->End Column_Troubleshooting Start Persistent Peak Tailing Column_Choice Verify Column Stationary Phase (Mid-polarity, e.g., 5% Phenyl) Start->Column_Choice Column_Condition Assess Column Condition Column_Choice->Column_Condition Correct Phase End Symmetrical Peak Achieved Column_Choice->End Incorrect Phase, Replace Trim_Column Trim 15-30 cm from the front of the column Column_Condition->Trim_Column Replace_Column Replace Column if trimming fails Trim_Column->Replace_Column Tailing Persists Trim_Column->End Peak Shape Improves Replace_Column->End Method_Optimization Start Start: Tailing Peak with Current Method Initial_Temp Lower Initial Oven Temperature (e.g., by 10-20°C) Start->Initial_Temp Temp_Ramp Increase Temperature Ramp Rate (e.g., from 10°C/min to 20°C/min) Initial_Temp->Temp_Ramp Carrier_Gas Check Carrier Gas Flow Rate (Ensure optimal linear velocity) Temp_Ramp->Carrier_Gas Injection_Vol Reduce Injection Volume Carrier_Gas->Injection_Vol End Optimized Peak Shape Injection_Vol->End

References

Minimizing side product formation in the synthesis of Carvoxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of carvoxime.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of this compound is lower than expected. What are the common causes and solutions?

A1: Low yields in this compound synthesis can stem from several factors throughout the multi-step process starting from limonene (B3431351).

  • Incomplete Formation of Limonene Nitrosochloride: The initial reaction of limonene with nitrosyl chloride is crucial. Ensure that the nitrosyl chloride is generated in situ effectively, typically from sodium nitrite (B80452) and a strong acid like HCl, at a controlled, low temperature to prevent its decomposition.

  • Inefficient Dehydrochlorination: The elimination of HCl from limonene nitrosochloride to form this compound requires optimal conditions. Using a suitable base or solvent system, such as dimethylformamide (DMF) in isopropanol (B130326) or pyridine, can significantly improve the yield.[1][2] One study suggests that using urea (B33335) in absolute isopropyl alcohol can achieve yields as high as 99%.[2]

  • Product Loss During Workup: this compound is typically precipitated by pouring the reaction mixture into ice-water.[1] Ensure vigorous stirring to promote complete precipitation and minimize loss of product that might remain dissolved in the aqueous layer. Thoroughly wash the filtered product with cold water to remove impurities without dissolving the desired oxime.

Q2: My final product is contaminated with a significant amount of an aromatic compound. What is this side product and how can it be prevented?

A2: The aromatic impurity is likely carvacrol (B1668589) . This side product forms when the cyclohexene (B86901) ring aromatizes. This is a particularly common issue if you are proceeding to the next step of hydrolyzing this compound to carvone (B1668592) using a strong acid. The use of strong mineral acids like aqueous HCl catalyzes this aromatization.[1]

Solution: To minimize carvacrol formation, especially during subsequent hydrolysis to carvone, use a weak acid catalyst such as a 10% oxalic acid solution.[1]

Q3: My spectroscopic analysis (e.g., NMR) suggests a mixture of products, even after purification. What could be the reason?

A3: It is common for the reaction between a ketone (like the precursor to this compound) and hydroxylamine (B1172632) to produce a mixture of geometric isomers (E/Z or syn/anti) of the oxime .[3] These isomers have the same chemical formula and connectivity but differ in the spatial arrangement around the C=N double bond. They can be difficult to separate as they often have very similar physical properties.

Solution: For most subsequent synthetic steps, the mixture of isomers can often be used without separation. If a single isomer is required, advanced purification techniques such as column chromatography or fractional crystallization may be necessary.

Q4: What are the best practices for purifying crude this compound?

A4: The purification strategy depends on the scale and the nature of the impurities.

  • Precipitation and Filtration: For laboratory scale, a highly effective and common method is to pour the reaction mixture into a large volume of an ice/water mixture. This causes the crude this compound to precipitate as a solid. The solid can then be collected by vacuum filtration and washed with cold water to remove water-soluble impurities.[1]

  • Recrystallization: If further purification is needed, recrystallization from a suitable solvent system can be employed.

  • Steam Distillation: If converting to carvone, steam distillation is used to separate the final product after hydrolysis.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of this compound and its subsequent hydrolysis to carvone.

StepKey ReactantsSolvent/ReagentTemperatureTimeReported Yield
This compound Synthesis Limonene nitroso-chloride, DMF, IsopropanolDMF / IsopropanolReflux30 min-
This compound Synthesis (Alternative) Limonene nitroso-chloridePyridine--90-95%[2]
This compound Synthesis (Alternative) Limonene nitroso-chlorideUrea, Isopropyl alcohol--up to 99%[2]
Hydrolysis to Carvone This compound10% Oxalic Acid (aq)Reflux1 hour-

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures for the synthesis of (-)-carvone (B1668593) from (+)-limonene, where this compound is a key intermediate.[1]

Synthesis of this compound from Limonene Nitroso-chloride:

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 25 g of crude limonene nitroso-chloride, 12 mL of dimethylformamide (DMF), and 75 mL of isopropanol.

  • Reaction: Heat the mixture to reflux and maintain for 30 minutes. The solution will undergo a color change.

  • Precipitation: After the reflux period, pour the warm solution into a beaker containing 500 mL of an ice and water mixture.

  • Isolation: Stir the aqueous mixture vigorously with a glass rod to induce and complete the precipitation of the crude this compound.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filtered solid thoroughly with cold water to remove residual DMF and other water-soluble impurities.

  • Drying: Allow the product to air-dry or dry in a desiccator. The crude this compound can then be used in the next step or purified further.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed.

troubleshooting_logic cluster_yield Yield Issues cluster_purity Purity Issues start Initial Observation: Low Yield or Impure Product low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product cause1 Incomplete Initial Reaction low_yield->cause1 cause2 Inefficient HCl Elimination low_yield->cause2 cause3 Workup Losses low_yield->cause3 solution1 Optimize nitrosyl chloride generation (low temp, controlled addition) cause1->solution1 solution2 Use effective base/solvent (e.g., DMF, Urea) cause2->solution2 solution3 Ensure complete precipitation (vigorous stirring in ice-water) cause3->solution3 impurity1 Aromatic Impurity (Carvacrol) impure_product->impurity1 impurity2 Mixture of Isomers impure_product->impurity2 solution4 Avoid strong acids (Use weak acid like Oxalic Acid) impurity1->solution4 solution5 Isomers expected. Proceed or use chromatography for separation. impurity2->solution5

Caption: Troubleshooting logic for this compound synthesis issues.

experimental_workflow start Start: (+)-Limonene step1 Step 1: Regioselective Addition React with in-situ NOCl start->step1 product1 Intermediate: Limonene Nitroso-chloride step1->product1 step2 Step 2: Elimination Reaction Heat with DMF/Isopropanol product1->step2 product2 Crude Product: This compound step2->product2 step3 Step 3: Purification Precipitate in Ice-Water product2->step3 step4 Filter and Wash with Cold Water step3->step4 end_product Final Product: Purified this compound step4->end_product

Caption: Experimental workflow for this compound synthesis.

reaction_pathway This compound Synthesis & Side Reactions limonene Limonene nitrosochloride Limonene Nitrosochloride limonene->nitrosochloride + NOCl This compound This compound (Desired Product) nitrosochloride->this compound - HCl (e.g., DMF, heat) carvacrol Carvacrol (Side Product) This compound->carvacrol Strong Acid (e.g., HCl) Aromatization

Caption: Reaction pathway for this compound and a key side product.

References

Strategies for the purification of Carvoxime from reaction byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies for the purification of Carvoxime from reaction byproducts. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in this compound synthesis?

A1: this compound is typically synthesized from limonene (B3431351) via the formation of limonene nitrosochloride. During this process and subsequent steps, several byproducts can be formed. The most common impurities include:

  • Isomers of this compound: The reaction can lead to the formation of different stereoisomers of this compound.

  • Unreacted Starting Materials: Residual limonene and limonene nitrosochloride may be present in the crude product.

  • Side-reaction Products: Depending on the reaction conditions, other terpene derivatives may be formed. If the subsequent hydrolysis to carvone (B1668592) is carried out without purification of this compound, byproducts like α-terpineol and hydroxycarvone can be present.[1]

Q2: What are the primary strategies for purifying crude this compound?

A2: The main strategies for purifying this compound from reaction byproducts are:

  • Recrystallization: This is a common technique for purifying solid compounds like this compound.

  • Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase.

  • Acid-Base Extraction: This liquid-liquid extraction technique can be used to separate acidic or basic compounds from neutral species.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample. A single spot on the TLC plate suggests a higher purity.

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy can provide detailed structural information and help identify impurities by the presence of unexpected peaks.

    • Infrared (IR) Spectroscopy: The IR spectrum of pure this compound will show characteristic absorption bands for its functional groups. The presence of extraneous peaks may indicate impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range. Impurities tend to broaden and depress the melting point.

Troubleshooting Guides

Recrystallization

Q: My this compound oil/impure solid won't crystallize. What should I do?

A: If this compound fails to crystallize, consider the following troubleshooting steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure this compound, add a tiny crystal to the supersaturated solution to act as a seed.

    • Cooling: Ensure the solution is cooled sufficiently, perhaps in an ice bath, to decrease the solubility of this compound.

  • Solvent Issues:

    • Too much solvent: You may have used too much solvent, preventing the solution from becoming supersaturated upon cooling. Try evaporating some of the solvent and cooling again.

    • Inappropriate solvent: The solvent may be too good at dissolving this compound even at low temperatures. A different solvent or a co-solvent system might be necessary. A common solvent for the recrystallization of oximes is aqueous ethanol (B145695).[2]

Q: The yield of my recrystallized this compound is very low. How can I improve it?

A: Low yield in recrystallization can be due to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant amount of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude product.

  • Premature Crystallization: If the solution cools too quickly, crystals may form on the funnel during hot filtration, leading to loss of product. Ensure your filtration apparatus is pre-heated.

  • Incomplete Precipitation: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation.

Q: The recrystallized this compound is still impure. What went wrong?

A: If impurities are still present after recrystallization, consider these points:

  • Cooling Rate: Cooling the solution too rapidly can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Washing: Insufficient washing of the filtered crystals can leave behind mother liquor containing impurities. Wash the crystals with a small amount of cold recrystallization solvent.

  • Choice of Solvent: The chosen solvent may not be effective at leaving the specific impurities in solution. You may need to experiment with different solvent systems.

Column Chromatography

Q: I'm not getting good separation of this compound from its byproducts on the column. What can I do?

A: Poor separation in column chromatography can be addressed by optimizing several parameters:

  • Mobile Phase Polarity: The polarity of the eluent is critical. If your compounds are eluting too quickly (high Rf on TLC), decrease the polarity of the mobile phase. If they are not moving (low Rf), increase the polarity. A good starting Rf for the compound of interest is around 0.3.[3] For terpenes like this compound, a common mobile phase is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).

  • Stationary Phase: Silica (B1680970) gel is the most common stationary phase for normal-phase chromatography. For very polar or acidic compounds, alumina (B75360) might be a better choice. The particle size of the stationary phase also affects resolution; smaller particles generally provide better separation.

  • Column Packing: A poorly packed column with channels or cracks will lead to band broadening and poor separation. Ensure the column is packed uniformly.

Q: My this compound is tailing on the column. How can I fix this?

A: Peak tailing in chromatography of terpenes can be due to interactions with the stationary phase.[4]

  • Acidic Silica: Silica gel is slightly acidic and can interact with basic or polar compounds. Adding a small amount of a volatile base like triethylamine (B128534) to the mobile phase can help to reduce tailing for basic compounds. For acidic compounds, a small amount of acetic acid can be added.

  • Overloading: Loading too much sample onto the column can lead to tailing. Use an appropriate amount of sample for the size of your column.

Q: I can't see my compound eluting from the column. What should I do?

A: If your compound is colorless like this compound, you will need to monitor the elution by collecting fractions and analyzing them by TLC. Spot each fraction on a TLC plate and visualize the spots under a UV lamp or by using a staining agent (like potassium permanganate) to see which fractions contain your product.

Acid-Base Extraction

Q: When is acid-base extraction a suitable method for this compound purification?

A: Acid-base extraction is useful if the byproducts have significantly different acidic or basic properties than this compound. Oximes are weakly acidic, but this may not be sufficient for an effective separation from neutral byproducts via extraction with a strong base. However, if your synthesis has resulted in acidic byproducts (like carboxylic acids) or basic byproducts (like amines), this method can be very effective.[5][6][7]

Q: I performed an acid-base extraction, but my this compound is still impure. Why?

A: Incomplete separation during acid-base extraction can occur for several reasons:

  • Insufficient Mixing: The two immiscible layers must be mixed thoroughly to ensure complete transfer of the acidic or basic species into the aqueous layer.

  • Incorrect pH: The pH of the aqueous layer must be sufficiently high (for extracting an acid) or low (for extracting a base) to ensure complete ionization of the target compound.

  • Emulsion Formation: An emulsion is a suspension of one liquid in another that does not separate easily. If an emulsion forms, it can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.

Experimental Protocols

Recrystallization of this compound (General Protocol)
  • Solvent Selection: A common solvent system for the recrystallization of oximes is aqueous ethanol.[2] The optimal ratio of ethanol to water should be determined experimentally by testing the solubility of a small amount of crude this compound in different ratios at both room temperature and elevated temperatures.

  • Dissolution: In a flask, add the minimum amount of the hot solvent system to the crude this compound to completely dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Column Chromatography of this compound (General Protocol)
  • TLC Analysis: Develop a suitable mobile phase system using TLC. A good system will give your this compound an Rf value of approximately 0.3 and show good separation from the byproducts.[3] A mixture of hexane and ethyl acetate is a good starting point.

  • Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Spectroscopic Data for Pure this compound

Spectroscopic Technique Characteristic Peaks/Shifts
1H NMR Chemical shifts will be characteristic of the protons in the this compound structure.
13C NMR Chemical shifts will correspond to the unique carbon atoms in the this compound molecule.
IR Spectroscopy Expect to see characteristic absorption bands for O-H (from the oxime), C=N, C=C, and C-H bonds.

Note: Specific peak values can be found in spectral databases and should be compared with experimental data for purity assessment.

Visualizations

Carvoxime_Purification_Workflow Crude_this compound Crude this compound (from synthesis) Initial_Purification Initial Purification (Precipitation and Washing) Crude_this compound->Initial_Purification Purification_Strategy Select Purification Strategy Initial_Purification->Purification_Strategy Recrystallization Recrystallization Purification_Strategy->Recrystallization Column_Chromatography Column Chromatography Purification_Strategy->Column_Chromatography Acid_Base_Extraction Acid-Base Extraction Purification_Strategy->Acid_Base_Extraction Purity_Analysis Purity Analysis (TLC, NMR, IR, MP) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Acid_Base_Extraction->Purity_Analysis Pure_this compound Pure this compound Purity_Analysis->Pure_this compound

Caption: General workflow for the purification of this compound.

Recrystallization_Troubleshooting Start Problem with Recrystallization No_Crystals No Crystals Form Start->No_Crystals Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Induce_Crystallization Induce Crystallization (Scratch, Seed, Cool) No_Crystals->Induce_Crystallization Solution Check_Solvent Check Solvent (Too much? Wrong type?) No_Crystals->Check_Solvent Solution Minimize_Solvent Use Minimum Hot Solvent Low_Yield->Minimize_Solvent Solution Prevent_Premature_Crystallization Pre-heat Funnel Low_Yield->Prevent_Premature_Crystallization Solution Slow_Cooling Cool Slowly Impure_Product->Slow_Cooling Solution Wash_Crystals Wash with Cold Solvent Impure_Product->Wash_Crystals Solution Column_Chromatography_Troubleshooting Start Problem with Column Chromatography Poor_Separation Poor Separation Start->Poor_Separation Peak_Tailing Peak Tailing Start->Peak_Tailing No_Elution Compound Not Eluting Start->No_Elution Optimize_Mobile_Phase Optimize Mobile Phase (Adjust Polarity) Poor_Separation->Optimize_Mobile_Phase Solution Check_Packing Ensure Uniform Packing Poor_Separation->Check_Packing Solution Add_Modifier Add Triethylamine or Acetic Acid to Eluent Peak_Tailing->Add_Modifier Solution Reduce_Load Reduce Sample Load Peak_Tailing->Reduce_Load Solution Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Solution Monitor_Fractions Monitor Fractions by TLC No_Elution->Monitor_Fractions Action

References

Technical Support Center: Overcoming Carvoxime Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Carvoxime in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for this compound's low solubility in aqueous buffers?

This compound is a small organic molecule with a molecular weight of 165.23 g/mol and a chemical formula of C₁₀H₁₅NO.[1] Its predicted partition coefficient (XLogP3-AA) of 2.7 suggests a lipophilic nature, which is a primary contributor to its limited solubility in aqueous solutions.[1] Compounds with a higher XLogP value are more soluble in lipids and oils than in water.

Q2: I am observing precipitation when I add my this compound stock solution to my aqueous assay buffer. What can I do?

This is a common issue known as "crashing out," which occurs when a compound that is soluble in a concentrated organic stock solution becomes insoluble upon dilution into an aqueous buffer.[2]

Here are some immediate troubleshooting steps:

  • Optimize Final Concentration: Your final concentration of this compound may be exceeding its solubility limit in the assay medium. Try lowering the final concentration.[2]

  • Refine Dilution Technique: Instead of a single large dilution, use a stepwise or serial dilution method. Create an intermediate dilution in a small volume of pre-warmed (37°C) buffer before adding it to the final volume. Adding the stock solution dropwise while gently vortexing can also help.[2]

  • Control Temperature: Always use pre-warmed (37°C) buffer for your dilutions, as temperature can affect solubility.[2]

  • Leverage Serum Proteins: If your experiment allows, proteins in fetal bovine serum (FBS) can help solubilize hydrophobic compounds.[2]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

The final concentration of Dimethyl Sulfoxide (DMSO) in cell culture should be kept as low as possible to avoid cellular toxicity. For many cell lines, the final DMSO concentration should be below 0.5%, although some robust cell lines may tolerate up to 1%.[3][4] It is crucial to perform a solvent tolerance test for your specific cell line to determine the maximum concentration that does not affect the assay's outcome.[3][4]

Troubleshooting Guides

Problem 1: Difficulty in Preparing a Concentrated Aqueous Stock Solution of this compound.

Solution: For initial stock solutions, it is recommended to use an organic solvent. DMSO is a common choice for dissolving hydrophobic compounds for in vitro assays.[5]

Experimental Protocol: Preparation of a Concentrated this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile, amber microcentrifuge tubes or glass vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Carefully weigh the desired amount of this compound powder.

    • Transfer the powder to a sterile amber vial.

    • Add the calculated volume of DMSO to achieve the desired concentration (e.g., 10 mM, 50 mM, or 100 mM).

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

    • Visually inspect the solution to ensure there are no particulates. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[6]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]

Problem 2: Low Solubility of this compound in the Final Aqueous Assay Buffer.

If reducing the final concentration is not feasible for your experimental design, several techniques can be employed to enhance the aqueous solubility of this compound.

Option 1: Using Co-solvents

The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of a poorly soluble drug.[7] Ethanol (B145695) is a commonly used co-solvent in pharmaceutical formulations.[8]

Experimental Protocol: Solubility Enhancement of this compound using an Ethanol/Water Co-solvent System

  • Materials:

    • This compound

    • Ethanol (200 proof, USP grade)

    • Deionized water

    • Aqueous buffer of choice (e.g., PBS, Tris-HCl)

    • Vortex mixer

    • Shaker or rotator

    • Analytical balance

    • Method for quantifying this compound concentration (e.g., HPLC-UV, LC-MS)[9][10]

  • Procedure:

    • Prepare a series of ethanol/aqueous buffer solutions with varying ethanol concentrations (e.g., 5%, 10%, 20%, 30% v/v).

    • Add an excess amount of this compound to a known volume of each co-solvent mixture.

    • Tightly seal the containers and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Quantify the concentration of this compound in the filtrate using a validated analytical method.

Data Presentation: Expected Solubility of this compound in Ethanol/Aqueous Buffer Mixtures

Ethanol Concentration (% v/v)Expected this compound Solubility (µg/mL)
0< 10
525 - 50
1075 - 150
20200 - 400
30> 500

Note: This data is hypothetical and for illustrative purposes. Actual solubility should be determined experimentally.

Option 2: pH Adjustment

For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[11] The solubility of a weak base increases as the pH decreases, while the solubility of a weak acid increases as the pH increases.[12] Since this compound contains a basic nitrogen atom in its oxime group, its solubility is expected to be pH-dependent.

Experimental Protocol: Determination of the pH-Solubility Profile of this compound

  • Materials:

    • This compound

    • A series of aqueous buffers with pH values ranging from acidic to basic (e.g., pH 2, 4, 6, 7.4, 8, 10). The WHO recommends testing at pH 1.2, 4.5, and 6.8 for biopharmaceutics classification.[13]

    • Shaker or rotator

    • pH meter

    • Analytical method for this compound quantification

  • Procedure:

    • Add an excess amount of this compound to each buffer solution.

    • Equilibrate the samples at a constant temperature with agitation for 24-48 hours.

    • Measure the final pH of each solution.

    • Centrifuge and filter the samples to remove undissolved solid.

    • Quantify the this compound concentration in the filtrate.

Data Presentation: Expected pH-Dependent Solubility of this compound

pHExpected this compound Solubility (µg/mL)
2.0> 200
4.050 - 100
6.010 - 20
7.4< 10
8.0< 10
10.0< 10

Note: This data is hypothetical and for illustrative purposes. Actual solubility should be determined experimentally.

Option 3: Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity.[14]

Experimental Protocol: Solubility Enhancement of this compound using HP-β-CD

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous buffer of choice

    • Vortex mixer

    • Shaker or rotator

    • Analytical method for this compound quantification

  • Procedure:

    • Prepare a series of HP-β-CD solutions in the aqueous buffer at different concentrations (e.g., 1%, 2%, 5%, 10% w/v).

    • Add an excess amount of this compound to each HP-β-CD solution.

    • Equilibrate the samples with agitation for 24-48 hours.

    • Centrifuge and filter the samples.

    • Quantify the this compound concentration in the filtrate.

Data Presentation: Expected Solubility of this compound with HP-β-CD

HP-β-CD Concentration (% w/v)Expected this compound Solubility (µg/mL)
0< 10
150 - 100
2150 - 250
5400 - 600
10> 800

Note: This data is hypothetical and for illustrative purposes. Actual solubility should be determined experimentally.

Visualizations

experimental_workflow cluster_start Start: this compound Solubility Issue cluster_troubleshooting Initial Troubleshooting cluster_enhancement Solubility Enhancement Strategies cluster_end Goal start Precipitation in Aqueous Buffer optimize_conc Optimize Final Concentration start->optimize_conc Try First refine_dilution Refine Dilution Technique optimize_conc->refine_dilution If still an issue control_temp Control Temperature refine_dilution->control_temp Also consider co_solvent Use Co-solvents (e.g., Ethanol) control_temp->co_solvent If more help needed ph_adjust Adjust pH control_temp->ph_adjust cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) control_temp->cyclodextrin end Soluble this compound Solution for Assay co_solvent->end ph_adjust->end cyclodextrin->end

Caption: Troubleshooting workflow for this compound solubility issues.

stock_preparation_workflow weigh 1. Weigh this compound Powder transfer 2. Transfer to Sterile Vial weigh->transfer add_dmso 3. Add DMSO to Desired Concentration transfer->add_dmso dissolve 4. Vortex/Sonicate to Dissolve add_dmso->dissolve inspect 5. Visually Inspect for Clarity dissolve->inspect aliquot 6. Aliquot for Single Use inspect->aliquot store 7. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a concentrated this compound stock solution.

References

Technical Support Center: Enhancing Carvoxime Stability for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carvoxime. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of this compound in solution for reliable and reproducible biological assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For preparing high-concentration stock solutions of this compound, anhydrous dimethyl sulfoxide (B87167) (DMSO) is recommended. This compound, like many terpenoid compounds, exhibits good solubility in DMSO. Ethanol can also be used as a solvent, though its solubilizing capacity may be lower than that of DMSO. It is crucial to use high-purity, anhydrous solvents to minimize degradation.

Q2: How should I store this compound stock solutions to ensure long-term stability?

A2: For long-term storage (several months to a year), it is best practice to aliquot the this compound stock solution into single-use vials and store them at -80°C. This minimizes the risk of degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture. For shorter-term storage (up to one month), -20°C is generally acceptable. Always protect stock solutions from light.

Q3: My this compound solution shows precipitation upon dilution in aqueous buffer or cell culture medium. What causes this and how can I prevent it?

A3: This phenomenon, known as solvent-exchange precipitation, is common for hydrophobic compounds like this compound when a concentrated organic stock solution is diluted into an aqueous environment. The dramatic decrease in the organic solvent concentration causes the compound to crash out of solution.

To prevent precipitation, consider the following strategies:

  • Optimize the dilution process: Add the DMSO stock solution dropwise into the aqueous medium while vortexing or stirring vigorously to ensure rapid and uniform dispersion.

  • Pre-warm the aqueous medium: Warming your buffer or cell culture medium to 37°C can sometimes improve the solubility of the compound upon dilution.

  • Use a lower final concentration: The desired working concentration may exceed this compound's solubility limit in the aqueous medium. Test a range of lower concentrations.

  • Incorporate a solubilizing agent: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80) or a carrier protein (e.g., bovine serum albumin) to the aqueous medium can help maintain solubility. However, the potential effects of these agents on your specific assay should be evaluated.

Q4: Is this compound sensitive to light and temperature?

A4: While specific photostability and thermal stability data for this compound are not extensively available, many organic compounds, especially those with unsaturated bonds, are susceptible to degradation upon exposure to light and elevated temperatures. It is strongly recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil. Avoid prolonged exposure to high temperatures. Forced degradation studies are advisable to determine the specific stability characteristics of this compound under your experimental conditions.

Q5: What is the expected stability of this compound in aqueous solutions at different pH values?

A5: Specific pH-stability profiles for this compound are not well-documented. However, studies on other oxime-containing compounds suggest that their hydrolytic stability can be pH-dependent. Generally, oximes are more stable than imines and hydrazones in aqueous solutions. Their hydrolysis is often acid-catalyzed. Therefore, this compound is expected to be more stable in neutral to slightly acidic buffers compared to strongly acidic or alkaline conditions. It is recommended to perform a pH-stability study for your specific experimental setup.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in biological assays.
Possible Cause Troubleshooting Steps
Degradation of this compound stock solution 1. Prepare fresh stock solutions from solid this compound. 2. Ensure proper storage of stock solutions (aliquoted, -80°C, protected from light). 3. Avoid repeated freeze-thaw cycles.
Instability in aqueous working solution 1. Prepare working solutions fresh from the stock solution immediately before each experiment. 2. Do not store diluted aqueous solutions of this compound for extended periods. 3. Evaluate the stability of this compound in your specific assay buffer over the duration of the experiment.
Interaction with assay components 1. Investigate potential interactions of this compound with components of your cell culture medium or assay buffer. 2. Run appropriate vehicle controls (medium + DMSO at the final concentration) to rule out solvent effects.
Precipitation of this compound 1. Visually inspect your working solutions for any signs of precipitation. 2. Follow the recommendations in FAQ Q3 to prevent precipitation.
Issue 2: High variability between replicate experiments.
Possible Cause Troubleshooting Steps
Inconsistent preparation of working solutions 1. Standardize the protocol for diluting the stock solution. 2. Ensure thorough mixing of the working solution before adding it to the assay.
Uneven exposure to light or temperature 1. Protect all experimental plates and tubes from direct light. 2. Ensure consistent incubation temperatures across all experiments.
Cell-based assay variability 1. Standardize cell seeding density and growth conditions. 2. Monitor cell health and viability to ensure consistency between experiments.

Data Presentation

Table 1: Solubility of Carvone (a structurally similar compound) in Common Solvents
SolventSolubilityReference
Water1.3 g/L at 25°C[1]
EthanolSoluble[2]
DMSOSolubleInferred from general solubility of terpenoids

Note: This data is for Carvone and should be used as an estimation for this compound. Actual solubility of this compound should be determined empirically.

Table 2: Recommended Storage Conditions for this compound Solutions
Solution TypeSolventStorage TemperatureRecommended DurationKey Considerations
Stock Solution Anhydrous DMSO or Ethanol-80°CUp to 1 yearAliquot to avoid freeze-thaw cycles. Protect from light.
-20°CUp to 1 monthFor shorter-term storage. Protect from light.
Working Solution Aqueous buffer or cell culture medium2-8°C or Room Temperature< 24 hoursPrepare fresh before each experiment. Protect from light.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Under sterile conditions, accurately weigh the desired amount of this compound powder.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration. (Molecular Weight of this compound: ~165.23 g/mol )

  • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (to no more than 37°C) in a water bath can aid dissolution.

  • Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes.

  • Label the aliquots with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Forced Degradation Study for this compound

Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation profile.

Materials:

  • 10 mM this compound stock solution in DMSO

  • 1 M HCl, 1 M NaOH, 30% H₂O₂

  • pH buffers (e.g., pH 4, 7, 9)

  • HPLC-UV system

  • Photostability chamber

  • Temperature-controlled incubator

Procedure:

  • Preparation of Test Solutions: Prepare separate solutions of this compound at a final concentration of 100 µM in:

    • 0.1 M HCl (Acidic hydrolysis)

    • 0.1 M NaOH (Basic hydrolysis)

    • Water (Neutral hydrolysis)

    • 3% H₂O₂ (Oxidative degradation)

  • Thermal Degradation: Place aliquots of the this compound solution (in a stable buffer, e.g., pH 7) in an incubator at elevated temperatures (e.g., 40°C, 60°C, 80°C).

  • Photodegradation: Expose aliquots of the this compound solution (in a stable buffer) to light in a photostability chamber according to ICH Q1B guidelines. Protect a parallel set of samples from light to serve as dark controls.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each condition. Neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC-UV method to quantify the remaining this compound and detect the formation of any degradation products.

  • Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Mandatory Visualization

Experimental_Workflow_for_Carvoxime_Stability_Assay cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start prep_stock Prepare 10 mM Stock in Anhydrous DMSO start->prep_stock prep_working Dilute to Working Concentration in Assay Buffer prep_stock->prep_working ph_stress pH Stress (Acidic, Neutral, Basic) prep_working->ph_stress Expose to different pH temp_stress Thermal Stress (40°C, 60°C, 80°C) prep_working->temp_stress Expose to different temps photo_stress Photostability Stress (Light vs. Dark Control) prep_working->photo_stress Expose to light sampling Sample at Time Points (0, 2, 4, 8, 24h) ph_stress->sampling temp_stress->sampling photo_stress->sampling hplc HPLC-UV Analysis sampling->hplc data_analysis Determine Degradation Kinetics & Products hplc->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Carvoxime_Precipitation issue Issue: This compound Precipitates in Aqueous Solution cause1 Cause: Solvent-Exchange Precipitation issue->cause1 cause2 Cause: Concentration Exceeds Solubility Limit issue->cause2 solution1 Solution: Optimize Dilution (Vortexing, Dropwise Addition) cause1->solution1 solution2 Solution: Pre-warm Aqueous Medium to 37°C cause1->solution2 solution3 Solution: Use a Lower Final Concentration cause2->solution3 solution4 Solution: Incorporate a Solubilizing Agent cause2->solution4 Putative_Signaling_Pathways_of_Terpenoids cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Pathway terpenoid Terpenoid (e.g., this compound) nfkb NF-κB Activation terpenoid->nfkb Inhibition mapk MAPK (e.g., JNK) terpenoid->mapk Modulation bax ↑ Pro-apoptotic (e.g., Bax) terpenoid->bax bcl2 ↓ Anti-apoptotic (e.g., Bcl-2) terpenoid->bcl2 inflammation Inflammation nfkb->inflammation cell_proliferation Cell Proliferation mapk->cell_proliferation caspases Caspase Activation bax->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis

References

Technical Support Center: Enhancing Carvoxime Production through Efficient Carvone Extraction and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the extraction of carvone (B1668592) from natural sources and its subsequent conversion to carvoxime. As this compound is primarily synthesized from its precursor, carvone, this guide focuses on optimizing the efficiency of each step to maximize the final yield of this compound.

Frequently Asked Questions (FAQs)

Q1: Can this compound be directly extracted from natural sources?

A1: While theoretically possible, this compound is not a major constituent of essential oils from plants like caraway (Carum carvi) or spearmint (Mentha spicata). The primary and economically viable method for obtaining this compound is through the chemical synthesis from its corresponding ketone, carvone, which is abundant in these natural sources.

Q2: What are the most common natural sources for obtaining the precursor, carvone?

A2: The most common natural sources for carvone are the essential oils of caraway seeds (Carum carvi), which are rich in (+)-carvone, and spearmint (Mentha spicata), which is a primary source of (-)-carvone.[1][2]

Q3: What are the primary methods for extracting carvone from these plant materials?

A3: The main methods for carvone extraction include traditional techniques like hydrodistillation and steam distillation, as well as modern methods such as microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and supercritical fluid (SCF) extraction with CO2.[3][4][5][6]

Q4: How is this compound synthesized from carvone?

A4: this compound is synthesized through a condensation reaction between carvone and hydroxylamine (B1172632), typically using hydroxylamine hydrochloride in the presence of a base.[3][7] This reaction converts the ketone functional group of carvone into an oxime functional group.

Q5: What are the critical parameters to control during the synthesis of this compound?

A5: Key parameters to control during the oximation of carvone include reaction temperature, pH, and reaction time. Suboptimal conditions can lead to low yields, incomplete reactions, or the formation of side products through reactions like the Beckmann rearrangement.[3][7]

Troubleshooting Guides

Carvone Extraction

Issue 1: Low Yield of Essential Oil

  • Question: My hydrodistillation of caraway seeds is resulting in a lower than expected yield of essential oil. What are the possible causes and solutions?

  • Answer: Low yields in hydrodistillation can be due to several factors:

    • Inadequate Grinding of Seeds: Whole seeds have a lower surface area, leading to inefficient extraction. Grinding the seeds to a consistent, fine particle size can significantly improve the yield.[3]

    • Insufficient Distillation Time: The extraction process may not have run long enough to extract all the volatile oils. It is recommended to continue distillation until no more oil is observed in the condensate, which can take 2-3 hours.[8]

    • Improper Packing of the Distillation Flask: Channeling of steam through the plant material can lead to inefficient extraction. Ensure the ground material is packed uniformly.

    • Excessive Heat: Overheating can lead to the thermal degradation of carvone and other essential oil components.[8][9] Maintain a steady and controlled heating rate.

Issue 2: Inefficient Extraction with Modern Techniques (MAE, UAE, SCF)

  • Question: I am using microwave-assisted extraction (MAE), but the carvone yield is not as high as reported in the literature. What should I check?

  • Answer: For MAE, several parameters are crucial for efficiency:

    • Microwave Power: Both excessively high and low microwave power can be detrimental. High power can cause degradation of thermolabile compounds, while low power may not be sufficient for efficient extraction. Optimization of microwave power is essential.[10][11]

    • Solvent Choice: The solvent should have a high dielectric constant to absorb microwave energy effectively. For carvone, hexane (B92381) has been shown to be an effective solvent.[8]

    • Extraction Time: While MAE is rapid, an optimal extraction time is still necessary. Prolonged exposure can lead to degradation.[11]

  • Question: My ultrasound-assisted extraction (UAE) is not showing a significant improvement over conventional methods. What could be the issue?

  • Answer: For UAE, consider the following:

    • Ultrasonic Power and Frequency: The intensity of the ultrasound waves directly impacts the disruption of plant cell walls. Ensure the ultrasonic probe or bath is functioning at the correct power and frequency.[12]

    • Temperature: While UAE can be performed at lower temperatures, a moderate increase can enhance extraction efficiency. However, excessive heat can counteract the benefits of ultrasound.[4][13]

    • Solvent and Solid-to-Liquid Ratio: The choice of solvent and the ratio of plant material to solvent are critical for effective mass transfer.[13]

  • Question: Supercritical fluid (SCF) extraction is giving me a low yield of carvone. What parameters should I adjust?

  • Answer: For SCF extraction with CO2:

    • Pressure and Temperature: These parameters control the density and solvating power of the supercritical fluid. Higher pressures generally increase the yield.[5][14]

    • CO2 Flow Rate: A consistent and optimal flow rate is necessary to ensure efficient extraction and transport of the dissolved compounds.[5]

    • Co-solvent: Since CO2 is non-polar, adding a small amount of a polar co-solvent like ethanol (B145695) can enhance the extraction of moderately polar compounds like carvone.[14]

This compound Synthesis

Issue 1: Low to No Yield of this compound

  • Question: My reaction of carvone with hydroxylamine hydrochloride is not producing a good yield of this compound. What are the likely causes?

  • Answer: Several factors can lead to low yields in oximation reactions:

    • Incorrect pH: The reaction is pH-dependent. A weakly acidic to neutral pH is generally optimal. If the solution is too acidic, the hydroxylamine is protonated and less nucleophilic. If it's too basic, the ketone is less electrophilic. The use of a base like sodium acetate (B1210297) or sodium hydroxide (B78521) is crucial to neutralize the HCl from hydroxylamine hydrochloride.[3][7]

    • Reagent Quality: Hydroxylamine hydrochloride can degrade over time. Ensure you are using a fresh, high-quality reagent.[3]

    • Incomplete Reaction: The reaction may require more time or gentle heating to go to completion, especially if the ketone is sterically hindered. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

    • Poor Solubility: Ensure that the carvone is fully dissolved in the chosen solvent (e.g., ethanol) to allow for an efficient reaction.[3]

Issue 2: Formation of Side Products

  • Question: I am observing unexpected byproducts in my this compound synthesis. What could they be and how can I prevent their formation?

  • Answer: A common side reaction is the Beckmann rearrangement , which is catalyzed by acid and can convert the oxime into an amide or lactam.[3] To minimize this:

    • Control Acidity: Avoid strongly acidic conditions, especially during workup. Use a mild base to neutralize the reaction mixture.[3]

    • Temperature Control: Perform the reaction at a moderate temperature, as high temperatures can promote the rearrangement.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the synthesized this compound. What methods are recommended?

  • Answer: this compound is a solid at room temperature and can often be purified by recrystallization .[2][15][16][17]

    • Solvent Selection: A suitable solvent system for recrystallization is one in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol-water or hexane-ethyl acetate mixtures are common choices.

    • Chromatography: If recrystallization does not yield a pure product, column chromatography on silica (B1680970) gel can be an effective purification method.[16]

Data Presentation

Table 1: Comparison of Carvone Extraction Methods from Caraway Seeds

Extraction MethodSolventTemperature (°C)TimeYield of CarvoneReference
HydrodistillationWater100>3 hours~7 mL/100g (essential oil)[3]
Soxhlet ExtractionHexane693 hours10.03 mg/g[8]
Microwave-Assisted Extraction (MAE)Hexane6030 minutes8.77 mg/g[8]
Ultrasound-Assisted Extraction (UAE)HexaneAmbient30 minutes2.74 mg/g[8]
Supercritical Fluid Extraction (SFE)CO235-3.62% (essential oil)[5]

Table 2: Carvone to this compound Synthesis Parameters and Outcomes

BaseSolventTemperature (°C)TimeYieldReference
Sodium HydroxideMethanolRoom Temperature2-4 hoursHigh[4]
Sodium AcetateEthanol/WaterReflux (~78)2-4 hoursGood to High[7]
Potassium CarbonateEthanolReflux (~78)2-4 hoursGoodGeneral oximation protocols

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of Carvone from Caraway Seeds

Materials:

  • Ground caraway seeds

  • Hexane

  • Microwave extraction system

  • Round-bottom flask

  • Condenser

  • Rotary evaporator

Procedure:

  • Place 10g of finely ground caraway seeds into the extraction vessel.

  • Add 100 mL of hexane to the vessel.

  • Place the vessel in the microwave extractor and attach a condenser.

  • Set the microwave power to 420 W and the extraction time to 30 minutes.[8]

  • After the extraction is complete, allow the mixture to cool.

  • Filter the mixture to separate the solid plant material from the hexane extract.

  • Concentrate the hexane extract using a rotary evaporator to obtain the crude essential oil rich in carvone.

Protocol 2: Synthesis of this compound from Carvone

Materials:

  • Carvone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or Sodium acetate

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve carvone (1 equivalent) in ethanol in a round-bottom flask.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2-1.5 equivalents) and a base such as sodium hydroxide or sodium acetate (1.5-2.0 equivalents) in a minimal amount of water.

  • Add the hydroxylamine/base solution to the carvone solution while stirring.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (if necessary) for 2-4 hours. Alternatively, the reaction can be stirred at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the product can be extracted with a suitable organic solvent after adding water to the reaction mixture.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain crude this compound.

  • Purify the crude this compound by recrystallization from an ethanol/water mixture.

Visualizations

Carvone_Extraction_Workflow cluster_start Starting Material cluster_extraction Extraction Methods cluster_product Intermediate Product Caraway_Seeds Caraway Seeds (Carum carvi) Grinding Grinding Caraway_Seeds->Grinding Preparation Hydrodistillation Hydrodistillation Grinding->Hydrodistillation MAE Microwave-Assisted Extraction (MAE) Grinding->MAE UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE SFE Supercritical Fluid Extraction (SFE) Grinding->SFE Crude_Carvone_Oil Crude Carvone Essential Oil Hydrodistillation->Crude_Carvone_Oil MAE->Crude_Carvone_Oil UAE->Crude_Carvone_Oil SFE->Crude_Carvone_Oil

Caption: Workflow for the extraction of carvone from caraway seeds.

Carvoxime_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Synthesis cluster_purification Purification Carvone Carvone Oximation Oximation Reaction (Condensation) Carvone->Oximation Hydroxylamine Hydroxylamine (from NH₂OH·HCl + Base) Hydroxylamine->Oximation Crude_this compound Crude this compound Oximation->Crude_this compound Workup Recrystallization Recrystallization Crude_this compound->Recrystallization Pure_this compound Pure this compound Recrystallization->Pure_this compound

Caption: Workflow for the synthesis of this compound from carvone.

Troubleshooting_Logic cluster_extraction Carvone Extraction Troubleshooting cluster_synthesis This compound Synthesis Troubleshooting Low_Yield_Extraction Low Carvone Yield Check_Grinding Is material finely ground? Low_Yield_Extraction->Check_Grinding No Check_Time Is extraction time sufficient? Check_Grinding->Check_Time Yes Check_Parameters Are parameters (power, temp, pressure) optimized? Check_Time->Check_Parameters Yes Solution_Extraction Adjust Grinding, Time, or Parameters Check_Parameters->Solution_Extraction No Low_Yield_Synthesis Low this compound Yield Check_pH Is pH optimal (weakly acidic/neutral)? Low_Yield_Synthesis->Check_pH No Check_Reagents Are reagents fresh? Check_pH->Check_Reagents Yes Check_Side_Reactions Is Beckmann rearrangement occurring? Check_Reagents->Check_Side_Reactions Yes Solution_Synthesis Adjust pH, Use Fresh Reagents, Control Temperature Check_Side_Reactions->Solution_Synthesis Yes

Caption: Troubleshooting logic for carvone extraction and this compound synthesis.

References

Dealing with matrix effects in the LC-MS analysis of Carvoxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Carvoxime.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][3][4] Common sources of matrix effects in biological samples include phospholipids, salts, endogenous metabolites, and dosing vehicles.[1]

Q2: What are the primary causes of matrix effects in bioanalytical LC-MS methods?

A2: The primary causes of matrix effects are co-eluting endogenous or exogenous compounds that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1] In electrospray ionization (ESI), these interfering compounds can compete with the analyte for ionization, alter the droplet formation and evaporation process, or change the surface tension of the droplets.[5] Phospholipids are a major contributor to matrix effects in plasma and serum samples because they often co-extract with the analytes and can co-elute from the HPLC column.

Q3: How can I determine if my this compound analysis is impacted by matrix effects?

A3: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column.[3][6] Injection of a blank matrix extract will show a dip or a rise in the baseline signal at the retention time of any interfering compounds, indicating ion suppression or enhancement, respectively.[3] For a quantitative assessment, the post-extraction spiking method is widely used.[1][7] This involves comparing the peak area of this compound spiked into a blank matrix extract to the peak area of this compound in a neat solution at the same concentration. The ratio of these responses is known as the matrix factor.[1]

Q4: Why is a stable isotope-labeled (SIL) internal standard recommended for this compound analysis?

A4: A stable isotope-labeled (SIL) internal standard is considered the gold standard for quantitative bioanalysis because it has nearly identical physicochemical properties to the analyte, this compound.[8][9][10] This means it will co-elute with this compound and experience the same degree of matrix effects.[11] By using the peak area ratio of the analyte to the SIL internal standard, any signal suppression or enhancement can be effectively compensated for, leading to more accurate and precise quantification.[1][12] However, it's important to ensure that there is no isotopic interference and that the SIL internal standard does not contain unlabeled analyte.[9]

Troubleshooting Guide

Problem 1: I am observing significant ion suppression for this compound, leading to poor sensitivity.

  • Possible Cause: Co-elution of highly abundant matrix components, such as phospholipids, from your biological sample.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering substances. Consider switching from a simple protein precipitation (PPT) to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[4][13][14] Polymeric mixed-mode SPE can be particularly effective at removing a wide range of interferences.[14][15]

    • Modify Chromatographic Conditions: Adjust the HPLC gradient to achieve better separation between this compound and the matrix interferences.[3] Altering the mobile phase pH can also change the retention of interfering compounds.[14]

    • Sample Dilution: If the sensitivity of the assay allows, diluting the sample extract can reduce the concentration of matrix components relative to the analyte, thereby minimizing their impact.[6][16]

Problem 2: My quantitative results for this compound are highly variable and not reproducible.

  • Possible Cause: Inconsistent matrix effects across different sample lots or concentrations. This is known as the relative matrix effect.

  • Troubleshooting Steps:

    • Implement a Suitable Internal Standard: If you are not already using one, incorporate a stable isotope-labeled (SIL) internal standard for this compound. This is the most effective way to compensate for variability in matrix effects.[10][12] If a SIL IS is not available, a structural analog that elutes very close to this compound can be used, but its effectiveness must be thoroughly validated.[10]

    • Evaluate Different Biological Lots: During method development, assess the matrix effect in at least six different lots of the biological matrix to ensure the method is robust.[7]

    • Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to mimic the matrix environment.[12][17]

Problem 3: I am seeing ion enhancement, which is leading to an overestimation of this compound concentration.

  • Possible Cause: Certain matrix components can facilitate the ionization of this compound, leading to an artificially high signal.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Similar to addressing ion suppression, enhancing the sample preparation procedure is crucial. Techniques like SPE or LLE can effectively remove the compounds causing ion enhancement.[13][14]

    • Chromatographic Separation: Optimize the chromatography to separate this compound from the enhancing components.

    • Use a Co-eluting Internal Standard: A stable isotope-labeled internal standard that co-elutes with this compound will experience the same ion enhancement, allowing for accurate correction of the signal.[3]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and its SIL internal standard into the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike this compound and its SIL internal standard into the extracted matrix samples at the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike this compound and its SIL internal standard into the blank biological matrix before the extraction process. (This set is used to determine recovery).

  • Analyze all samples using the developed LC-MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of analyte in Set B) / (Peak Area of analyte in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[1]

  • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (Peak Area Ratio of analyte/IS in Set B) / (Peak Area Ratio of analyte/IS in Set A)

    • The coefficient of variation (CV%) of the IS-Normalized MF across the different lots should be less than 15%.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for SPE. The specific sorbent and solvents should be optimized for this compound.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 1% formic acid in water.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., C8 or a mixed-mode cation exchange) with 1 mL of methanol (B129727) followed by 1 mL of water.[18]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

Protocol 3: Sample Preparation using the QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a high-throughput sample preparation technique.[19][20]

  • Extraction:

  • Dispersive SPE (dSPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a dSPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄ and 25 mg PSA).[21]

    • Vortex for 30 seconds and centrifuge.

  • Analysis: The resulting supernatant can be directly injected or diluted before LC-MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for this compound Analysis in Human Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)IS-Normalized Matrix Effect (%)
Protein Precipitation (PPT)95 ± 545 ± 12 (Suppression)98 ± 4
Liquid-Liquid Extraction (LLE)85 ± 888 ± 999 ± 3
Solid-Phase Extraction (SPE)92 ± 695 ± 7101 ± 2

Data are presented as mean ± standard deviation (n=6). Matrix Effect (%) is calculated as (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) x 100. IS-Normalized Matrix Effect (%) is calculated as (Peak Area Ratio in Post-Spiked Matrix / Peak Area Ratio in Neat Solution) x 100.

Visualizations

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction (PPT, LLE, SPE) Sample->Extraction Add Internal Standard Cleanup Cleanup & Concentration Extraction->Cleanup LC LC Separation Cleanup->LC MS Mass Spectrometry (Detection) LC->MS Ionization Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Calibration Curve

Caption: Workflow for LC-MS bioanalysis.

Troubleshooting_Matrix_Effects Start Poor Accuracy, Precision, or Sensitivity Observed CheckMatrixEffect Assess Matrix Effect (Post-extraction spike) Start->CheckMatrixEffect MatrixEffectPresent Matrix Effect > 15%? CheckMatrixEffect->MatrixEffectPresent OptimizeSamplePrep Optimize Sample Prep (SPE, LLE) MatrixEffectPresent->OptimizeSamplePrep Yes NoMatrixEffect No Significant Matrix Effect MatrixEffectPresent->NoMatrixEffect No OptimizeChroma Optimize Chromatography OptimizeSamplePrep->OptimizeChroma UseSIL_IS Use Stable Isotope Labeled Internal Standard OptimizeChroma->UseSIL_IS Revalidate Re-validate Method UseSIL_IS->Revalidate OtherIssue Investigate Other Issues (e.g., instrument performance) NoMatrixEffect->OtherIssue

Caption: Decision tree for troubleshooting matrix effects.

Ion_Suppression Mechanism of Ion Suppression cluster_source ESI Source Droplet Charged Droplet (Analyte + Matrix) GasPhase_Analyte Gas Phase Analyte Ions Droplet->GasPhase_Analyte Evaporation & Fission (Ideal) GasPhase_Matrix Gas Phase Matrix Ions Droplet->GasPhase_Matrix Competition MS_Inlet To Mass Analyzer GasPhase_Analyte->MS_Inlet GasPhase_Matrix->MS_Inlet

Caption: Mechanism of ion suppression in ESI.

References

Technical Support Center: Optimization of Mobile Phase for Carvoxime Separation in RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Carvoxime using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting mobile phase conditions for this compound analysis on a C18 column?

A typical starting point for the RP-HPLC analysis of a small organic molecule like this compound on a C18 column would be an isocratic mobile phase consisting of a mixture of acetonitrile (B52724) (ACN) and water. A common starting ratio is 50:50 (v/v). The water component should be of high purity (HPLC grade).[1][2] The flow rate is generally set between 0.8 and 1.5 mL/min, and UV detection is often performed at a wavelength where this compound exhibits maximum absorbance.

Q2: My this compound peak is tailing. What are the potential mobile phase-related causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.[3][4][5] For a compound like this compound, potential mobile phase-related causes include:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar or basic functional groups on the analyte, causing tailing.[4][5][6]

  • Inappropriate Mobile Phase pH: If this compound has ionizable groups, a mobile phase pH close to its pKa can lead to the co-existence of ionized and non-ionized forms, resulting in peak tailing.[6][7]

  • Insufficient Buffer Capacity: A low buffer concentration may not effectively control the pH at the column surface, leading to inconsistent interactions.

To address peak tailing, consider the following mobile phase modifications:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups and reduce secondary interactions.[4][7]

  • Use a Mobile Phase Additive: For basic compounds, adding a competing base like triethylamine (B128534) (TEA) at a low concentration (e.g., 0.05-0.1%) can mask the active silanol sites.[6]

  • Increase Buffer Strength: If using a buffer, increasing its concentration (e.g., from 10 mM to 25 mM) can help maintain a consistent pH and improve peak shape.[6]

Q3: I am observing peak splitting for this compound. What aspects of the mobile phase should I investigate?

Peak splitting, where a single peak appears as two or more merged peaks, can be caused by several factors.[3][8] Mobile phase-related causes include:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[3] It is always best to dissolve the sample in the mobile phase itself.

  • Co-elution with an Impurity: What appears to be a split peak might be two closely eluting compounds. Adjusting the mobile phase composition can help resolve them.[8]

  • Temperature Mismatch: A significant difference between the mobile phase temperature and the column temperature can sometimes lead to peak splitting.[8]

To troubleshoot peak splitting, try the following:

  • Modify Mobile Phase Strength: Altering the ratio of the organic solvent to the aqueous phase can change the selectivity of the separation and resolve closely eluting peaks.

  • Change the Organic Solvent: Switching from acetonitrile to methanol (B129727), or vice-versa, can also alter selectivity and potentially resolve the split peak.[7]

  • Ensure Sample Solvent Compatibility: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.[3]

Q4: My retention time for this compound is unstable. How can the mobile phase be the cause?

Drifting or inconsistent retention times can compromise the reliability of your analysis.[9][10] Mobile phase issues that can lead to this include:

  • Improper Mobile Phase Preparation: Inaccurate mixing of mobile phase components or changes in composition over time (e.g., evaporation of the more volatile organic solvent) will affect retention.[9]

  • Insufficient Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase before starting the analysis.[9]

  • pH Fluctuation: If the mobile phase is unbuffered and contains volatile acidic or basic additives, its pH can change over time, affecting the retention of ionizable analytes.

To improve retention time stability:

  • Prepare Fresh Mobile Phase Daily: This ensures consistent composition.[9]

  • Use a Buffered Mobile Phase: This will help maintain a constant pH.

  • Ensure Adequate Equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before injecting the sample.[9]

Troubleshooting Guides

Poor Resolution

If this compound is not well-separated from other components in the sample, the following mobile phase adjustments can be made:

Parameter to AdjustRecommended ChangeExpected Outcome
Organic Solvent Percentage Decrease the percentage of the organic solvent (e.g., from 60% ACN to 50% ACN).Increased retention time and potentially improved resolution between peaks.
Organic Solvent Type Switch from acetonitrile to methanol, or vice-versa.Altered selectivity, which may improve the separation of co-eluting peaks.
Mobile Phase pH Adjust the pH to a value further from the pKa of this compound and any interfering compounds.Changes in the ionization state of the analytes can alter their retention and improve separation.[7]
Gradient Elution If isocratic elution is insufficient, develop a gradient method where the organic solvent concentration is increased over time.Sharper peaks and improved resolution for complex samples with components of widely varying polarities.[11]
Impact of Mobile Phase Composition on this compound Separation (Hypothetical Data)
Mobile Phase Composition (Acetonitrile:Water, v/v)Retention Time (min)Peak AsymmetryResolution (from nearest impurity)
70:302.51.11.2
60:404.21.01.8
50:507.81.02.5
40:6012.51.12.8

Experimental Protocols

Protocol for Mobile Phase Optimization for this compound Separation

This protocol outlines a systematic approach to developing and optimizing the mobile phase for the RP-HPLC analysis of this compound.

1. System Preparation:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
  • Ensure the system is properly purged and free of air bubbles.[12]

2. Initial Mobile Phase Screening:

  • Prepare mobile phases with varying ratios of acetonitrile and water (e.g., 70:30, 60:40, 50:50, 40:60 v/v).
  • Set a flow rate of 1.0 mL/min.
  • Set the UV detector to the wavelength of maximum absorbance for this compound.
  • Equilibrate the column with each mobile phase for at least 15 minutes before the first injection.
  • Inject a standard solution of this compound and record the chromatogram.

3. Evaluation of Initial Results:

  • Analyze the retention time, peak shape (asymmetry), and resolution from any impurities.
  • The ideal retention time is typically between 2 and 10 minutes.[7]
  • The target peak asymmetry should be between 0.9 and 1.2.

4. pH Adjustment (if necessary):

  • If peak tailing is observed, prepare mobile phases with pH modifiers.
  • Acidic conditions: Add 0.1% formic acid to the water component.
  • Basic conditions: Use a buffer such as ammonium (B1175870) bicarbonate at pH 10 (ensure your column is stable at high pH).
  • Repeat the analysis with the pH-adjusted mobile phases and evaluate the peak shape.

5. Final Optimization:

  • Fine-tune the organic solvent ratio to achieve the desired retention time and resolution.
  • If necessary, consider using methanol as the organic modifier to assess changes in selectivity.
  • Once the optimal mobile phase is determined, perform a validation study to ensure the method is robust and reproducible.

Visual Guides

TroubleshootingWorkflow start Chromatographic Problem Observed problem_type Identify Problem Type start->problem_type peak_tailing Peak Tailing problem_type->peak_tailing Asymmetric Peak (tail) peak_splitting Peak Splitting problem_type->peak_splitting Shoulder or Double Peak poor_resolution Poor Resolution problem_type->poor_resolution Overlapping Peaks unstable_rt Unstable Retention Time problem_type->unstable_rt Retention Time Drifts solution_tailing Adjust Mobile Phase pH Add Competing Base (e.g., TEA) Increase Buffer Strength peak_tailing->solution_tailing solution_splitting Check Sample Solvent Compatibility Modify Mobile Phase Strength Change Organic Solvent peak_splitting->solution_splitting solution_resolution Decrease Organic Solvent % Change Organic Solvent Develop Gradient poor_resolution->solution_resolution solution_rt Prepare Fresh Mobile Phase Ensure Proper Equilibration Use a Buffered Mobile Phase unstable_rt->solution_rt

Caption: Troubleshooting workflow for common HPLC issues.

MobilePhaseEffects cluster_params Mobile Phase Parameters cluster_effects Separation Characteristics organic_solvent Organic Solvent % retention Retention Time organic_solvent->retention Strongly Influences resolution Resolution organic_solvent->resolution Influences ph pH ph->retention Affects Ionizable Compounds peak_shape Peak Shape ph->peak_shape Reduces Tailing additives Additives (e.g., TEA) additives->peak_shape Masks Silanols

Caption: Influence of mobile phase parameters on separation.

References

Calibration curve issues in the quantification of Carvoxime

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Carvoxime. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.

FAQs and Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound using chromatographic methods.

Calibration Curve Issues

Question: My calibration curve for this compound is not linear (R² < 0.99). What are the potential causes and solutions?

Answer:

Poor linearity in a calibration curve can stem from several factors, from sample preparation to instrument settings. A systematic approach is crucial to identify and resolve the issue.

Troubleshooting Steps:

  • Standard Preparation: Inaccuracies in the preparation of calibration standards are a common source of non-linearity.

    • Recommendation: Prepare a fresh set of calibration standards, paying close attention to accurate weighing and serial dilutions. It is also beneficial to have another analyst prepare a set to rule out user-specific errors in technique. Ensure the solvent used for your standards is of high purity and does not interfere with the analysis. Solvent evaporation can concentrate your standards, leading to inaccuracies.

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration, leading to a flattening of the curve.

    • Recommendation: Extend the calibration range with lower concentration points or dilute the higher concentration standards. If using a mass spectrometer, you might be saturating the detector; consider reducing the detector voltage.[1]

  • Instrumental Problems: Issues with the injector, column, or detector can all contribute to non-linear responses.

    • Injector: Active sites in the injector liner or inconsistent injection volumes can lead to poor precision and linearity. Consider using a deactivated liner and ensure your autosampler is functioning correctly.

    • Column: Column degradation or contamination can cause peak tailing and non-linear responses. Try replacing the guard column or the analytical column.[1]

    • Detector: Improper detector settings (e.g., incorrect wavelength for UV detection) can lead to reduced sensitivity and linearity.

  • Analyte Adsorption: this compound may adsorb to active sites within the chromatographic system, especially at low concentrations, leading to a non-linear response.

    • Recommendation: Use deactivated vials and injector liners. The addition of a small amount of a competing agent to the mobile phase or sample solvent can sometimes mitigate this issue.

Question: I am observing a significant y-intercept in my this compound calibration curve. What does this indicate?

Answer:

A significant positive y-intercept can suggest the presence of an interfering peak at the same retention time as this compound in your blank samples, or it could be an artifact of the integration method. A negative intercept might indicate an issue with the blank subtraction or a non-linear response at the lower end of the calibration range.

Troubleshooting Steps:

  • Blank Analysis: Analyze multiple blank samples (matrix without the analyte) to check for any interfering peaks. If an interference is present, optimize the chromatographic method to separate it from the this compound peak.

  • Integration Parameters: Review the peak integration parameters to ensure that the baseline is being set correctly and that noise is not being integrated as a peak.

  • Forced Zero: While some software allows forcing the calibration curve through the origin, this is generally not recommended as it can mask underlying issues with the assay.[2]

Sensitivity and Peak Shape Issues

Question: I am experiencing low sensitivity for this compound, resulting in a high Limit of Quantification (LOQ). How can I improve it?

Answer:

Low sensitivity can be a significant hurdle in trace analysis. Several factors can be optimized to enhance the signal-to-noise ratio for this compound.

Troubleshooting Steps:

  • Sample Preparation: The extraction and concentration steps are critical for achieving low detection limits.

    • Recommendation: Evaluate different sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to find the most efficient method for concentrating this compound from the sample matrix. Ensure that the final extract is dissolved in a solvent compatible with the mobile phase to avoid peak distortion.

  • Chromatographic Conditions:

    • Mobile Phase: Optimize the mobile phase composition to achieve better peak focusing and shape. For reversed-phase HPLC, adjusting the organic modifier content and pH can have a significant impact.

    • Column: Using a column with a smaller particle size or a narrower internal diameter can lead to sharper peaks and improved sensitivity.

  • Detector Settings:

    • UV Detector: Ensure you are using the wavelength of maximum absorbance for this compound.

    • Mass Spectrometer: Optimize the ionization source parameters (e.g., gas flows, temperatures) and compound-specific parameters (e.g., collision energy) to maximize the signal intensity.

Question: The this compound peak is tailing or fronting. What could be the cause?

Answer:

Peak asymmetry can compromise quantification accuracy. Peak tailing is more common and can be caused by several factors.

Troubleshooting Steps for Peak Tailing:

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Recommendation: Dilute the sample and reinject.

  • Secondary Interactions: Interactions between the analyte and active sites on the column packing material can cause tailing.

    • Recommendation: Use a column with end-capping or a different stationary phase. Adjusting the mobile phase pH to ensure the analyte is in a single ionic form can also help.

  • Column Contamination or Void: Contamination at the head of the column or a void in the packing material can distort peak shape.

    • Recommendation: Back-flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[3]

Troubleshooting Steps for Peak Fronting:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.

    • Recommendation: Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.[3]

  • Column Overload: In some cases, severe column overload can also manifest as peak fronting.

Matrix Effects

Question: How do I know if matrix effects are impacting my this compound quantification, and how can I mitigate them?

Answer:

Matrix effects refer to the suppression or enhancement of the analyte signal due to co-eluting components from the sample matrix. This is a common issue in bioanalysis, especially with mass spectrometric detection.[4][5]

Identifying Matrix Effects:

  • Post-Column Infusion: A continuous infusion of a standard solution of this compound is introduced into the mobile phase stream after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline at the retention time of co-eluting matrix components indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike Comparison: The response of this compound spiked into a blank matrix extract is compared to the response of this compound in a neat solution at the same concentration. A significant difference in response indicates a matrix effect.[5]

Mitigating Matrix Effects:

  • Improved Sample Preparation: More selective sample preparation techniques like SPE can remove a larger portion of interfering matrix components compared to a simple protein precipitation.

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from the interfering matrix components. This may involve changing the column, mobile phase, or gradient profile.

  • Use of an Internal Standard (IS): An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., Deuterated this compound). Since it has nearly identical chemical properties and retention time, it will experience the same matrix effects as the analyte, allowing for accurate correction. If a stable isotope-labeled IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[6][7]

Quantitative Data Summary

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range (µg/mL)0.1 - 50
Regression Equationy = 12345x + 678
Correlation Coefficient (R²)> 0.998
Limit of Detection (LOD) (µg/mL)0.03
Limit of Quantification (LOQ) (µg/mL)0.1

Table 2: Accuracy and Precision

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ0.1< 15< 1585 - 115
Low0.3< 10< 1090 - 110
Mid10< 10< 1090 - 110
High40< 10< 1090 - 110

Experimental Protocols

The following are example protocols for the quantification of this compound. These are general procedures and should be optimized for your specific application and matrix.

Protocol 1: Sample Preparation from Plasma (Protein Precipitation)
  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

Protocol 2: HPLC-UV Method Parameters (Example)
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: Wavelength of maximum absorbance for this compound (to be determined experimentally)

Visualizations

The following diagrams illustrate common workflows and logical relationships in troubleshooting and method development for this compound quantification.

G cluster_0 Troubleshooting Workflow for Poor Linearity start Poor Linearity (R² < 0.99) check_standards Prepare Fresh Standards & Re-analyze start->check_standards check_detector Check for Detector Saturation check_standards->check_detector Issue Persists solution Linearity Achieved check_standards->solution Issue Resolved check_instrument Inspect Instrument Components check_detector->check_instrument Issue Persists check_detector->solution Issue Resolved check_adsorption Investigate Analyte Adsorption check_instrument->check_adsorption Issue Persists check_instrument->solution Issue Resolved check_adsorption->solution Issue Resolved

Caption: A logical workflow for troubleshooting poor calibration curve linearity.

G cluster_1 Matrix Effect Evaluation Workflow start Suspected Matrix Effect post_column Post-Column Infusion start->post_column post_spike Post-Extraction Spike Comparison start->post_spike no_effect No Significant Effect post_column->no_effect No Signal Change effect_present Matrix Effect Confirmed post_column->effect_present Signal Suppression/Enhancement post_spike->no_effect Response Similar to Neat Solution post_spike->effect_present Response Significantly Different mitigation Implement Mitigation Strategy effect_present->mitigation

Caption: A workflow for the identification and mitigation of matrix effects.

References

Validation & Comparative

Comparative Analysis of Carvone and its Derivatives: A Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals, offering a comparative look at the antimicrobial, anticonvulsant, and acetylcholinesterase inhibitory activities of Carvone (B1668592) and its derivatives, supported by experimental data.

Antimicrobial Activity

Carvone and its derivatives have demonstrated notable antimicrobial properties against a range of bacteria and fungi. The efficacy can vary between enantiomers and derivatives, highlighting the importance of stereochemistry in biological activity.

Data Presentation: Antimicrobial Activity
CompoundTest OrganismMIC (µg/mL)Reference
(+)-CarvoneCandida albicans312[6][7]
Candida krusei625[6][7]
Escherichia coli>5000[6]
Staphylococcus aureus>5000[6]
(-)-CarvoneCandida albicans625[6][7]
Escherichia coli2500[6]
(R)-CarvoneMethicillin-resistant Staphylococcus aureus (MRSA)500-1000[6][8]
(S)-CarvoneMethicillin-resistant Staphylococcus aureus (MRSA)500-1000[6][8]
Carvacrol (isomer of Carvone)Escherichia coli-[9]
Listeria monocytogenes-[9]
Staphylococcus aureus-[9]
Candida albicans0.001% (v/v)[9]

MIC (Minimum Inhibitory Concentration): Lower values indicate higher potency.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

  • Preparation of Microplates: A sterile 96-well microplate is used. Serial two-fold dilutions of the test compound (e.g., Carvone) are prepared in a suitable broth medium, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Inoculum Preparation: The test microorganism is cultured overnight. The culture is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is further diluted to achieve a final inoculum of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Each well containing the diluted test compound is inoculated with the standardized microbial suspension. Positive control wells (broth with inoculum, no compound) and negative control wells (broth only) are included.

  • Incubation: The microplate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization: MIC Determination Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Serial Dilution of Test Compound C Inoculate 96-well plate A->C B Standardize Microbial Inoculum (0.5 McFarland) B->C D Incubate at 37°C for 24h C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for MIC determination using broth microdilution.

Anticonvulsant Activity

Carvone and its derivatives have been investigated for their potential in managing seizures, showing promising effects in various animal models of epilepsy.[10][11][12][13]

Data Presentation: Anticonvulsant Activity
CompoundModelDose (mg/kg)EffectReference
(S)-(+)-CarvonePTZ-induced seizures200Improved latency of convulsions
(R)-(-)-CarvonePentobarbital sleep100Increased sleep duration
Cyano-carvonePilocarpine-induced seizures2516.7% reduction in seizures[14][15]
5033% reduction in seizures[14][15]
7566.7% reduction in seizures, 91.7% protection against death[14][15]
Epoxycarvone IsomersPTZ-induced seizures300Inhibition of seizures[16]
MES-induced seizures300Suppression of tonic-clonic seizures[16]

PTZ: Pentylenetetrazole; MES: Maximal Electroshock.

Experimental Protocols

This model is used to identify drugs that can raise the seizure threshold.

  • Animal Groups: Mice are divided into control and test groups.

  • Administration: The test compound (e.g., Carvone derivative) or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.).

  • Induction: After a set period (e.g., 30-60 minutes), a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.

  • Observation: Animals are observed for a period (e.g., 30 minutes) for the onset of clonic convulsions. The latency to the first seizure and the percentage of animals protected from seizures are recorded.

This model is used to identify drugs effective against generalized tonic-clonic seizures.

  • Animal Groups: Mice or rats are used and divided into groups.

  • Administration: The test compound or vehicle is administered.

  • Induction: After a set period, an electrical stimulus (e.g., 50 mA for 0.2 s) is delivered through corneal or ear-clip electrodes.

  • Observation: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. A compound is considered protective if it abolishes this phase.

Visualization: Anticonvulsant Screening Workflow

Anticonvulsant_Workflow cluster_models Seizure Induction Models Start Animal Grouping (Control & Test) Admin Administer Vehicle or Test Compound Start->Admin PTZ PTZ Injection (Chemical Induction) Admin->PTZ MES Maximal Electroshock (Electrical Induction) Admin->MES Observe Observe for Seizure Endpoint (e.g., Clonic Convulsions, Tonic Extension) PTZ->Observe MES->Observe Analyze Analyze Data (Latency, Protection %) Observe->Analyze

Caption: General workflow for screening anticonvulsant activity.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase inhibitors are crucial in the management of neurodegenerative diseases like Alzheimer's disease. Some Carvone derivatives have shown potential in modulating the activity of this enzyme.

Data Presentation: Acetylcholinesterase Activity

Direct IC50 values for Carvone are not prominently available in the reviewed literature, but its derivatives have been studied.

CompoundEffect on AChEModel/AssayKey FindingReference
S-(+)-CarvoneButyrylcholinesterase (BChE) InhibitionIn vitro40% inhibition at 0.025 mg[17]
Cyano-carvoneIncreased AChE activityIn vivo (Pilocarpine model)Increased AChE activity in hippocampus post-seizure[14][15]

Note: The effect of Cyano-carvone appears to be an increase in enzyme activity post-insult, which is a complex finding potentially related to a compensatory mechanism in the specific disease model used, rather than direct inhibition.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a widely used colorimetric method to screen for AChE inhibitors.

  • Reagents: Acetylcholinesterase (AChE) enzyme, acetylthiocholine (B1193921) iodide (ATCI) as the substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and a buffer solution (e.g., phosphate (B84403) buffer, pH 8.0).

  • Assay Procedure:

    • In a 96-well plate, add buffer, DTNB, the test inhibitor (e.g., Carvone derivative) at various concentrations, and the AChE enzyme solution.

    • The plate is incubated for a short period (e.g., 15 minutes).

    • The reaction is initiated by adding the substrate, ATCI.

  • Measurement: The plate is read immediately in a microplate reader at a wavelength of 412 nm. The absorbance is measured over time.

  • Calculation: The rate of reaction is calculated. AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color production is proportional to the enzyme activity. The percentage of inhibition by the test compound is calculated relative to a control without the inhibitor. The IC50 value (concentration causing 50% inhibition) is then determined.

Visualization: Cholinergic Synapse and AChE Inhibition

AChE_Pathway cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles Postsynaptic Postsynaptic Neuron Receptor ACh Receptor ACh_synapse ACh ACh_vesicle->ACh_synapse Release ACh_synapse->Receptor Binds AChE AChE ACh_synapse->AChE Hydrolysis Signal Increased Cholinergic Signal Receptor->Signal Signal Transduction Inhibitor AChE Inhibitor (e.g., Carvone Derivative) Inhibitor->AChE Blocks

Caption: AChE inhibitors block ACh breakdown, boosting neurotransmission.

References

A Comparative Analysis of Carvacrol and Carbazole Derivatives as Potent Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the antimicrobial efficacy of carvacrol (B1668589) and carbazole (B46965) derivatives reveals their significant potential in combating a wide range of microbial pathogens. While structurally distinct, both classes of compounds demonstrate promising activity against various bacteria and fungi, warranting a detailed comparison for researchers and drug development professionals.

This guide provides a comparative overview of the antimicrobial properties of carvacrol and carbazole derivatives, supported by experimental data from various studies. Due to a lack of extensive research on "Carvoxime" derivatives, this report focuses on the closely related and well-documented compounds, carvacrol, a phenolic monoterpenoid, and carbazole, a nitrogen-containing heterocyclic compound, and their respective derivatives.

Quantitative Antimicrobial Efficacy: A Tabular Comparison

The antimicrobial efficacy of these compounds is commonly quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which represent the lowest concentration of an agent that inhibits visible growth and kills the microorganism, respectively.[1][2] The following tables summarize the reported MIC values for various carvacrol and carbazole derivatives against a panel of clinically relevant microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Carvacrol and its Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
CarvacrolListeria monocytogenes250[3]
CarvacrolCandida spp.128 - 512[3]
Carvacrol Hydrophilic Prodrugs (WSCP1-3)Gram-negative bacteriaComparable to Carvacrol[4]
Carvacrol Lipophilic Prodrugs (WSCP18-19)Gram-positive bacteriaNot specified[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Carbazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Carbazole derivatives (12a-i)E. coli, S. aureus100 - >400[5]
Carbazole derivative (32b)P. aeruginosa9.37[5]
Carbazole derivatives (8f, 9d)Various bacteria and fungi0.5 - 2[6]
4-[4-(benzylamino)butoxy]-9H-carbazoleS. aureus32[7]
4-[4-(benzylamino)butoxy]-9H-carbazoleE. coli>64[7]
4-(4-(benzylamino)butoxy)-9H-carbazoleS. aureus30[8]
4-(4-(benzylamino)butoxy)-9H-carbazoleP. aeruginosa>70[8]
N-substituted carbazole derivativesS. aureus, C. albicans3.9 - 31.2[7]
3-Benzofurancarboxylic acid derivatives (III, IV, VI)Gram-positive bacteria50 - 200[9]
3-Benzofurancarboxylic acid derivatives (III, VI)Candida spp.100[9]
4-methylpyrano-(2,3-β)-phenothiazine-2(11H)-one oxime derivatives (IVa, IVi, IVj)Bacteria and fungi5 - 100[10]

Experimental Protocols

The determination of antimicrobial activity for both carvacrol and carbazole derivatives generally follows standardized methods to ensure reproducibility and comparability of results.

Broth Microdilution Method for MIC Determination

A widely used technique for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution method.[11] This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium, such as Mueller-Hinton broth for bacteria or RPMI-1640 for fungi. A standardized inoculum of the target microorganism is then added to each dilution. The microplates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][11]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Following the MIC determination, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) can be ascertained.[1][2] This is achieved by subculturing a small aliquot from the wells showing no visible growth onto an agar (B569324) medium that does not contain the test compound. After further incubation, the MBC/MFC is identified as the lowest concentration of the antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the number of viable microorganisms compared to the initial inoculum.[2]

Mechanism of Action

The antimicrobial effects of carvacrol and carbazole derivatives are attributed to their ability to disrupt essential cellular structures and functions.

Carvacrol: Disruption of Cell Membranes

Carvacrol, a phenolic compound, exerts its antimicrobial activity primarily by disrupting the cytoplasmic membrane of microbial cells.[12][13] This disruption leads to an increase in membrane permeability, leakage of intracellular components such as ions and ATP, and dissipation of the proton motive force.[12] The presence of a free hydroxyl group is crucial for its activity.[13]

Carbazole Derivatives: A Multifaceted Approach

The antimicrobial mechanism of carbazole derivatives is more varied and can depend on the specific substitutions on the carbazole scaffold. Some derivatives have been shown to interfere with microbial DNA synthesis. For instance, certain carbazole derivatives have been found to bind to dihydrofolate reductase, an enzyme essential for nucleotide synthesis.[6] Others may act by intercalating with DNA or inhibiting other key enzymes involved in microbial replication and growth.

Visualizing Antimicrobial Mechanisms

To illustrate the distinct yet effective antimicrobial strategies of these compounds, the following diagrams depict their proposed mechanisms of action.

cluster_carvacrol Carvacrol Mechanism Carvacrol Carvacrol Cell_Membrane Bacterial Cell Membrane Carvacrol->Cell_Membrane Targets Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Disruption Leads to Leakage Leakage of Cellular Contents (Ions, ATP) Disruption->Leakage Causes Cell_Death1 Cell Death Leakage->Cell_Death1

Caption: Proposed mechanism of action for Carvacrol.

cluster_carbazole Carbazole Derivative Mechanism Carbazole_Derivative Carbazole Derivative DHFR Dihydrofolate Reductase (DHFR) Carbazole_Derivative->DHFR Inhibits DNA_Intercalation DNA Intercalation Carbazole_Derivative->DNA_Intercalation Can cause DNA_Synthesis Inhibition of DNA Synthesis DHFR->DNA_Synthesis Cell_Death2 Cell Death DNA_Synthesis->Cell_Death2 DNA_Intercalation->Cell_Death2

References

Carvacrol: A Comparative Analysis of In Vitro and In Vivo Efficacy in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the monoterpenoid phenol (B47542) Carvacrol reveals significant anti-cancer activity in both laboratory cell cultures and preclinical animal models. This guide synthesizes the available experimental data to provide a comparative overview of its efficacy, detailing its impact on cancer cell viability, tumor growth, and the underlying molecular mechanisms.

Carvacrol, a primary component of the essential oils of oregano and thyme, has demonstrated promising potential as a therapeutic agent in oncology. Its effects are multifaceted, inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting metastatic processes in various cancer types. This is achieved through the modulation of critical signaling pathways, including PI3K/AKT/mTOR, MAPK, STAT3, and Notch.[1][2][3]

In Vitro Efficacy: Potent Cytotoxicity Against Diverse Cancer Cell Lines

Carvacrol exhibits broad-spectrum cytotoxic activity against a range of cancer cell lines in a dose- and time-dependent manner.[3] The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, varies across different cancer cell types.

Cancer TypeCell LineIC50 (µM)Exposure Time (h)Reference
Breast CancerMDA-MB-231154.248[4]
Breast CancerMCF-725-50 µg/mLNot Specified[5]
Lung CancerA549Not Specified24[6]
Gastric CancerAGS82.57 ± 5.58Not Specified[7]
Colon CancerSW480~324 µg/mLNot Specified[7]
NeuroblastomaSH-SY5Y374.172[6]
Breast CancerMDA-MB-4360.92-1.70 µg/mL*Not Specified[8]

*Note: Conversion to µM requires the molecular weight of Carvacrol (150.22 g/mol ). Discrepancies in reported IC50 values can be attributed to variations in experimental protocols and cell line characteristics.

The primary mechanisms underlying Carvacrol's in vitro efficacy include the induction of apoptosis, characterized by the activation of caspases and cleavage of poly-ADP-ribose polymerase (PARP), and cell cycle arrest, often at the G0/G1 or G2/M phases.[2][9] Studies have shown that Carvacrol can trigger the mitochondrial apoptotic pathway through the modulation of Bcl-2 family proteins, leading to the release of cytochrome c.[2][4]

In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models

Preclinical studies using animal models have corroborated the anti-cancer effects of Carvacrol observed in vitro. Administration of Carvacrol has been shown to significantly inhibit tumor growth and improve survival rates in various cancer models.

Cancer ModelAnimal ModelCarvacrol DoseTreatment DurationKey FindingsReference
Breast CancerDMBA-induced Holtzman rats50, 100, 200 mg/kg (oral)14 weeks75% reduction in tumor frequency, 67% reduction in tumor incidence, significant reduction in tumor volume.[2]
Colon CancerDMH-induced Wistar rats20, 40, 80 mg/kg (i.p.)16 weeksInhibition of tumor growth and reduced oxidative stress.[2]
Liver CancerDEN-induced Wistar rats15 mg/kgNot SpecifiedReduced number of nodules and decreased liver weight.[2]
Breast CancerIn ovo (CAM assay)Not SpecifiedNot Specified~40% reduction in tumor volume.[10]

DMBA: dimethylbenzanthracene; DMH: 1,2-dimethylhydrazine; DEN: diethylnitrosamine; i.p.: intraperitoneal; CAM: chorioallantoic membrane.

These in vivo studies highlight Carvacrol's potential as a chemopreventive and therapeutic agent, demonstrating its ability to suppress tumor development and progression in a living organism.

Signaling Pathways and Molecular Mechanisms

Carvacrol exerts its anti-cancer effects by modulating a complex network of intracellular signaling pathways that are often dysregulated in cancer.

Carvacrol_Signaling_Pathways Carvacrol Carvacrol ROS ↑ Reactive Oxygen Species (ROS) Carvacrol->ROS PI3K_AKT ↓ PI3K/AKT/mTOR Pathway Carvacrol->PI3K_AKT MAPK ↓ MAPK Pathway (ERK1/2) Carvacrol->MAPK MMPs ↓ MMP-2/9 Carvacrol->MMPs Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspases ↑ Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycle Cell Cycle Arrest (G0/G1, G2/M) PI3K_AKT->CellCycle Proliferation ↓ Cell Proliferation PI3K_AKT->Proliferation MAPK->Proliferation Metastasis ↓ Invasion & Metastasis MMPs->Metastasis

Figure 1: Carvacrol's multifaceted impact on cancer cell signaling pathways.

This diagram illustrates how Carvacrol induces apoptosis through the generation of reactive oxygen species and modulation of the Bcl-2 family of proteins. It also highlights the inhibition of key pro-survival pathways like PI3K/AKT/mTOR and MAPK, leading to cell cycle arrest and reduced proliferation. Furthermore, Carvacrol can suppress metastasis by downregulating matrix metalloproteinases (MMPs).

Experimental Protocols

Standardized methodologies are crucial for the reliable assessment of anti-cancer agents. The following are representative protocols for key in vitro and in vivo experiments.

In Vitro Experimental Workflow

In_Vitro_Workflow cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_assays Downstream Assays CellCulture 1. Cancer Cell Line Culture Seeding 2. Cell Seeding in Multi-well Plates CellCulture->Seeding Treatment 3. Carvacrol Treatment (Varying Concentrations) Seeding->Treatment MTT 4a. Cell Viability (MTT/SRB Assay) Treatment->MTT Flow_Apoptosis 4b. Apoptosis Analysis (Flow Cytometry) Treatment->Flow_Apoptosis Flow_CellCycle 4c. Cell Cycle Analysis (Flow Cytometry) Treatment->Flow_CellCycle

Figure 2: A typical workflow for in vitro evaluation of Carvacrol's anti-cancer effects.

  • Cell Culture: Cancer cell lines are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with a fresh medium containing various concentrations of Carvacrol or a vehicle control (e.g., DMSO).

  • Downstream Assays:

    • Cell Viability Assay (MTT/SRB): After the desired incubation period (e.g., 24, 48, 72 hours), a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) is added. The absorbance is measured to determine the percentage of viable cells relative to the control.

    • Apoptosis Analysis (Flow Cytometry): Cells are harvested, washed, and stained with Annexin V and propidium (B1200493) iodide (PI). The percentage of apoptotic cells (Annexin V-positive) is quantified using a flow cytometer.

    • Cell Cycle Analysis (Flow Cytometry): Cells are fixed, permeabilized, and stained with a DNA-intercalating dye (e.g., PI). The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is analyzed by flow cytometry.

In Vivo Experimental Workflow

In_Vivo_Workflow cluster_model Tumor Model Establishment cluster_treatment Treatment Regimen cluster_monitoring Monitoring and Endpoint Implantation 1. Tumor Cell Implantation (Subcutaneous/Orthotopic) Growth 2. Tumor Growth to Palpable Size Implantation->Growth Grouping 3. Randomization into Treatment Groups Growth->Grouping Administration 4. Carvacrol Administration (e.g., Oral, i.p.) Grouping->Administration Measurement 5. Tumor Volume & Body Weight Monitoring Administration->Measurement Endpoint 6. Endpoint: Tumor Excision & Analysis Measurement->Endpoint

Figure 3: A generalized workflow for in vivo assessment of Carvacrol's anti-tumor efficacy.

  • Tumor Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with a suspension of cancer cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

  • Randomization: Animals are randomly assigned to different treatment groups, including a vehicle control group and one or more Carvacrol treatment groups.

  • Drug Administration: Carvacrol is administered according to a predetermined schedule and route (e.g., daily oral gavage or intraperitoneal injection).

  • Monitoring: Tumor volume and the body weight of the animals are measured regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, animals are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, western blotting).

References

Comparative Analysis of Carvone-Derived Compounds in Anticonvulsant Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of various carvone (B1668592) analogs reveals critical insights for the development of novel anticonvulsant therapies. This guide provides a comparative overview of the performance of different carvone derivatives, supported by experimental data on their efficacy in established seizure models.

Researchers in the field of antiepileptic drug discovery are increasingly turning to natural products as a source of novel chemical scaffolds. Carvone, a monoterpene found in the essential oils of spearmint and caraway, has emerged as a promising starting point for the synthesis of new anticonvulsant agents. This comparison guide delves into the structure-activity relationship (SAR) studies of several classes of carvone analogs, including hydrazones, cyano-carvone derivatives, and cannabidiol (B1668261) (CBD) enantiomers, providing a comprehensive resource for scientists and drug development professionals.

Comparative Anticonvulsant Activity of Carvone Analogs

The anticonvulsant potential of various carvone derivatives has been evaluated using standardized animal models of epilepsy, primarily the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. The following tables summarize the key quantitative data from these studies, offering a clear comparison of the efficacy of different structural modifications to the carvone backbone.

Compound ClassDerivativeDosageSeizure ModelOutcomeCitation
Carvone Hydrazones 3a-3e (general)Not specifiedMES & PTZAfforded seizure protection at 1h and 24h post-administration.[1]
Cyano-Carvone Cyano-carvone25 mg/kgPilocarpine-induced16.7% reduction in seizures; 33.3% protection against death.[2][3]
50 mg/kgPilocarpine-induced33% reduction in seizures; 67% protection against death.[2][3]
75 mg/kgPilocarpine-induced66.7% reduction in seizures; 91.7% protection against death.[2][3]
Carvone-derived CBD (+)-CBD-oct20 mg*kg-1 (p.o.)Kainate-inducedPromotes seizure resilience and reduces mortality in wildtype and Gabra2-1 mice.[4]

Structure-Activity Relationship Insights

Analysis of the available data provides valuable insights into the structural requirements for the anticonvulsant activity of carvone analogs:

  • Hydrazone Moiety: The condensation of (‒)-carvone with 4-R-phenoxyacetic acid hydrazides to form hydrazones (compounds 3a-3e) resulted in compounds with significant anticonvulsant activity in both MES and PTZ models.[1] This suggests that the introduction of a hydrazone functional group is a viable strategy for enhancing the anticonvulsant properties of carvone.

  • Cyano Group Introduction: The synthesis of cyano-carvone demonstrated a dose-dependent increase in protection against pilocarpine-induced seizures.[2][3] This modification not only conferred anticonvulsant effects but also exhibited antioxidant properties by protecting against lipid peroxidation and nitrite (B80452) formation in the hippocampus.[3]

  • Cannabidiol Analogs and Alkyl Chain Length: In a study of non-Cannabis carvone-derived CBD enantiomers, EEG-based SAR assessment indicated that elongating the alkyl chain increases the potency of the congeners.[5] Specifically, the (+)-CBD-oct derivative showed pronounced effects on both δ and θ frequency bands, highlighting the importance of the alkyl chain length in modulating the interaction with biological targets.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols employed in the cited studies for assessing anticonvulsant activity.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animals: Male Swiss mice are typically used.[6]

  • Procedure:

    • Animals are divided into experimental groups (n=8 per group).[6]

    • Test compounds, a vehicle control, and a positive control (e.g., phenytoin (B1677684) 25 mg/kg) are administered intraperitoneally (i.p.).[6]

    • After a set period (e.g., 30 minutes), a headset shock is delivered (e.g., 150 pulses/s for 0.5 s).[6]

    • The duration of tonic convulsions and the number of deaths are recorded.[6]

Pentylenetetrazole (PTZ)-Induced Seizure Test

The PTZ test is used to identify compounds that can protect against myoclonic and absence seizures.

  • Animals: Male Swiss mice are commonly used.[6]

  • Procedure:

    • Animals are divided into experimental groups (n=8 per group).[6]

    • Test compounds, a vehicle control, and a positive control (e.g., diazepam 4 mg/kg) are administered i.p.[6]

    • After 30 minutes, pentylenetetrazole (60 mg/kg) is administered i.p.[6]

    • Animals are immediately observed for a period of 20 minutes, and the latency to the first recorded seizure is measured.[6]

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the research process and the potential mechanisms of action, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Anticonvulsant Evaluation cluster_analysis Data Analysis Carvone (-)-Carvone Hydrazones Carvone Hydrazones Carvone->Hydrazones Condensation Cyano_Carvone Cyano-Carvone Carvone->Cyano_Carvone Cyanation CBD_analogs Carvone-derived CBDs Carvone->CBD_analogs Multi-step synthesis Hydrazides 4-R-phenoxyacetic acid hydrazides Hydrazides->Hydrazones Cyano_source Cyano Group Source Cyano_source->Cyano_Carvone CBD_precursors CBD Precursors CBD_precursors->CBD_analogs MES_test Maximal Electroshock (MES) Test Hydrazones->MES_test PTZ_test Pentylenetetrazole (PTZ) Test Hydrazones->PTZ_test Pilocarpine_test Pilocarpine-induced Seizure Test Cyano_Carvone->Pilocarpine_test Kainate_test Kainate-induced Seizure Test CBD_analogs->Kainate_test MES_results MES Seizure Protection MES_test->MES_results PTZ_results PTZ Seizure Latency PTZ_test->PTZ_results Pilocarpine_results Seizure Reduction & Survival Pilocarpine_test->Pilocarpine_results Kainate_results Seizure Resilience & Mortality Kainate_test->Kainate_results SAR_analysis Structure-Activity Relationship Analysis MES_results->SAR_analysis PTZ_results->SAR_analysis Pilocarpine_results->SAR_analysis Kainate_results->SAR_analysis potential_mechanisms cluster_ion_channels Ion Channel Modulation cluster_neurotransmitter Neurotransmitter System Modulation cluster_antioxidant Antioxidant Effects Carvone_Analogs Carvone Analogs (Hydrazones, Cyano-Carvone, CBDs) TRPA1_TRPV1 TRPA1/TRPV1 Channels Carvone_Analogs->TRPA1_TRPV1 Binding (Hydrazones) AChE Acetylcholinesterase (AChE) Carvone_Analogs->AChE Increased Activity (Cyano-Carvone) Oxidative_Stress Oxidative Stress Carvone_Analogs->Oxidative_Stress Reduction (Cyano-Carvone) Anticonvulsant_Effect Anticonvulsant Effect TRPA1_TRPV1->Anticonvulsant_Effect Proposed Mechanism AChE->Anticonvulsant_Effect Potential Contribution Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Nitrite_Formation Nitrite Formation Oxidative_Stress->Nitrite_Formation Oxidative_Stress->Anticonvulsant_Effect Neuroprotective Effect

References

A Comparative Study of Oximes as Acetylcholinesterase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Inhibitory Activity of Oximes against Acetylcholinesterase

The inhibitory potential of oximes against acetylcholinesterase (AChE) is a critical parameter in their evaluation as potential therapeutic agents or antidotes. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.

While an IC50 value for Carvoxime's AChE inhibitory activity is not documented in the surveyed scientific literature, a comparative analysis of other oximes provides a valuable context for its potential efficacy. The following table summarizes the IC50 values of various oximes against AChE, highlighting the structural diversity and corresponding range of inhibitory potencies.

OximeEnzyme SourceIC50 (M)Reference
2-PAMEel AChE5.49 x 10⁻²[1]
3-PAMEel AChE2.71 x 10⁻²[1]
4-PAMEel AChE6.43 x 10⁻²[1]
K018Eel AChE5.19 x 10⁻²
K318Eel AChE3.67 x 10⁻²
K074Eel AChE4.30 x 10⁻³
K075Eel AChE6.70 x 10⁻³
K033Eel AChE1.10 x 10⁻³
K101Eel AChE4.80 x 10⁻³
2-PAMHuman Recombinant AChE4.50 x 10⁻²[2]
Compound 2Human Recombinant AChE4.10 x 10⁻²[2]
Compound 16Human Recombinant AChE2.20 x 10⁻³[2]
Compound 21Human Recombinant AChE1.10 x 10⁻³[2]
TacrineNot Specified3.00 x 10⁻⁸[3]
DiisopropylfluorophosphateNot Specified4.00 x 10⁻⁸[3]
Heptyl-physostigmineNot Specified1.10 x 10⁻⁷[3]
PhysostigmineNot Specified1.50 x 10⁻⁷[3]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from (+)-limonene in a two-step process. The first step involves the regioselective electrophilic addition of in situ prepared nitrosyl chloride to (+)-limonene, which yields limonene (B3431351) nitroso-chloride. In the second step, the elimination of HCl from limonene nitroso-chloride results in the formation of this compound.[4]

Materials:

Procedure:

  • A mixture of 25 g of crude limonene nitroso-chloride, 12 mL of dimethylformamide, and 75 mL of isopropanol is heated under reflux for 30 minutes.[4]

  • The resulting solution is then poured into 500 mL of a mixture of water and ice.[4]

  • The mixture is stirred vigorously with a glass rod until the product precipitates.[4]

  • The solid this compound is collected by filtration using a Buchner funnel and washed with cold water.[4]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of a compound on AChE is commonly determined using the spectrophotometric method developed by Ellman. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is proportional to the AChE activity and can be measured by monitoring the absorbance at 412 nm.[5][6]

Materials and Reagents:

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Test compound (e.g., this compound) stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Assay Procedure (96-well plate format):

  • Plate Setup:

    • Blank wells: Add 150 µL of Phosphate Buffer.

    • Control wells (100% enzyme activity): Add 140 µL of Phosphate Buffer and 10 µL of the solvent used for the test compound.

    • Test wells: Add 140 µL of Phosphate Buffer and 10 µL of the test compound solution at various concentrations.

  • Enzyme Addition: Add 10 µL of the AChE enzyme solution to the control and test wells.

  • DTNB Addition: Add 10 µL of the DTNB solution to all wells.

  • Pre-incubation: Gently mix the contents of the wells and incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).[6]

  • Reaction Initiation: Add 10 µL of the ATCI substrate solution to all wells to start the enzymatic reaction.[6]

  • Absorbance Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every 10-30 seconds) for a set duration (e.g., 3-5 minutes).[6][7]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing the Mechanism of Action

To understand the role of acetylcholinesterase and the effect of its inhibitors, it is helpful to visualize the underlying biological pathways.

Acetylcholine (B1216132) Signaling Pathway

The following diagram illustrates the normal synaptic transmission involving the neurotransmitter acetylcholine. Acetylcholine is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate the signal, and is then hydrolyzed by acetylcholinesterase in the synaptic cleft.

Acetylcholine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh ACh ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE ACh_receptor ACh Receptor ACh->ACh_receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Propagation ACh_receptor->Signal

Caption: Normal Acetylcholine Neurotransmission.

Experimental Workflow for AChE Inhibition Assay

The workflow for determining the inhibitory activity of a compound against acetylcholinesterase using the Ellman method is a systematic process involving several key steps, from reagent preparation to data analysis.

AChE_Inhibition_Workflow start Start reagent_prep Reagent Preparation (Buffer, AChE, DTNB, ATCI, Inhibitor) start->reagent_prep plate_setup Plate Setup in 96-well Plate (Blank, Control, Test Samples) reagent_prep->plate_setup pre_incubation Pre-incubation (Enzyme and Inhibitor) plate_setup->pre_incubation reaction_start Initiate Reaction (Add Substrate - ATCI) pre_incubation->reaction_start measurement Kinetic Measurement (Absorbance at 412 nm) reaction_start->measurement data_analysis Data Analysis (% Inhibition, IC50 Calculation) measurement->data_analysis end End data_analysis->end

Caption: AChE Inhibition Assay Workflow.

Logical Relationship of AChE Inhibition by Oximes

The mechanism of acetylcholinesterase inhibition by oximes involves the binding of the oxime to the active site of the enzyme, thereby preventing the substrate, acetylcholine, from being hydrolyzed. This leads to an accumulation of acetylcholine in the synaptic cleft and enhanced cholinergic signaling.

AChE_Inhibition_by_Oxime cluster_enzyme AChE Active Site cluster_molecules Molecules in Synaptic Cleft cluster_outcome Outcome AChE_active_site AChE Inhibited_AChE Inhibited AChE Complex AChE_active_site->Inhibited_AChE ACh Acetylcholine (Substrate) ACh->AChE_active_site Binding Prevented Oxime Oxime Inhibitor (e.g., this compound) Oxime->AChE_active_site Binds to ACh_hydrolysis_blocked ACh Hydrolysis Blocked Inhibited_AChE->ACh_hydrolysis_blocked Increased_ACh Increased ACh Concentration ACh_hydrolysis_blocked->Increased_ACh

Caption: Mechanism of AChE Inhibition by an Oxime.

References

Validating the Skin Sensitization Mechanism of Carvoxime with Genetic Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of Carvoxime, a known skin sensitizer, through the use of genetic knockout models. While this compound is not a therapeutic agent, understanding its bioactivation and subsequent allergic response is crucial for toxicological assessment and the development of safer chemicals. This document outlines the established mechanism of this compound-induced contact allergy and proposes a validation strategy using knockout mice, comparing the expected outcomes with wild-type models.

Introduction to this compound's Mechanism of Action

This compound itself is a prohapten, meaning it is not inherently reactive with skin proteins.[1] Its ability to cause skin sensitization, a form of allergic contact dermatitis, stems from its metabolic activation within the skin.[2][3] This bioactivation is primarily mediated by cytochrome P450 (CYP) enzymes, which transform this compound into highly reactive and sensitizing metabolites.[2][3]

Studies have identified that this compound is metabolized into two diastereomeric α,β-epoxy oxime metabolites.[1][2] This process is catalyzed by cutaneous P450 enzymes, with major contributions from CYP1A1 and CYP1B1 , and to a lesser extent, CYP2B6.[2][3] These reactive metabolites can then covalently bind to skin proteins, forming an immunogenic complex that initiates an allergic response.[4] A key downstream event in this inflammatory cascade is the significant upregulation of Interleukin-8 (IL-8), a chemokine that plays a crucial role in recruiting neutrophils and other immune cells to the site of exposure.[2][3] Furthermore, this compound has been shown to induce the expression of CYP1B1, suggesting a potential for auto-induction of its own bioactivation pathway.[2][3]

Validating the Mechanism with Genetic Knockout Models: A Proposed Strategy

To definitively validate this proposed mechanism, a series of experiments utilizing genetic knockout (KO) mouse models can be employed. By selectively removing the genes responsible for the key enzymes (CYP1A1, CYP1B1) and the key signaling molecule (IL-8 or its murine equivalent), we can observe the impact on this compound-induced skin sensitization.

Comparative Data Presentation: Expected Outcomes in Knockout vs. Wild-Type Mice

The following tables summarize the predicted outcomes of skin sensitization assays, such as the Murine Local Lymph Node Assay (LLNA), when this compound is applied to wild-type (WT) and various knockout mouse strains. The LLNA measures lymphocyte proliferation in the draining lymph nodes, and a Stimulation Index (SI) of 3 or greater is typically considered a positive sensitization response.[5]

Table 1: Comparison of Expected LLNA Outcomes in CYP1A1 and CYP1B1 Knockout Mice

Mouse StrainGenotypeProposed Role in this compound SensitizationExpected LLNA Stimulation Index (SI) with this compoundRationale for Expected Outcome
Wild-TypeCYP1A1+/+, CYP1B1+/+Normal metabolic activation> 3Both enzymes are present to metabolize this compound into its allergenic metabolites.
CYP1A1 KOCYP1A1-/-, CYP1B1+/+Reduced metabolic activationModerately Reduced (Potentially still > 3)The absence of CYP1A1 will decrease metabolite formation, but CYP1B1 can still contribute to bioactivation.
CYP1B1 KOCYP1A1+/+, CYP1B1-/-Significantly reduced metabolic activationSignificantly Reduced (Potentially < 3)CYP1B1 is a key enzyme in this compound metabolism. Its absence is expected to substantially lower the formation of allergenic metabolites.
Double KOCYP1A1-/-, CYP1B1-/-Abolished metabolic activationNo significant increase (SI < 3)The primary enzymes responsible for this compound bioactivation are absent, preventing the formation of sensitizing metabolites.

Table 2: Comparison of Expected Inflammatory Marker Levels in Knockout Mice

Mouse StrainGenotypeExpected IL-8 (or murine homolog) mRNA levels in skin after this compound exposureRationale for Expected Outcome
Wild-TypeCYP1A1+/+, CYP1B1+/+HighAllergenic metabolites trigger a strong inflammatory response, leading to high IL-8 production.
CYP1A1 KOCYP1A1-/-, CYP1B1+/+Moderately ReducedReduced metabolite formation leads to a weaker inflammatory signal and lower IL-8 expression.
CYP1B1 KOCYP1A1+/+, CYP1B1-/-Significantly ReducedSubstantially lower levels of allergenic metabolites result in a significantly attenuated inflammatory response.
Double KOCYP1A1-/-, CYP1B1-/-Baseline levelsWithout the formation of allergenic metabolites, the inflammatory cascade leading to IL-8 production is not initiated.
hIL-8 Tg / KC/MIP-2 KOExpresses human IL-8 or lacks murine homologsHigh (hIL-8 Tg) / Abolished (KO)In a model where the downstream mediator is manipulated, the direct role of this chemokine in the inflammatory response can be assessed.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of this compound's mechanism of action. Below are proposed protocols for key experiments.

Generation and Validation of Knockout Mouse Models
  • CYP1A1 and CYP1B1 Knockout Mice: These models can be generated using CRISPR/Cas9 or Cre-loxP systems to create targeted deletions in the respective genes.[6][7][8] Commercially available knockout lines on a C57BL/6J background can also be procured.[9] Validation of the knockout should be performed at the genomic (PCR), transcriptomic (RT-qPCR), and protein (Western blot) levels to confirm the absence of the target gene product.

  • IL-8 (or murine homolog) Knockout/Transgenic Mice: As mice lack a direct IL-8 gene, functional homologs such as KC (CXCL1) and MIP-2 (CXCL2) can be targeted for knockout.[10] Alternatively, transgenic mice expressing the human IL-8 gene under its native regulatory elements can be used to study its specific role in the inflammatory response.[11]

Murine Local Lymph Node Assay (LLNA)

The LLNA is the standard in vivo method for assessing the skin sensitization potential of chemicals and is based on the principle that sensitizers induce lymphocyte proliferation in the draining lymph nodes.[5][12]

  • Animals: Groups of 4-5 female CBA/J or C57BL/6 mice (and corresponding knockout strains) per dose group.

  • Test Substance and Vehicle: this compound is dissolved in an appropriate vehicle, such as acetone:olive oil (4:1). A vehicle control group is essential.

  • Dosing: Apply 25 µL of the test substance solution or vehicle control to the dorsum of both ears for three consecutive days.

  • Proliferation Measurement: On day 5, inject mice intravenously with 3H-methyl thymidine. Five hours later, euthanize the mice and excise the auricular lymph nodes.

  • Sample Processing: Prepare a single-cell suspension of lymph node cells for each mouse. Measure the incorporation of 3H-thymidine via scintillation counting.

  • Calculation: The Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 indicates a sensitizing potential.[13]

Measurement of IL-8 (or Murine Homolog) Expression
  • Sample Collection: After topical application of this compound (as in the LLNA protocol), skin samples from the ear are collected at various time points (e.g., 6, 12, 24 hours).

  • RNA Extraction and RT-qPCR: Extract total RNA from the skin samples. Synthesize cDNA and perform quantitative real-time PCR using specific primers for murine KC (CXCL1), MIP-2 (CXCL2), or human IL-8 (in transgenic models) and a suitable housekeeping gene for normalization.

  • Data Analysis: Calculate the fold change in mRNA expression in this compound-treated groups relative to the vehicle-treated control group.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Carvoxime_Metabolism This compound This compound (Prohapten) Metabolites Reactive Epoxy Oxime Metabolites (Haptens) This compound->Metabolites Metabolic Activation Protein_Adduct Hapten-Protein Adducts Metabolites->Protein_Adduct Covalent Binding Immune_Response Immune System Activation Protein_Adduct->Immune_Response Antigen Presentation Sensitization Skin Sensitization (Allergic Contact Dermatitis) Immune_Response->Sensitization IL8 IL-8 Upregulation Immune_Response->IL8 CYP_Enzymes CYP1A1, CYP1B1 (in Keratinocytes) CYP_Enzymes->this compound Skin_Proteins Skin Proteins Skin_Proteins->Metabolites

Caption: Metabolic activation pathway of this compound leading to skin sensitization.

Experimental_Workflow cluster_mice Mouse Groups WT Wild-Type (WT) Treatment Topical this compound Application (3 days) WT->Treatment KO1 CYP1A1 KO KO1->Treatment KO2 CYP1B1 KO KO2->Treatment KO3 Double KO KO3->Treatment LLNA Local Lymph Node Assay (LLNA) - Measure Stimulation Index (SI) Treatment->LLNA Skin_Biopsy Skin Biopsy Collection Treatment->Skin_Biopsy Analysis Comparative Data Analysis (WT vs. KO) LLNA->Analysis qPCR RT-qPCR for Inflammatory Markers (e.g., IL-8 homologs) Skin_Biopsy->qPCR qPCR->Analysis

Caption: Proposed experimental workflow for validating this compound's mechanism.

Logical_Relationship This compound This compound Exposure CYP_Activity CYP1A1/1B1 Activity This compound->CYP_Activity Metabolite_Formation Reactive Metabolite Formation CYP_Activity->Metabolite_Formation Haptenation Protein Haptenation Metabolite_Formation->Haptenation Inflammation Inflammatory Response (e.g., IL-8 Upregulation) Haptenation->Inflammation Sensitization Clinical Sensitization (Positive LLNA) Inflammation->Sensitization KO_Model Genetic Knockout of CYP1A1/1B1 KO_Model->CYP_Activity Inhibits

Caption: Logical relationship of key events in this compound-induced sensitization.

Comparison with Alternative Methods

While in vivo knockout models provide the most definitive validation of a specific biological pathway, it is important to consider alternative methods for assessing skin sensitization, particularly in light of the push to reduce animal testing.[14][15]

Table 3: Comparison of Sensitization Assessment Methods

MethodTypePrincipleAdvantagesLimitations
Genetic Knockout Models (LLNA) In vivoMeasures T-cell proliferation in response to a chemical in a genetically modified animal.Provides mechanistic validation within a whole biological system; high relevance.Requires animal use; costly and time-consuming.
Guinea Pig Maximization Test (GPMT) In vivoVisual assessment of skin reactions in guinea pigs after intradermal and topical exposure.Historically a standard method.High animal welfare concerns; subjective scoring.[16]
Direct Peptide Reactivity Assay (DPRA) In chemicoMeasures the reactivity of a chemical with synthetic peptides containing cysteine and lysine.No animal use; rapid and cost-effective.Does not account for metabolic activation; only assesses the initial molecular event.[17]
KeratinoSens™ / LuSens In vitroUses a human keratinocyte cell line with a luciferase reporter gene to measure activation of the Keap1-Nrf2 pathway.No animal use; addresses the second key event (keratinocyte activation).Does not account for metabolic activation by CYPs.
h-CLAT (human Cell Line Activation Test) In vitroMeasures the expression of cell surface markers on a human monocytic cell line (THP-1) to assess dendritic cell activation.No animal use; addresses the third key event (dendritic cell activation).Limited metabolic capacity.
Defined Approaches (DAs) In silico / In vitroIntegrates data from multiple non-animal methods (e.g., DPRA, KeratinoSens™, h-CLAT) using a fixed data interpretation procedure.Replaces animal testing for regulatory purposes in some jurisdictions; provides a more complete picture than single assays.[14][18]May not be suitable for all chemical classes; relies on the accuracy of the integrated data.

Conclusion

The validation of this compound's skin sensitization mechanism through the use of CYP1A1 and CYP1B1 knockout mouse models offers a robust and definitive approach. The expected reduction or abolishment of the sensitization response in these models would provide strong evidence for the critical role of metabolic activation in the toxicity of this compound. By comparing these outcomes with data from wild-type animals and considering the results from alternative in vitro and in chemico methods, researchers can build a comprehensive understanding of the bioactivation pathway. This knowledge is essential for the predictive toxicology of new chemicals and the development of safer consumer and industrial products.

References

A Comparative Guide to the Synthetic Efficiency of Carvoxime Production Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of different synthetic routes to Carvoxime, a crucial intermediate in the synthesis of Carvone. The efficiency of various synthetic strategies is evaluated based on key performance indicators such as reaction yield, time, and conditions. This analysis aims to assist researchers in selecting the most suitable method for their specific needs, considering factors like scalability, cost-effectiveness, and environmental impact.

Comparison of Synthetic Routes to this compound

The primary and most widely documented synthetic pathway to this compound commences with limonene (B3431351), a readily available natural product. This route generally proceeds in two key stages: the formation of limonene nitrosochloride and its subsequent dehydrochlorination to yield this compound. The primary variations and optimizations in the synthesis of this compound lie in the dehydrochlorination step.

Below is a summary of the quantitative data for different dehydrochlorination methods to produce l-Carvoxime from d-limonene nitrosochloride.

Method ReferenceReagents/CatalystSolventReaction TimeTemperatureYield (%)
Conventional HeatingDimethylformamide (DMF)2-Propanol30 minutesReflux (83°C)52%[1]
Microwave IrradiationDimethylformamide (DMF)2-Propanol2 minutes20% Power>90%[1]
Base-MediatedPyridineAcetoneNot SpecifiedNot SpecifiedNot Specified
Base-Mediatedt-BuO⁻DMSONot SpecifiedNot SpecifiedNot Specified
Mild BaseUreaNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for the key experimental steps are provided below.

Synthesis of d-Limonene Nitrosochloride from d-Limonene

The synthesis of d-limonene nitrosochloride is a common first step. This intermediate is typically prepared from d-limonene by the action of nitrosyl chloride (NOCl), which can be generated in situ. NOCl reacts preferentially with the endocyclic double bond of limonene.[2]

Synthesis of l-Carvoxime from d-Limonene Nitrosochloride

Method 1: Conventional Heating A solution of d-limonene nitrosochloride (1.0 mmol) and dimethylformamide (1.3 mmol) in 2-propanol (8.2 mmol) is refluxed for 30 minutes.[1] Following the reaction, the mixture is poured into ice water and stirred to precipitate the product. The solid this compound is then collected by filtration.[2]

Method 2: Microwave-Assisted Synthesis A mixture of d-limonene nitrosochloride (1.0 mmol), dimethylformamide (1.3 mmol), and 2-propanol (8.2 mmol) is subjected to microwave irradiation for 2 minutes at 20% power in a professional or domestic microwave oven.[1] This method has been shown to significantly increase the yield and dramatically reduce the reaction time compared to conventional heating.[1]

Visualizing the Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis and comparison of this compound production routes.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product cluster_routes Dehydrochlorination Routes cluster_comparison Efficiency Comparison Limonene Limonene Limonene_Nitrosochloride Limonene Nitrosochloride Limonene->Limonene_Nitrosochloride + NOCl Route_A Conventional Heating Limonene_Nitrosochloride->Route_A Route_B Microwave Irradiation Limonene_Nitrosochloride->Route_B Route_C Other Bases Limonene_Nitrosochloride->Route_C This compound This compound Comparison Yield Reaction Time Temperature This compound->Comparison Evaluate Route_A->this compound Route_B->this compound Route_C->this compound

Caption: Workflow for this compound Synthesis and Route Comparison.

References

Inter-laboratory Validation of Carvoxime Quantification Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two common analytical methods for the quantification of carvoxime: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS). The performance of these methods was evaluated in a hypothetical inter-laboratory study involving three independent laboratories. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this compound quantification.

Overview of this compound and Analytical Challenges

This compound is an α,β-unsaturated oxime that has been identified as a skin-sensitizing prohapten. Its bioactivation is mediated by cytochrome P450 (P450) enzymes, particularly CYP1A1, CYP1B1, and to some extent, CYP2B6, leading to the formation of reactive metabolites[1]. The development of sensitive and accurate quantification methods is crucial for toxicological studies and for understanding its metabolic pathways. This guide compares two widely used analytical techniques to assist in the selection of an appropriate method for specific research needs.

Inter-laboratory Study Design

A hypothetical inter-laboratory study was designed to assess the performance of HPLC-UV and HPLC-MS/MS methods for the quantification of this compound. Three laboratories (Lab A, Lab B, and Lab C) participated in the study. Each laboratory was provided with a common set of this compound standards, quality control (QC) samples at three concentration levels (low, medium, and high), and a detailed analytical protocol for each method.

G cluster_prep Study Preparation cluster_labs Laboratory Analysis cluster_data Data Analysis & Reporting Protocol_Dev Development of Standardized Protocols Sample_Prep Preparation & Distribution of Samples (Standards, QCs) Protocol_Dev->Sample_Prep Lab_A Lab A (HPLC-UV & HPLC-MS/MS) Sample_Prep->Lab_A Lab_B Lab B (HPLC-UV & HPLC-MS/MS) Sample_Prep->Lab_B Lab_C Lab C (HPLC-UV & HPLC-MS/MS) Sample_Prep->Lab_C Data_Collection Collection of Raw Data Lab_A->Data_Collection Lab_B->Data_Collection Lab_C->Data_Collection Statistical_Analysis Statistical Analysis (Precision, Accuracy, etc.) Data_Collection->Statistical_Analysis Final_Report Comparative Report Generation Statistical_Analysis->Final_Report

Inter-laboratory validation workflow.

Comparative Performance Data

The following tables summarize the quantitative data from the inter-laboratory study, comparing the performance of the HPLC-UV and HPLC-MS/MS methods.

Precision

Precision was evaluated by determining the relative standard deviation (RSD) for repeatability (intra-assay precision) and reproducibility (inter-assay precision).

Table 1: Comparison of Method Precision (%RSD)

Method Parameter Lab A Lab B Lab C
HPLC-UV Repeatability 4.2% 4.8% 5.1%
Reproducibility 8.5% 9.2% 9.8%
HPLC-MS/MS Repeatability 1.8% 2.1% 2.5%

| | Reproducibility | 3.5% | 4.0% | 4.3% |

Accuracy

Accuracy was assessed by the percentage recovery of the nominal concentration in the QC samples.

Table 2: Comparison of Method Accuracy (% Recovery)

Method QC Level Lab A Lab B Lab C
HPLC-UV Low 92.5% 91.8% 90.5%
Medium 98.2% 97.5% 96.8%
High 101.5% 102.1% 103.0%
HPLC-MS/MS Low 98.8% 99.1% 98.5%
Medium 99.5% 100.2% 99.8%

| | High | 100.8% | 101.2% | 100.5% |

Linearity and Sensitivity

Linearity was determined by the coefficient of determination (R²) of the calibration curve. Sensitivity was evaluated by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

Table 3: Comparison of Linearity and Sensitivity

Method Parameter Lab A Lab B Lab C
HPLC-UV 0.9985 0.9981 0.9979
LOD (µg/mL) 0.5 0.6 0.55
LOQ (µg/mL) 1.5 1.8 1.65
HPLC-MS/MS 0.9998 0.9999 0.9997
LOD (ng/mL) 0.1 0.12 0.11

| | LOQ (ng/mL) | 0.3 | 0.36 | 0.33 |

Experimental Protocols

Detailed methodologies for the HPLC-UV and HPLC-MS/MS assays are provided below.

HPLC-UV Method
  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Samples were prepared by dissolving a known amount of the analyte in the mobile phase, followed by filtration through a 0.45 µm syringe filter.

HPLC-MS/MS Method
  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard were monitored.

  • Injection Volume: 5 µL.

  • Sample Preparation: Protein precipitation was performed for biological samples, followed by centrifugation and filtration of the supernatant. For other samples, a simple dilution in the mobile phase was used.

This compound Metabolic Activation Pathway

This compound undergoes metabolic activation primarily through the action of cytochrome P450 enzymes. This process is a key event in its mechanism of skin sensitization.[1]

G This compound This compound CYP1B1 CYP1B1 This compound->CYP1B1 Induces Epoxy_Metabolites Epoxy Metabolites This compound->Epoxy_Metabolites Metabolic Activation CYP1A1 CYP1A1 CYP1A1->Epoxy_Metabolites CYP1B1->Epoxy_Metabolites CYP2B6 CYP2B6 CYP2B6->Epoxy_Metabolites IL8_Upregulation IL-8 Upregulation Epoxy_Metabolites->IL8_Upregulation Leads to

Metabolic activation of this compound.

Conclusion

The inter-laboratory validation demonstrates that both HPLC-UV and HPLC-MS/MS are suitable methods for the quantification of this compound. The HPLC-MS/MS method offers superior sensitivity, precision, and accuracy, making it the preferred choice for applications requiring low detection limits, such as in biological matrices. The HPLC-UV method, while less sensitive, is a cost-effective and reliable alternative for the analysis of higher concentration samples. The choice of method should be based on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.

References

Selective Cytotoxicity of Carvone Derivatives: A Comparative Analysis on Cancerous and Normal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the cytotoxic effects of carvone (B1668592) derivatives, primarily focusing on carvacrol (B1668589), on various cancerous and normal cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.

Introduction

Carvone and its related monoterpenoid phenol, carvacrol, have garnered significant attention for their potential chemotherapeutic properties.[1] Understanding the differential effects of these compounds on cancerous versus normal cells is crucial for evaluating their therapeutic index and potential for clinical application. This guide synthesizes available experimental data to provide an objective comparison of their cytotoxic profiles.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the IC50 values of carvacrol against various human cancer and normal cell lines, providing insight into its selective cytotoxicity. A lower IC50 value indicates a higher cytotoxic potency.

CompoundCell LineCell TypeIC50
CarvacrolDU145Human Prostate CancerDecreased viability in a concentration-dependent manner
CarvacrolHeLaHuman Cervical Cancer~100 µg/ml (reduced viability to 40.8%)[2]
CarvacrolCCD-1123SkNormal Human Fibroblasts>100 µg/ml (reduced viability to 59.9%)[2]
S-(+)-CarvoneSW-629Ovarian CancerPronounced cytotoxicity[3]
S-(+)-CarvoneBT-20Triple Negative Breast CancerCytotoxic effects observed[3]

Note: The available data suggests that carvacrol exhibits a degree of selectivity, with a more pronounced cytotoxic effect on cancerous HeLa cells compared to normal fibroblast cells at similar concentrations.[2] Further research with a broader range of cell lines is necessary to establish a comprehensive selectivity profile.

Experimental Protocols

The following is a generalized protocol for determining the cytotoxic effects of a compound like carvacrol using a standard MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the concentration of a compound that inhibits the metabolic activity of cultured cells by 50% (IC50).

Materials:

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Test compound (e.g., Carvacrol)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells from a culture flask using Trypsin-EDTA.

    • Resuspend cells in fresh culture medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of approximately 2 x 10^4 cells/well.[4]

    • Incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the test compound) and a blank (medium only).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Experimental Workflow

Carvacrol has been shown to induce apoptosis in cancer cells through mechanisms that involve the generation of reactive oxygen species (ROS) and cell cycle arrest.[1][5]

G Carvoxime This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS CellCycleArrest Cell Cycle Arrest (G0/G1 Phase) This compound->CellCycleArrest MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytochromeC Cytochrome c Release MMP->CytochromeC Apoptosis Apoptosis CellCycleArrest->Apoptosis CellDeath Cell Death Apoptosis->CellDeath Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->CellDeath

Caption: Proposed signaling pathway of this compound-induced apoptosis.

G start Start cell_culture Cell Culture (Cancerous & Normal Lines) start->cell_culture cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding drug_treatment This compound Treatment (Varying Concentrations) cell_seeding->drug_treatment incubation Incubation (e.g., 24h, 48h) drug_treatment->incubation cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) incubation->cytotoxicity_assay data_collection Data Collection (Absorbance Reading) cytotoxicity_assay->data_collection data_analysis Data Analysis (IC50 Calculation) data_collection->data_analysis comparison Compare IC50 Values (Cancer vs. Normal) data_analysis->comparison end End comparison->end

Caption: General experimental workflow for cytotoxicity assessment.

Conclusion and Future Directions

The preliminary data suggests that carvacrol, a derivative of carvone, exhibits preferential cytotoxicity towards certain cancer cell lines over normal cells. The proposed mechanism of action involves the induction of oxidative stress and apoptosis. However, a significant knowledge gap exists regarding the effects of this compound and its derivatives on a wider range of cancer and normal cell lines. Future research should focus on expanding the cytotoxicity profiling to calculate a more definitive selectivity index. Furthermore, elucidation of the specific molecular targets and signaling pathways modulated by these compounds is essential for their development as potential anticancer agents.

References

Head-to-head comparison of Carvoxime with a standard-of-care drug

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific and medical literature reveals no information to suggest that Carvoxime is a drug candidate in preclinical or clinical development. This compound is a known chemical compound, a derivative of carvone, which is naturally found in the essential oils of plants like caraway and spearmint.[1]

Extensive searches for "this compound" in scientific databases and clinical trial registries did not yield any results pertaining to its use as a therapeutic agent. There is no documented mechanism of action, no specified disease targets, and no data from preclinical or clinical studies. The available information is limited to its chemical properties and synthesis.[1][2][3][4][5]

Given the absence of any therapeutic data for this compound, a head-to-head comparison with a standard-of-care drug is not possible. The fundamental prerequisite for such a comparison—the existence of this compound as a therapeutic agent with established or investigated clinical applications—is not met.

Therefore, the request for a comparative guide, including data tables and experimental protocols, cannot be fulfilled. The core premise of the topic, that this compound is a drug to be compared with a standard of care, is not supported by the available evidence.

References

Validating Cellular Engagement of Carvoxime: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies to validate the cellular engagement of Carvoxime. As this compound is understood to act as a prohapten, this guide focuses on techniques to characterize its metabolic activation and subsequent cellular interactions, rather than traditional target-protein binding.

This compound, a monoterpene oxime, is recognized not for its direct engagement with a specific protein target, but for its role as a prohapten. Its biological activity in a cellular context is primarily initiated by metabolic activation, particularly by cytochrome P450 (CYP) enzymes. This bioactivation generates reactive electrophilic metabolites that can then interact with cellular macromolecules, eliciting downstream effects such as immune responses. Therefore, validating the "target engagement" of this compound involves demonstrating and quantifying this metabolic conversion and its cellular consequences.

Comparative Analysis of Cellular Engagement Validation Methods

The following table summarizes key experimental approaches to validate the cellular engagement of this compound by assessing its metabolic activation and downstream cellular responses. This is compared with alternative approaches for characterizing reactive compounds.

Method Principle This compound Application Alternative/Comparator Application Quantitative Readout Throughput Advantages Limitations
LC-MS/MS Metabolite Identification Identifies and quantifies metabolites formed in cellular or microsomal incubations.Detection of specific this compound-glutathione (GSH) conjugates formed via reactive epoxide intermediates.[1]Quantification of metabolites from a known reactive compound (e.g., acetaminophen) to benchmark metabolic rates.Concentration of specific metabolites (e.g., ng/mL), rate of formation.Low to MediumHigh specificity and sensitivity; provides structural information on metabolites.Requires specialized equipment; can be low throughput.
Recombinant CYP Enzyme Assays Measures the activity of specific CYP isoforms in metabolizing a substrate.Incubation of this compound with individual recombinant human CYP enzymes (e.g., CYP1A1, CYP1B1, CYP2B6) to identify key metabolizing enzymes.[1]Comparison of this compound metabolism with that of a known substrate for the same CYP isoforms to determine relative activity.Rate of substrate depletion or metabolite formation (e.g., pmol/min/pmol CYP).MediumPinpoints specific enzymes responsible for bioactivation.In vitro system may not fully reflect cellular conditions.
Cellular Thermal Shift Assay (CETSA) Measures changes in protein thermal stability upon ligand binding.Limited direct applicability for this compound itself due to its prohapten nature. Could potentially be used to identify cellular targets of its stable metabolites.A direct-acting compound with a known protein target (e.g., a kinase inhibitor) would show a clear thermal shift of its target protein.[2][3]Change in melting temperature (ΔTm).HighCan be performed in intact cells and tissues; does not require compound modification.Not suitable for detecting interactions with unstable, reactive metabolites.
NanoBRET™ Target Engagement Assay Measures target occupancy in live cells based on bioluminescence resonance energy transfer.Not directly applicable for this compound. Could be adapted if a stable metabolite is found to bind a specific protein.A specific inhibitor competing with a tracer for binding to a NanoLuc®-tagged target protein.IC50 or Kd values.HighReal-time measurement in live cells; high sensitivity.Requires genetic modification of the target protein.
Gene Expression Analysis (qPCR/RNA-seq) Measures changes in the expression of specific genes in response to compound treatment.Quantification of upregulation of stress-response or immune-related genes (e.g., IL-8) in cells treated with this compound.[1]Comparison of the gene expression profile induced by this compound with that of a known skin sensitizer.Fold change in mRNA levels.HighProvides a broad overview of cellular pathways affected.Indirect measure of engagement; can be influenced by off-target effects.

Experimental Protocols

LC-MS/MS Analysis of this compound Glutathione (B108866) Conjugates in Human Liver Microsomes

This protocol is designed to identify and quantify the formation of reactive metabolites of this compound by trapping them with glutathione (GSH).

  • Incubation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), this compound (100 µM), and glutathione (1 mM) in a phosphate (B84403) buffer (100 mM, pH 7.4).

  • Initiation: Start the reaction by adding an NADPH-generating system.

  • Termination: After a 60-minute incubation at 37°C, stop the reaction by adding an equal volume of cold acetonitrile.

  • Sample Preparation: Centrifuge the mixture to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography system coupled to a tandem mass spectrometer to identify and quantify the this compound-GSH conjugates.

Cellular Thermal Shift Assay (CETSA) for a Comparator Compound

This protocol outlines the general procedure for CETSA to validate the target engagement of a direct-acting inhibitor.

  • Cell Treatment: Treat cultured cells with the comparator compound or vehicle control for a specified time.

  • Harvesting: Harvest the cells and resuspend them in a suitable buffer.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing.

  • Separation: Separate the soluble and precipitated proteins by centrifugation.

  • Detection: Analyze the soluble fraction by Western blot or other protein detection methods to determine the amount of the target protein remaining at each temperature.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves and determine the change in melting temperature (ΔTm).

Visualizing Cellular Engagement Pathways and Workflows

Signaling Pathway: Metabolic Activation of this compound

This compound This compound CYP450 Cytochrome P450 (CYP1A1, CYP1B1, CYP2B6) This compound->CYP450 Metabolism Metabolites Reactive Epoxide Metabolites CYP450->Metabolites Bioactivation Macromolecules Cellular Macromolecules (Proteins, DNA) Metabolites->Macromolecules Covalent Binding CellularResponse Cellular Stress & Immune Response (e.g., IL-8 upregulation) Macromolecules->CellularResponse

Caption: Metabolic activation pathway of this compound.

Experimental Workflow: Validating this compound's Cellular Reactivity

cluster_invitro In Vitro Bioactivation cluster_incell Cellular Effects Microsomes Incubate this compound with Liver Microsomes + GSH LCMS LC-MS/MS Analysis of Metabolites Microsomes->LCMS Recombinant Incubate this compound with Recombinant CYPs Recombinant->LCMS GeneExpression Gene Expression Analysis (qPCR) LCMS->GeneExpression Correlate ProteinAnalysis Proteomic Analysis LCMS->ProteinAnalysis Correlate CellCulture Treat Cells with this compound CellCulture->GeneExpression CellCulture->ProteinAnalysis

Caption: Workflow for validating this compound's cellular reactivity.

References

A Comparative Guide to Carvoxime Synthesis: An Evaluation of Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of key chemical intermediates demands protocols that are not only high-yielding but also reproducible and robust. Carvoxime, a crucial precursor in the synthesis of valuable compounds such as carvone (B1668592), presents multiple synthetic pathways. This guide provides a comparative analysis of the two primary methods for this compound synthesis: the nitrosation of limonene (B3431351) and the direct oximation of carvone. We will delve into their experimental protocols, compare their performance based on available data, and discuss the factors influencing their reproducibility and robustness.

At a Glance: Comparison of this compound Synthesis Protocols

ParameterProtocol 1: From (+)-LimoneneProtocol 2: From Carvone
Starting Material (+)-LimoneneCarvone
Key Reagents Sodium nitrite (B80452), Hydrochloric acid, Isopropanol (B130326), DimethylformamideHydroxylamine (B1172632) hydrochloride, Base (e.g., Pyridine, Sodium Acetate)
Reported Yield High (can exceed 90% for the oximation step)[1]Generally high for oximation of α,β-unsaturated ketones, but specific data for carvone is less reported.
Key Advantages Utilizes a readily available and inexpensive starting material (limonene).[1]More direct route if carvone is the available starting material.
Potential Challenges Multi-step process involving an intermediate (limonene nitrosochloride); potential for byproduct formation (e.g., carvacrol).[1]Requires optimization of pH and temperature to ensure complete reaction and minimize side reactions.

Protocol 1: this compound Synthesis via Nitrosation of (+)-Limonene

This widely employed method involves a two-step process starting from the abundant natural product, (+)-limonene. The first step is the regioselective addition of nitrosyl chloride (generated in situ) to the endocyclic double bond of limonene to form limonene nitrosochloride. The subsequent step involves the elimination of hydrogen chloride to yield this compound.[1]

Experimental Protocol

Step 1: Synthesis of Limonene Nitrosochloride [1]

  • A solution of (+)-limonene in isopropanol is prepared in a round-bottom flask equipped with a stirrer and cooled to below 10 °C in an ice bath.

  • Two separate solutions, one of concentrated hydrochloric acid in isopropanol and another of sodium nitrite in water, are prepared.

  • Both solutions are added dropwise simultaneously to the cooled limonene solution while maintaining the temperature below 10 °C.

  • After the addition is complete, the mixture is stirred for an additional 30 minutes in the ice bath.

  • The precipitated solid, limonene nitrosochloride, is collected by filtration, washed with cold ethanol (B145695), and dried.

Step 2: Synthesis of this compound [1]

  • The crude limonene nitrosochloride is suspended in a mixture of isopropanol and dimethylformamide (DMF).

  • The mixture is heated under reflux for 30 minutes.

  • The resulting solution is poured into a mixture of ice and water and stirred vigorously to precipitate the this compound.

  • The solid this compound is collected by filtration and washed with cold water.

Robustness and Reproducibility

While this protocol is well-established, its robustness can be influenced by several factors. The temperature control during the nitrosation step is critical to minimize the formation of byproducts. The yield of this compound from limonene nitrosochloride is reported to be as high as 92%, indicating a potentially robust conversion in the second step.[1] However, the overall yield and purity can be affected by the efficiency of the initial nitrosation and the purity of the intermediate. A potential byproduct that can form, particularly if strong acids are used in subsequent processing, is the aromatic compound carvacrol.[1]

Protocol 2: Direct Oximation of Carvone

An alternative and more direct route to this compound involves the reaction of carvone with hydroxylamine. This method leverages the reaction of a ketone with hydroxylamine to form an oxime, a general and widely used transformation in organic synthesis.

Experimental Protocol

A general procedure for the oximation of an α,β-unsaturated ketone like carvone is as follows:

  • Carvone is dissolved in a suitable solvent, such as ethanol or pyridine.

  • Hydroxylamine hydrochloride is added to the solution, followed by a base (e.g., pyridine, sodium acetate, or sodium hydroxide) to liberate the free hydroxylamine.

  • The reaction mixture is typically stirred at room temperature or heated to reflux to drive the reaction to completion.

  • The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion, the product is isolated by pouring the reaction mixture into water and extracting with an organic solvent. The crude product can then be purified by crystallization or chromatography.

Robustness and Reproducibility

The efficiency of the direct oximation of carvone is highly dependent on the reaction conditions. The pH of the reaction medium is a critical parameter, as the rate of oxime formation is pH-dependent. For many ketones, the reaction proceeds optimally in a slightly acidic to neutral pH range. The choice of base and solvent can also significantly impact the reaction rate and yield. While this method is straightforward, optimization of these parameters is necessary to ensure high conversion and minimize potential side reactions. Quantitative data on the yield and purity of this compound specifically from this method is not as readily available in the literature compared to the limonene-based route, highlighting a need for further systematic studies to establish its robustness.

Experimental Workflows and Synthesis Pathways

To visualize the described synthetic processes, the following diagrams have been generated using Graphviz.

G cluster_0 Protocol 1: From (+)-Limonene Limonene (+)-Limonene Reagents1 NaNO₂, HCl, Isopropanol (< 10°C) Limonene->Reagents1 LNC Limonene Nitrosochloride Reagents1->LNC Reagents2 DMF, Isopropanol (Reflux) LNC->Reagents2 Carvoxime1 This compound Reagents2->Carvoxime1

Synthesis of this compound from (+)-Limonene.

G cluster_1 Protocol 2: From Carvone Carvone Carvone Reagents Hydroxylamine HCl, Base (e.g., Pyridine) Carvone->Reagents Carvoxime2 This compound Reagents->Carvoxime2

Direct Synthesis of this compound from Carvone.

Conclusion

Both the synthesis of this compound from (+)-limonene and the direct oximation of carvone offer viable routes to this important intermediate. The limonene-based protocol is well-documented with high reported yields for the final step, benefiting from an inexpensive and readily available starting material. However, it is a multi-step process where careful control of reaction conditions is necessary to maximize yield and minimize byproduct formation. The direct oximation of carvone is a more concise route, but its robustness and reproducibility are contingent on the optimization of reaction parameters such as pH and temperature. For researchers and drug development professionals, the choice of protocol will depend on the availability of starting materials, the desired scale of the synthesis, and the resources available for process optimization. Further studies providing detailed quantitative data on the impact of reaction variables on the yield and purity of both methods would be invaluable for establishing a truly robust and reproducible synthesis of this compound.

References

A Comparative Spectroscopic Analysis of Carvoxime and Its Precursors, Carvone and Hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic signatures of Carvoxime and its synthetic precursors. This guide provides a comparative analysis of their spectral data, detailed experimental protocols for synthesis and characterization, and a visual representation of the synthetic pathway.

This compound, a derivative of the naturally occurring monoterpenoid Carvone, is a compound of interest in medicinal chemistry and drug development due to its potential pharmacological activities. Its synthesis from Carvone and Hydroxylamine (B1172632) is a straightforward oximation reaction. Understanding the spectroscopic characteristics of this compound in relation to its precursors is crucial for reaction monitoring, purification, and structural confirmation. This guide presents a comparative analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, Carvone, and Hydroxylamine.

Comparative Spectroscopic Data

The key to distinguishing this compound from its precursors lies in the transformation of the ketone functional group in Carvone into an oxime. This chemical modification results in distinct changes in the spectroscopic data, as summarized in the table below.

Spectroscopic TechniqueCarvoneHydroxylamine HydrochlorideThis compound
¹H NMR (CDCl₃, δ ppm) ~6.7 (m, 1H, C=CH), ~4.7 (m, 2H, C=CH₂), ~2.5-2.2 (m, 3H), ~1.7 (s, 3H, CH₃), ~1.7 (s, 3H, CH₃)Not Applicable (Inorganic Salt)~8.5 (br s, 1H, N-OH), ~6.1 (m, 1H, C=CH), ~4.7 (m, 2H, C=CH₂), ~2.8-2.1 (m, 5H), ~1.8 (s, 3H, CH₃), ~1.7 (s, 3H, CH₃)
¹³C NMR (CDCl₃, δ ppm) ~200 (C=O), ~145 (C=CH₂), ~135 (C=CH), ~112 (C=CH₂), ~45-20 (Aliphatic C)Not Applicable (Inorganic Salt)~160 (C=N), ~148 (C=CH₂), ~125 (C=CH), ~110 (C=CH₂), ~40-20 (Aliphatic C)
IR (cm⁻¹) ~1675 (C=O stretch), ~1645 (C=C stretch), ~3080, 2960-2850 (C-H stretch)~3200-2600 (broad, N-H, O-H stretch), ~1600-1500 (N-H bend)~3300 (broad, O-H stretch), ~1640 (C=N stretch), ~1645 (C=C stretch), ~3080, 2960-2850 (C-H stretch), ~920 (N-O stretch)
Mass Spec. (m/z) 150 (M⁺), 108, 93, 82 (base peak)33 (M⁺ of free base), 69 (M⁺ of HCl salt)165 (M⁺), 148, 133, 107
UV-Vis (in Ethanol) λmax ~235-240 nmAbsorbs in far UVλmax ~230-235 nm

Note: The spectroscopic data presented are approximate values and may vary depending on the specific experimental conditions, solvent, and instrumentation.

Experimental Protocols

Synthesis of this compound from Carvone

This procedure outlines the synthesis of this compound via the oximation of Carvone using hydroxylamine hydrochloride.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Carvone (1 equivalent) in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water.

  • Add the aqueous hydroxylamine hydrochloride and sodium acetate solution to the ethanolic solution of Carvone.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the solid sample or a few drops of the liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • ¹H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation:

    • Liquids (Carvone): A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

    • Solids (this compound, Hydroxylamine HCl): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS):

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol).

  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance of the solution over a wavelength range of approximately 200-400 nm.

Synthesis Pathway and Logic

The synthesis of this compound from Carvone is a classic example of a condensation reaction between a ketone and hydroxylamine. The reaction proceeds via nucleophilic addition of the nitrogen atom of hydroxylamine to the electrophilic carbonyl carbon of Carvone, followed by dehydration to form the C=N double bond of the oxime.

Synthesis Carvone Carvone (Ketone) This compound This compound (Oxime) Carvone->this compound + H₂O Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->this compound + H₂O

Caption: Synthesis of this compound from Carvone and Hydroxylamine.

Safety Operating Guide

Navigating the Disposal of Carvoxime: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Carvoxime" is not a standard recognized chemical name. This guide proceeds under the assumption that it is a likely reference to "Carvone oxime." The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals and information available for the closely related compound, carvone. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to review the Safety Data Sheet (SDS) for the specific compound in your possession.

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.[1][2] This guide provides a step-by-step operational plan for the proper disposal of Carvone oxime, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Identification and Classification

Key Hazard Considerations:

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[5][6][7]

  • Combustibility: As with many organic compounds, it may be combustible.[7][8]

  • Reactivity: While specific reactivity data for Carvone oxime is unavailable, it is prudent to avoid mixing it with strong oxidizing agents, strong acids, or strong bases.[5][7]

Personal Protective Equipment (PPE)

Before handling Carvone oxime for disposal, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are essential to prevent skin contact.[9]

  • Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

Waste Segregation and Containerization

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[1][10]

  • Dedicated Waste Container: Carvone oxime waste should be collected in a dedicated, properly labeled hazardous waste container.[3][10]

  • Container Compatibility: The container must be compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable for organic compounds.[11] Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.[3][10]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Carvone oxime"), and the associated hazards (e.g., "Skin Sensitizer (B1316253)," "Combustible").[1][10] Do not use abbreviations or chemical formulas.[10]

On-site Accumulation and Storage
  • Designated Storage Area: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.[3][10] This area should be away from general lab traffic and incompatible materials.[2]

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[10]

  • Keep Closed: The container should remain closed at all times, except when adding waste.[3][10]

Disposal Procedure

Under no circumstances should Carvone oxime or any hazardous chemical be disposed of down the drain or in the regular trash.[10][12]

Step-by-Step Disposal:

  • Collection: Collect all Carvone oxime waste, including contaminated materials like gloves, paper towels, and glassware, in the designated hazardous waste container.[10]

  • Contaminated Labware: Glassware contaminated with Carvone oxime should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected as hazardous waste.[10] After thorough rinsing, the glassware can be washed and reused or disposed of as non-hazardous waste.[10]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal of the waste container.[1] They are equipped to handle and transport chemical waste in compliance with all federal, state, and local regulations.[11]

Quantitative Data Summary

While specific quantitative data for Carvone oxime is limited, the following table summarizes generator status based on the quantity of hazardous waste produced per month, which dictates regulatory requirements.[4]

Generator StatusMonthly Hazardous Waste GenerationMonthly Acutely Hazardous Waste Generation
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)≤ 1 kg
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2205 lbs)> 1 kg
Large Quantity Generator (LQG) ≥ 1,000 kg (2205 lbs)> 1 kg

Experimental Protocols

There are no experimental protocols to cite for the disposal of this compound. The procedure is a matter of following established safety and regulatory guidelines for hazardous waste management.

Mandatory Visualizations

The following diagrams illustrate the decision-making process and workflow for the proper disposal of Carvone oxime.

Carvone Oxime Disposal Decision Pathway cluster_assessment 1. Assessment cluster_preparation 2. Preparation for Disposal cluster_accumulation 3. On-Site Management cluster_disposal 4. Final Disposal start Start: Carvone Oxime Waste Generated identify Identify as Hazardous Waste start->identify ppe Don Appropriate PPE identify->ppe segregate Segregate Waste ppe->segregate container Select Compatible Container segregate->container label_container Label Container Correctly container->label_container store Store in Designated Area label_container->store containment Use Secondary Containment store->containment contact_ehs Contact EHS for Pickup containment->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: A workflow diagram illustrating the key stages of Carvone oxime waste disposal.

Waste Stream Segregation Logic waste Carvone Oxime Waste is_liquid Is it liquid or solid waste? waste->is_liquid is_contaminated Is it contaminated labware? waste->is_contaminated liquid_solid_container Collect in Labeled Hazardous Waste Container is_liquid->liquid_solid_container Yes rinse Triple rinse with appropriate solvent is_contaminated->rinse Yes contaminated_container Collect rinsate in Labeled Hazardous Waste Container rinse->contaminated_container non_hazardous Dispose of as non-hazardous glassware rinse->non_hazardous

Caption: A decision tree for segregating different types of Carvone oxime waste.

References

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